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Core Science & Biosynthesis

Foundational

IACS-10759 in Acute Myeloid Leukemia: Mechanism of Action, Pharmacodynamics, and Combinatorial Translation

Executive Summary Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the clonal expansion of undifferentiated myeloid progenitors. While normal hematopoietic stem cells rely heavily on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the clonal expansion of undifferentiated myeloid progenitors. While normal hematopoietic stem cells rely heavily on glycolysis, AML blasts exhibit a distinct metabolic vulnerability: an obligate dependence on mitochondrial oxidative phosphorylation (OXPHOS) to meet their elevated bioenergetic and biosynthetic demands.

IACS-10759 (also known as IACS-010759) was developed as a highly potent, orally bioavailable, and selective small-molecule inhibitor of mitochondrial Complex I[1]. By exploiting the OXPHOS dependency of AML, IACS-10759 induces a state of metabolic catastrophe. This technical whitepaper dissects the molecular mechanism of action, quantitative pharmacodynamics, step-by-step self-validating experimental protocols, and the clinical trajectory of IACS-10759 in AML.

Molecular Mechanism of Action

IACS-10759 exerts its anti-leukemic effects by selectively binding to the ND1 subunit of mitochondrial Complex I (NADH:ubiquinone oxidoreductase)[1]. This binding occurs at the entrance to the quinone-binding channel, effectively halting the transfer of electrons from NADH to ubiquinone.

The causality of cell death following this blockade is driven by a multi-tiered metabolic collapse:

  • Redox Imbalance: The inability to oxidize NADH leads to a severe drop in the NAD+/NADH ratio, stalling the Tricarboxylic Acid (TCA) cycle[2].

  • Energy Depletion: The interruption of the electron transport chain (ETC) dissipates the mitochondrial membrane potential, halting ATP production by ATP synthase.

  • Biosynthetic Arrest: Complex I inhibition severely impairs the production of aspartate, a critical carbon and nitrogen donor for purine and pyrimidine biosynthesis, thereby halting DNA and RNA synthesis[1].

  • Kinase Signaling Shift: The resulting energetic stress (high AMP/ATP ratio) activates AMP-activated protein kinase (AMPK), which subsequently suppresses the mechanistic target of rapamycin (mTOR) pathway, culminating in cell growth inhibition and apoptosis[3].

MOA IACS IACS-10759 ComplexI Mitochondrial Complex I (ND1 Subunit) IACS->ComplexI Binds ND1 OXPHOS OXPHOS Inhibition ComplexI->OXPHOS ATP ATP Depletion & Decreased NAD+/NADH OXPHOS->ATP Aspartate Aspartate Depletion OXPHOS->Aspartate AMPK AMPK Activation ATP->AMPK Apoptosis Metabolic Catastrophe & Apoptosis Aspartate->Apoptosis Impaired Nucleotide Biosynthesis mTOR mTOR Suppression AMPK->mTOR Inhibits mTOR->Apoptosis

Fig 1. IACS-10759 mechanism of action driving metabolic catastrophe and apoptosis in AML.

Quantitative Pharmacodynamics and Clinical Limitations

IACS-10759 demonstrates profound preclinical efficacy, but its translation into the clinic revealed a narrow therapeutic index. The tables below summarize its quantitative metrics and the dose-limiting toxicities observed in the Phase I trial for relapsed/refractory AML (NCT02882321)[1].

Table 1: Preclinical Pharmacodynamics
ParameterValueBiological Context
Target Mitochondrial Complex IBinds ND1 subunit at the quinone channel[1].
OCR Inhibition IC₅₀ 1.4 nMHighly potent suppression of respiration[4].
AML Cell Viability IC₅₀ < 10 nMInduces apoptosis in OXPHOS-reliant cells[3].
In vivo AML PDX Dose 10 mg/kg (QDx5/week)Extended median survival > 2-fold in preclinical models.
Table 2: Clinical Toxicities and Mechanistic Causality
ToxicityIncidence in AML TrialMechanistic Causality
Lactic Acidosis 47.1% (Grade ≥3 in 25%)OXPHOS inhibition forces a compensatory increase in glycolysis, leading to massive lactate efflux into the bloodstream[1].
Peripheral Neuropathy Emergent dose-limitingEnergy depletion in highly metabolically active peripheral neurons[1].

Clinical Insight: Due to these mechanism-based toxicities, IACS-10759 could not reach exposures high enough to maintain target inhibition, leading to the discontinuation of monotherapy trials[1].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols integrate built-in validation steps to account for matrix effects, biological variability, and assay artifacts.

Protocol A: Real-Time OXPHOS Inhibition Assay (Seahorse XF)

Purpose: To quantify the direct inhibition of mitochondrial respiration by IACS-10759. Causality of Design: AML cells are cultured in galactose-supplemented medium instead of glucose. Because the metabolism of galactose yields zero net ATP via glycolysis, cells are forced to rely entirely on OXPHOS. This maximizes the assay's sensitivity to Complex I inhibitors and prevents compensatory glycolytic survival during the short-term assay[4].

  • Cell Preparation: Seed AML cells (e.g., OCI-AML3) at 1×105 cells/well in a Seahorse XF96 microplate using base medium supplemented with 10 mM galactose, 2 mM glutamine, and 1 mM sodium pyruvate.

  • Equilibration: Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow temperature and pH equilibration.

  • Baseline Measurement: Measure the basal Oxygen Consumption Rate (OCR) for 3 cycles to establish a stable baseline. Self-Validation: Basal OCR must show a coefficient of variation <15% across technical replicates.

  • Drug Injection: Inject IACS-10759 (titrated from 0.1 nM to 100 nM) via Port A. Measure OCR for 1 hour.

  • Normalization: Post-assay, lyse the cells and perform a BCA protein assay. Normalize all OCR values to total protein concentration. Causality: This ensures that drops in OCR are due to enzymatic inhibition, not variations in cell plating density.

Protocol B: LC-MS/MS Quantification of IACS-10759 in Human Plasma

Purpose: To measure pharmacokinetic exposure of IACS-10759 in patient or murine plasma[5]. Causality of Design: Acetonitrile is used to precipitate plasma proteins, preventing column clogging and reducing ion suppression. Diclofenac is spiked in as an Internal Standard (IS) to self-validate the extraction efficiency and correct for MS ionization variability.

  • Sample Aliquoting: Transfer 50 μL of untreated human plasma into a microcentrifuge tube.

  • Protein Precipitation: Add 200 μL of acetonitrile containing the internal standard (diclofenac). Vortex vigorously for 10 minutes.

  • Centrifugation: Centrifuge the suspension at 2000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution: Aliquot 100 μL of the clarified supernatant and dilute 1:1 with 100 μL of LC-MS grade water. Causality: Diluting the organic extract improves the peak shape of early-eluting compounds on the reversed-phase column.

  • UHPLC-MS/MS Analysis:

    • System: Shimadzu Nexara UHPLC coupled to a Sciex 5500 triple quadrupole (ESI+ mode).

    • Column: Phenomenex Gemini C18 (5 μm, 110Å, 50 × 2.0 mm).

    • Transitions: Monitor m/z 563.1 > 172.1 for IACS-10759 (Retention Time: 1.52 min) and m/z 295.9 > 151.2 for the IS (Retention Time: 1.42 min)[5].

Workflow Plasma Human Plasma (50 μL) Extract Protein Precipitation (+200 μL ACN + IS) Plasma->Extract Centrifuge Centrifugation (2000g, 10 min) Extract->Centrifuge Dilution Dilution (1:1 with H2O) Centrifuge->Dilution LCMS UHPLC-MS/MS (m/z 563.1 > 172.1) Dilution->LCMS

Fig 2. Self-validating LC-MS/MS workflow for quantifying IACS-10759 in human plasma.

Combinatorial Strategies to Overcome Monotherapy Resistance

Because IACS-10759 monotherapy is limited by its narrow therapeutic window, current research focuses on synergistic combinations that allow for lower, tolerable dosing of the Complex I inhibitor while maximizing leukemic cell death.

  • FLT3 Inhibitor Synergy: High-throughput Bliss model screenings have identified strong synergism between IACS-10759 and AC220 (Quizartinib), a potent FLT3 inhibitor. The combination significantly increases the NAD+/NADH ratio and reactive oxygen species (ROS) production, exacerbating the electron shortage and suppressing both glycolysis and the TCA cycle simultaneously[2].

  • MCL-1 Inhibitor Synergy: IACS-10759 induces mitochondrial stress, which activates the DELE1-HRI-ATF4 arm of the Integrated Stress Response (ISR). This stress response creates a profound therapeutic vulnerability to MCL-1 blockade. Combining IACS-10759 with BH3-mimetics targeting MCL-1 synergistically induces apoptosis, particularly in high-risk KMT2A-rearranged AML subtypes[6].

References

  • Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials Source: Nature Medicine (via NIH PMC) URL:[Link]

  • The Combined Treatment With the FLT3-Inhibitor AC220 and the Complex I Inhibitor IACS-010759 Synergistically Depletes Wt- and FLT3-Mutated Acute Myeloid Leukemia Cells Source: Frontiers in Oncology URL:[Link]

  • Mitochondrial Integrated Stress Response Activation Creates a Therapeutic Vulnerability to MCL-1 Inhibition in Acute Myeloid Leukemia Source: bioRxiv URL:[Link]

  • Determination of human plasma concentrations of IACS-010759 Source: Bio-protocol URL:[Link]

Sources

Exploratory

The Unique Binding Mechanism of IACS-10759: A Technical Guide to a Novel Mitochondrial Complex I Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract IACS-10759, a potent and selective small-molecule inhibitor of mitochondrial Complex I, represent...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

IACS-10759, a potent and selective small-molecule inhibitor of mitochondrial Complex I, represents a significant advancement in the therapeutic targeting of oxidative phosphorylation (OXPHOS) in cancer. Developed by The University of Texas MD Anderson Cancer Center, this agent has demonstrated remarkable preclinical efficacy in various cancer models that are highly dependent on OXPHOS for survival and proliferation.[1][2][3] This technical guide provides an in-depth exploration of the unique binding site and mechanism of action of IACS-10759, distinguishing it from conventional Complex I inhibitors. We will delve into the experimental evidence that has defined its interaction with the ND1 subunit, the functional consequences of this binding, and the methodologies employed to elucidate these characteristics. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating mitochondrial metabolism and the next generation of OXPHOS inhibitors.

Introduction: Mitochondrial Complex I as a Therapeutic Target

Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain.[4] It plays a pivotal role in cellular energy metabolism by oxidizing NADH to NAD+ and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane.[4][5] This action contributes to the generation of the proton motive force that drives ATP synthesis.[4] In many cancer cells, a metabolic reprogramming occurs, leading to a heightened dependence on OXPHOS to meet their increased energetic and biosynthetic demands.[2][3][6] This reliance on mitochondrial respiration presents a therapeutic vulnerability, making Complex I an attractive target for anticancer drug development.[6][7]

The Discovery and Development of IACS-10759

IACS-10759 emerged from an extensive medicinal chemistry campaign at MD Anderson's Therapeutics Discovery division aimed at developing a clinically viable OXPHOS inhibitor.[1][7] The team identified and advanced IACS-10759 as a potent and selective inhibitor of Complex I, suitable for clinical development due to its excellent pharmacokinetic and pharmacologic properties.[7] Preclinical studies demonstrated its ability to induce energetic stress, decrease aspartate production, and ultimately trigger apoptosis in cancer cells dependent on OXPHOS.[8] These promising preclinical results led to the initiation of Phase I clinical trials in patients with advanced solid tumors and acute myeloid leukemia (AML).[8][9]

The Unprecedented Binding Site of IACS-10759 on the ND1 Subunit

A key distinguishing feature of IACS-10759 is its unique binding site within Complex I, which sets it apart from well-characterized inhibitors like rotenone and piericidin A.

Elucidation through Photoaffinity Labeling

Initial investigations into the mechanism of action of IACS-10759 utilized photoaffinity labeling, a powerful technique for identifying direct binding interactions. These experiments employed a photoreactive derivative of IACS-10759, [125I]IACS-010759-PD1. The results unequivocally demonstrated that the inhibitor binds to the mitochondrial DNA-encoded subunit ND1.[10][11][12] Specifically, the binding was localized to the middle of the ND1 subunit.[10][11] This was a groundbreaking finding, as other known quinone-site inhibitors typically interact with the 49-kDa (NDUFS2) or PSST (NDUFS7) subunits.[10] Further validating the uniqueness of this binding site, experiments showed that inhibitors targeting the 49-kDa or PSST subunits could not suppress the binding of [125I]IACS-010759-PD1 to Complex I.[10][11][12]

Structural Insights from Cryo-Electron Microscopy

The precise molecular interactions of the IACS-10759 scaffold with Complex I were further illuminated by a 3.0-Å resolution cryo-electron microscopy (cryo-EM) structure of a derivative, IACS-2858, in complex with mammalian Complex I.[13] This high-resolution structure confirmed that the inhibitor binds within a pocket on the ND1 subunit, effectively acting as a "cork-in-a-bottle" to obstruct the ubiquinone binding channel.[13] This structural data provides a detailed atomic-level understanding of the unique inhibitory mechanism.

Visualizing the IACS-10759 Interaction with Complex I

IACS10759_Binding_Site cluster_ComplexI Mitochondrial Complex I ND1 ND1 Subunit NDUFS2 49-kDa (NDUFS2) Subunit NDUFS7 PSST (NDUFS7) Subunit Other_Subunits Other Subunits IACS10759 IACS-10759 IACS10759->ND1 Binds to a unique site Conventional_Inhibitors Conventional Inhibitors (e.g., Rotenone, Piericidin A) Conventional_Inhibitors->NDUFS2 Binds here Conventional_Inhibitors->NDUFS7 Or here

Caption: A diagram illustrating the distinct binding sites of IACS-10759 and conventional inhibitors on mitochondrial Complex I.

Functional Consequences of IACS-10759 Binding

The interaction of IACS-10759 with the ND1 subunit leads to a potent and selective inhibition of Complex I activity.

Inhibition of Electron Transport

IACS-10759 effectively blocks the transfer of electrons from NADH to ubiquinone, thereby inhibiting the entire oxidative phosphorylation pathway.[14][15] This leads to a rapid decrease in the oxygen consumption rate (OCR) in sensitive cells.[14] Interestingly, studies have shown that IACS-10759 exhibits direction-dependent inhibition of both forward and reverse electron transfer, a characteristic that differs from some other quinone-site inhibitors.[10][11]

Downstream Metabolic Effects

The inhibition of Complex I by IACS-10759 has profound consequences on cellular metabolism. The primary effects include:

  • Energy Depletion: A significant reduction in ATP production.[15]

  • Redox Imbalance: An increase in the NADH/NAD+ ratio.[15]

  • Biosynthetic Deficiencies: Reduced production of aspartate, a crucial precursor for nucleotide and amino acid biosynthesis.[8][15]

These metabolic perturbations collectively contribute to the cytostatic and cytotoxic effects observed in cancer cells that are highly dependent on OXPHOS.

Experimental Protocols for Studying IACS-10759 and its Analogs

For researchers aiming to investigate the binding and functional effects of IACS-10759 or similar compounds, the following methodologies are central.

Protocol: Photoaffinity Labeling to Identify Binding Subunits

This protocol outlines the general steps for identifying the binding subunit of a novel inhibitor using a photoreactive derivative.

1. Synthesis of a Photoreactive and Radiolabeled Inhibitor Analog:

  • Synthesize an analog of the inhibitor containing a photo-activatable group (e.g., an azide or diazirine) and a radiolabel (e.g., ¹²⁵I).

2. Incubation with Isolated Mitochondria or Submitochondrial Particles (SMPs):

  • Isolate mitochondria or prepare SMPs from a suitable source (e.g., bovine heart).
  • Incubate the isolated mitochondria/SMPs with the radiolabeled photoreactive inhibitor analog in the dark to allow for binding equilibrium to be reached.

3. UV Irradiation:

  • Expose the mixture to UV light of an appropriate wavelength to activate the photoreactive group, leading to covalent cross-linking of the inhibitor to its binding partner.

4. SDS-PAGE and Autoradiography:

  • Separate the mitochondrial proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Expose the gel to X-ray film or a phosphorimager screen to visualize the radiolabeled protein band(s), thereby identifying the subunit(s) to which the inhibitor has covalently bound.

5. Confirmation by Immunoprecipitation and Competitive Binding:

  • Confirm the identity of the labeled subunit using specific antibodies for immunoprecipitation.
  • Perform competitive binding experiments by co-incubating with an excess of the non-radiolabeled parent inhibitor to demonstrate the specificity of the binding.

Visualizing the Photoaffinity Labeling Workflow

Photoaffinity_Labeling_Workflow Start Start: Synthesize Photoreactive, Radiolabeled Inhibitor Incubate Incubate with Isolated Mitochondria/SMPs (in the dark) Start->Incubate UV_Irradiation UV Irradiation (Covalent Cross-linking) Incubate->UV_Irradiation SDS_PAGE SDS-PAGE (Protein Separation) UV_Irradiation->SDS_PAGE Autoradiography Autoradiography (Visualize Labeled Subunit) SDS_PAGE->Autoradiography Confirmation Confirmation: Immunoprecipitation & Competitive Binding Autoradiography->Confirmation End End: Identify Binding Subunit Confirmation->End

Caption: A streamlined workflow for identifying the binding subunit of a mitochondrial inhibitor using photoaffinity labeling.

Protocol: Mitochondrial Complex I Activity Assay

This colorimetric assay measures the NADH:ubiquinone oxidoreductase activity of Complex I.

1. Mitochondrial Isolation:

  • Isolate mitochondria from cells or tissues of interest using differential centrifugation. Determine the protein concentration of the mitochondrial preparation.

2. Assay Reaction Mixture:

  • Prepare an assay buffer containing phosphate buffer, fatty-acid-free bovine serum albumin, and inhibitors of Complex III (e.g., antimycin A) and Complex IV (e.g., potassium cyanide) to ensure specific measurement of Complex I activity.

3. Measurement of NADH Oxidation:

  • Add a known amount of mitochondrial protein to the assay buffer in a 96-well plate.
  • Initiate the reaction by adding NADH and a ubiquinone analog (e.g., decylubiquinone).
  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

4. Determination of Specific Complex I Inhibition:

  • In parallel wells, pre-incubate the mitochondria with the inhibitor of interest (e.g., IACS-10759) at various concentrations.
  • Perform the assay as described above and compare the rates of NADH oxidation to the untreated control.
  • To confirm that the observed inhibition is specific to Complex I, include a control with a known Complex I inhibitor, such as rotenone.

5. Data Analysis:

  • Calculate the rate of NADH oxidation for each condition.
  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Parameter Description Typical Value/Range
IC₅₀ The concentration of an inhibitor that reduces the enzyme activity by 50%.For IACS-10759, IC₅₀ is in the low nanomolar range (< 10 nM) for Complex I inhibition.[14]
EC₅₀ The concentration of a drug that gives a half-maximal response.For IACS-10759, EC₅₀ values for reducing cell viability are typically between 1 nM and 50 nM in sensitive cell lines.[15]

Therapeutic Implications and Future Directions

The discovery of IACS-10759 and its unique binding site has significant implications for the development of next-generation OXPHOS inhibitors. Its high potency and selectivity underscore the therapeutic potential of targeting mitochondrial metabolism in cancer. However, the clinical development of IACS-10759 has also highlighted challenges, including a narrow therapeutic index and dose-limiting toxicities such as elevated blood lactate and neurotoxicity, which ultimately led to the discontinuation of the initial Phase I trials.[8]

Future research in this area will likely focus on:

  • Optimizing the Therapeutic Window: Designing new inhibitors that retain high on-target potency but have an improved safety profile.

  • Identifying Predictive Biomarkers: Further refining the patient populations most likely to respond to Complex I inhibition, such as those with specific genetic alterations (e.g., SMARCA4 mutations) or metabolic phenotypes.[2]

  • Combination Therapies: Exploring the synergistic effects of Complex I inhibitors with other anticancer agents, including targeted therapies and immunotherapies, to overcome drug resistance.[16][17]

Conclusion

IACS-10759 has redefined our understanding of how small molecules can inhibit mitochondrial Complex I. The elucidation of its unique binding site on the ND1 subunit, distinct from all previously characterized inhibitors, has opened new avenues for the design of novel therapeutics targeting cellular metabolism. The in-depth knowledge of its binding mechanism, supported by robust experimental evidence from photoaffinity labeling and cryo-EM, provides a solid foundation for the continued development of safer and more effective OXPHOS inhibitors for the treatment of cancer.

References

  • IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC. (URL: [Link])

  • IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed. (URL: [Link])

  • Targeting Cancer's Metabolic Vulnerability with IACS-10759, a Small Molecule Drug. (URL: [Link])

  • Definition of oxidative phosphorylation inhibitor IACS-010759 - NCI Drug Dictionary. (URL: [Link])

  • MD Anderson Therapeutics Discovery team identifies and advances a drug that targets metabolic vulnerability and impairs cancer cell growth and survival | EurekAlert!. (URL: [Link])

  • Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC. (URL: [Link])

  • (PDF) IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - ResearchGate. (URL: [Link])

  • Drug that targets metabolic vulnerability and impairs cancer cell growth and survival ID'd - ecancer. (URL: [Link])

  • Abstract 1655: Discovery and development of IACS-010759, a novel inhibitor of Complex I currently in phase I studies to exploit oxidative phosphorylation dependency in acute myeloid leukemia and solid tumors - ResearchGate. (URL: [Link])

  • Abstract 4971: IACS-010759, a novel inhibitor of complex I in Phase I clinical development to target OXPHOS dependent tumors - AACR Journals. (URL: [Link])

  • 7B93: Cryo-EM structure of mitochondrial complex I from Mus musculus inhibited by IACS-2858 at 3.0 A - RCSB PDB. (URL: [Link])

  • Small Molecule Demonstrates Activity Against Ibrutinib-Resistant MCL | Targeted Oncology. (URL: [Link])

  • Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC. (URL: [Link])

  • IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC. (URL: [Link])

  • Drugging OXPHOS Dependency in Cancer - AACR Journals. (URL: [Link])

  • Phase I trial of IACS-010759 (IACS), a potent, selective inhibitor of complex I of the mitochondrial electron transport chain, in patients (pts) with advanced solid tumors. - ResearchGate. (URL: [Link])

  • High-resolution cryo-EM structures of respiratory complex I : Mechanism, assembly, and disease Parey, Kristian - Helda - University of Helsinki. (URL: [Link])

  • The Effect of Oxidative Phosphorylation on Cancer Drug Resistance - MDPI. (URL: [Link])

  • Cryo-EM structure of respiratory complex I at work - eLife. (URL: [Link])

Sources

Foundational

The Disruption of Cellular Powerhouses: An In-depth Technical Guide to OXPHOS Inhibition by IACS-10759

For Researchers, Scientists, and Drug Development Professionals Introduction: The Engine of the Cell and Its Vulnerability in Disease Within the intricate ecosystem of the cell, mitochondria function as the primary power...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Engine of the Cell and Its Vulnerability in Disease

Within the intricate ecosystem of the cell, mitochondria function as the primary powerhouses, generating the bulk of cellular energy in the form of adenosine triphosphate (ATP) through a process termed oxidative phosphorylation (OXPHOS). This metabolic pathway is a cornerstone of life for most eukaryotic organisms.[1][2][3] The process of OXPHOS is carried out by a series of five protein complexes (Complexes I-V) embedded within the inner mitochondrial membrane, collectively known as the electron transport chain (ETC).[1][4] Electrons, donated by NADH and FADH2, are passed along the ETC, creating a proton gradient that drives the synthesis of ATP by ATP synthase (Complex V).[2][4]

While essential for normal cellular function, certain pathological states, particularly cancer, exhibit a heightened dependence on OXPHOS to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1][5][6] This metabolic reprogramming presents a therapeutic vulnerability, making the inhibition of OXPHOS an attractive strategy for anticancer drug development.[1][5] IACS-10759 has emerged as a potent and selective small-molecule inhibitor of this critical pathway.[1][7]

IACS-10759: A Precision Tool for Targeting Mitochondrial Respiration

IACS-10759 is a potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[1][7][8] With an IC50 of less than 10 nM, IACS-10759 effectively blocks cellular respiration.[6][7] Its mechanism of action is distinct from other known Complex I inhibitors.[8] Preclinical studies have shown that IACS-10759 binds to the ND1 subunit of Complex I, at the entrance of the quinone binding channel, thereby obstructing the electron flow from NADH to ubiquinone.[9][10] This targeted inhibition initiates a cascade of downstream metabolic and signaling events.

The Core Mechanism of IACS-10759 Action

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_Matrix Mitochondrial Matrix C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q C1->Q e- NAD NAD+ C1->NAD Intermembrane Space Intermembrane Space C1->Intermembrane Space H+ C3 Complex III Q->C3 e- CytC Cytochrome C C3->CytC e- C3->Intermembrane Space H+ C4 Complex IV CytC->C4 e- O2 O₂ C4->O2 e- C4->Intermembrane Space H+ C5 Complex V (ATP Synthase) ATP ATP C5->ATP NADH NADH NADH->C1 e- H2O H₂O O2->H2O ADP ADP + Pi ADP->C5 IACS IACS-10759 IACS->C1 Inhibition Intermembrane Space->C5 Proton Gradient cluster_response Cellular Response IACS IACS-10759 OXPHOS Oxidative Phosphorylation IACS->OXPHOS Inhibits Apoptosis Apoptosis IACS->Apoptosis Induces in Sensitive Cells Glycolysis Glycolysis OXPHOS->Glycolysis Compensatory Upregulation ATP_Mito Mitochondrial ATP OXPHOS->ATP_Mito Produces ATP_Glyco Glycolytic ATP Glycolysis->ATP_Glyco Produces CellGrowth Cell Growth & Proliferation ATP_Mito->CellGrowth Supports ATP_Glyco->CellGrowth Supports CellGrowth->Apoptosis Inhibits

Caption: Cellular metabolic response to IACS-10759 treatment.

Experimental Protocols for Studying OXPHOS Inhibition by IACS-10759

To rigorously assess the biological and metabolic effects of IACS-10759, a suite of well-established experimental protocols is essential. These assays provide quantitative data on the compound's impact on mitochondrial function and overall cellular metabolism.

Measurement of Mitochondrial Respiration and Glycolysis (Seahorse XF Analyzer)

The Seahorse XF Extracellular Flux Analyzer is a powerful tool for real-time measurement of OCR and ECAR in live cells. [11][12][13] Experimental Workflow:

start Seed cells in Seahorse XF plate treat Treat with IACS-10759 (or vehicle control) start->treat load Load sensor cartridge with modulators (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) treat->load run Run Seahorse XF Mito Stress Test load->run analyze Analyze OCR and ECAR data run->analyze

Caption: Workflow for Seahorse XF Mito Stress Test.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with various concentrations of IACS-10759 or a vehicle control for the desired duration.

  • Cartridge Hydration and Loading: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight. On the day of the assay, load the injection ports of the sensor cartridge with mitochondrial modulators such as oligomycin (Complex V inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor). [14]4. Assay Execution: Replace the cell culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator. Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibration plate with the cell plate and initiate the assay.

  • Data Analysis: The instrument will measure OCR and ECAR in real-time, both at baseline and after the sequential injection of the mitochondrial modulators. This allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Quantification of Cellular ATP Levels

Directly measuring the impact of IACS-10759 on cellular energy status is crucial. This can be achieved using commercially available ATP assays, which are typically based on the luciferin-luciferase bioluminescence reaction. [13][15] Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells in a multi-well plate and treat with IACS-10759 or vehicle control for the specified time.

  • Cell Lysis: Lyse the cells using a reagent that inactivates ATPases to prevent ATP degradation.

  • Bioluminescence Reaction: Add the luciferase-luciferin reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Measurement: Measure the light output using a luminometer.

  • Data Normalization: Normalize the luminescence signal to the total protein concentration or cell number in each well to determine the ATP concentration per cell.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health and is maintained by the proton pumping activity of the ETC. [16][17][18]A decrease in ΔΨm is an early event in apoptosis. [19]Fluorescent dyes such as JC-1, TMRM, or TMRE are commonly used to measure ΔΨm. [15][19][20] Step-by-Step Methodology (using JC-1 dye):

  • Cell Culture and Treatment: Grow cells on a suitable culture plate or slide and treat with IACS-10759 or a positive control for apoptosis induction (e.g., a known uncoupler like FCCP).

  • Dye Loading: Incubate the cells with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically compromised cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. [15][19]3. Imaging or Flow Cytometry: The change in fluorescence can be visualized using a fluorescence microscope or quantified using a flow cytometer or a plate reader.

  • Data Analysis: The ratio of red to green fluorescence is calculated to determine the relative change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization of the mitochondrial membrane.

Data Presentation

Table 1: Representative Effects of IACS-10759 on Cellular Metabolism

ParameterCell TypeIACS-10759 ConcentrationChange from ControlReference
Oxygen Consumption Rate (OCR)Acute Myeloid Leukemia (AML) Cells10 nMSignificant Decrease[6]
Extracellular Acidification Rate (ECAR)Chronic Lymphocytic Leukemia (CLL) Cells100 nMSignificant Increase[7][21]
Intracellular ATPChronic Lymphocytic Leukemia (CLL) Cells100 nM (24h)~40% Decrease[22][21]
Ribonucleotide PoolsChronic Lymphocytic Leukemia (CLL) Cells100 nM (24h)Significant Decrease[7][21]

Clinical Development and Future Perspectives

IACS-10759 has been investigated in Phase I clinical trials for patients with relapsed/refractory acute myeloid leukemia and advanced solid tumors. [5][9][23][24][25]While preclinical studies demonstrated promising anti-tumor activity, the clinical development of IACS-10759 has faced challenges. [5][9]The compound exhibited a narrow therapeutic index, with dose-limiting toxicities such as elevated blood lactate and neurotoxicity, which hindered the ability to maintain target exposure levels. [9][23]Consequently, these trials were discontinued. [9][23] Despite these setbacks, the development of IACS-10759 has provided invaluable insights into the therapeutic potential and the challenges of targeting OXPHOS in cancer. [23]The lessons learned are crucial for the development of next-generation OXPHOS inhibitors with improved therapeutic windows. [26]Furthermore, research continues to explore the potential of IACS-10759 in combination with other therapeutic agents to overcome resistance and enhance efficacy. [21][27][28][29]For instance, combining IACS-10759 with glycolysis inhibitors has shown synergistic effects in preclinical models. [30][21]

Conclusion

IACS-10759 is a powerful research tool and a pioneering clinical candidate that has significantly advanced our understanding of the metabolic vulnerabilities of cancer. Its potent and selective inhibition of mitochondrial Complex I provides a clear mechanism for disrupting cellular energy production. The downstream consequences, from a compensatory glycolytic shift to the induction of a metabolic catastrophe in highly dependent cells, underscore the critical role of OXPHOS in cancer cell survival. While clinical translation has been challenging, the knowledge gained from the study of IACS-10759 continues to guide the development of novel metabolic therapies for a range of diseases.

References

  • Current time information in Kolkata, IN. (n.d.). Google.
  • Tsuji, A., Akao, T., Masuya, T., Murai, M., & Miyoshi, H. (2020). IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism. Journal of Biological Chemistry, 295(21), 7481–7491. [Link]

  • Patsnap Synapse. (2026, March 14). IACS-010759 - Drug Targets, Indications, Patents. Retrieved March 27, 2026, from [Link]

  • University of Texas M. D. Anderson Cancer Center. (2018, June 11). Drug targets metabolic vulnerability and impairs cancer cell growth and survival. ScienceDaily. Retrieved March 27, 2026, from [Link]

  • Konopleva, M., et al. (2023). Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Clinical Cancer Research, 29(10), 1858-1869. [Link]

  • Daver, N., et al. (2023). Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials. PubMed, 36622830. [Link]

  • Wikipedia. (n.d.). Oxidative phosphorylation. Retrieved March 27, 2026, from [Link]

  • Molina, J. R., et al. (2015). Abstract LB-A15: IACS-010759 is a novel inhibitor of oxidative phosphorylation that selectively targets AML cells by inducing a metabolic catastrophe. Molecular Cancer Therapeutics, 14(12_Supplement_2), LB-A15. [Link]

  • Stevens, L. E., et al. (2020). Oxidative Phosphorylation Is a Metabolic Vulnerability in Chemotherapy-Resistant Triple-Negative Breast Cancer. Cancer Research, 80(19), 4046-4058. [Link]

  • Vangapandu, H. V., et al. (2018). Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. Oncotarget, 9(38), 24980–24991. [Link]

  • Network of Cancer Research. (2021, October 6). IACS-010759 is a Potent Inhibitor of Complex I of OXPHOS. Retrieved March 27, 2026, from [Link]

  • Perry, C. G. R., et al. (2013). Measuring mitochondrial respiration in intact single muscle fibers. American Journal of Physiology-Cell Physiology, 305(1), C1-C10. [Link]

  • Yap, T. A., et al. (2018). Phase I trial of IACS-010759 (IACS), a potent, selective inhibitor of complex I of the mitochondrial electron transport chain, in patients (pts) with advanced solid tumors. Journal of Clinical Oncology, 36(15_suppl), 2519-2519. [Link]

  • ClinicalTrials.gov. (n.d.). IACS-010759 in Advanced Cancers. Retrieved March 27, 2026, from [Link]

  • ClinicalTrials.gov. (n.d.). Oxidative Phosphorylation Inhibitor IACS-010759 in Treating Patients With Relapsed or Refractory Acute Myeloid Leukemia. Retrieved March 27, 2026, from [Link]

  • Labiotech.eu. (2018, July 13). Targeting Cancer's Metabolic Vulnerability with IACS-10759, a Small Molecule Drug. Retrieved March 27, 2026, from [Link]

  • Marszalek, J. R., et al. (2016). Abstract 335: Title: IACS-010759 is a novel clinical candidate that targets AML cells by inducing a metabolic catastrophe through inhibition of oxidative phosphorylation. Cancer Research, 76(14_Supplement), 335. [Link]

  • El-Achi, A., et al. (2024). Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759. Molecular Oncology, 18(7), 1719-1738. [Link]

  • NIH National Center for Advancing Translational Sciences. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved March 27, 2026, from [Link]

  • Cyprotex. (n.d.). Mitochondrial Respiratory Complex Assay. Retrieved March 27, 2026, from [Link]

  • Wang, Y., et al. (2022). Common methods in mitochondrial research (Review). Experimental and Therapeutic Medicine, 24(4), 624. [Link]

  • ResearchGate. (n.d.). Schematic representation of oxidative phosphorylation (OXPHOS) in mitochondria. Retrieved March 27, 2026, from [Link]

  • Protopopova, M., et al. (2016). Abstract A65: IACS-10759: A novel OXPHOS inhibitor that selectively kills tumors with metabolic vulnerabilities. Molecular Cancer Research, 14(1_Supplement), A65. [Link]

  • Herranz, D., et al. (2022). Inhibition of mitochondrial complex I reverses NOTCH1-driven metabolic reprogramming in T-cell acute lymphoblastic leukemia. Nature Communications, 13(1), 2845. [Link]

  • American Diabetes Association. (2013). Methods for Assessing Mitochondrial Function in Diabetes. Diabetes, 62(4), 993-1006. [Link]

  • MDPI. (2023). High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models. International Journal of Molecular Sciences, 24(7), 6709. [Link]

  • Springer Nature Experiments. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved March 27, 2026, from [Link]

  • Agilent. (n.d.). Measuring Mitochondrial Respiration in Intact Skeletal Muscle Fibers with an Agilent Seahorse XF24/XFe24 Analyzer. Retrieved March 27, 2026, from [Link]

  • Oncotarget. (2018). Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. Retrieved March 27, 2026, from [Link]

  • Khan Academy. (n.d.). Oxidative phosphorylation | Biology (article). Retrieved March 27, 2026, from [Link]

  • Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the oxidative phosphorylation pathway. Retrieved March 27, 2026, from [Link]

  • Save My Exams. (2025, June 12). Oxidative Phosphorylation - A Level Biology Revision Notes. Retrieved March 27, 2026, from [Link]

Sources

Foundational

Pharmacokinetics and Pharmacodynamics of IACS-10759 In Vivo: A Comprehensive Technical Guide

Executive Summary The metabolic reprogramming of cancer cells presents a unique therapeutic vulnerability. While many tumors rely on aerobic glycolysis (the Warburg effect), specific subsets of malignancies—including acu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic reprogramming of cancer cells presents a unique therapeutic vulnerability. While many tumors rely on aerobic glycolysis (the Warburg effect), specific subsets of malignancies—including acute myeloid leukemia (AML) and certain treatment-resistant solid tumors—exhibit a profound dependence on mitochondrial oxidative phosphorylation (OXPHOS) for survival. IACS-10759 (also known as IACS-010759) emerged as a highly potent, orally bioavailable, and selective small-molecule inhibitor of mitochondrial Complex I.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical pharmacology and applied in vivo experimental execution. This whitepaper dissects the pharmacokinetics (PK) and pharmacodynamics (PD) of IACS-10759, details self-validating experimental protocols, and analyzes the physiological causality behind its clinical translation challenges.

Mechanism of Action & Metabolic Reprogramming

IACS-10759 exerts its antineoplastic effects by binding to the ND1 subunit of Complex I within the mitochondrial electron transport chain[1]. This binding obstructs the quinone binding channel, abruptly halting electron transfer and preventing the generation of the proton gradient required for ATP synthesis.

The Causality of Metabolic Shift: When OXPHOS is inhibited, the cell experiences immediate energetic stress (ATP depletion) and a drop in aspartate biosynthesis[1]. To survive, the cell mounts a compensatory response by upregulating glycolysis. This is measurable in vivo and in vitro as a sharp decrease in the Oxygen Consumption Rate (OCR) and a concurrent increase in the Extracellular Acidification Rate (ECAR) and plasma lactate[2][3]. The energetic crisis triggers the activation of AMP-activated protein kinase (AMPK), which subsequently suppresses the mTOR pathway, leading to cell cycle arrest and apoptosis in OXPHOS-dependent cells[2].

MOA IACS IACS-10759 ComplexI Mitochondrial Complex I (ND1 Subunit) IACS->ComplexI Inhibits OXPHOS Oxidative Phosphorylation (↓ OCR) ComplexI->OXPHOS Blocks ATP ATP Depletion (↑ AMP/ATP Ratio) OXPHOS->ATP Reduces Glycolysis Compensatory Glycolysis (↑ Lactate, ↑ ECAR) OXPHOS->Glycolysis Shifts metabolism AMPK AMPK Activation ATP->AMPK Triggers mTOR mTOR Suppression AMPK->mTOR Inhibits Apoptosis Cell Growth Inhibition & Apoptosis mTOR->Apoptosis Induces

Fig 1: IACS-10759 mechanism of action, showing OXPHOS inhibition and metabolic reprogramming.

In Vivo Pharmacokinetics (PK) Profile

The transition of IACS-10759 from preclinical models to human trials revealed significant differences in tolerability and exposure. In murine models, the drug demonstrated excellent oral bioavailability and a long half-life, achieving target exposures rapidly[4]. However, clinical evaluation in Phase I trials (NCT02882321, NCT03291938) demonstrated a narrow therapeutic index[1].

Table 1: Comparative Quantitative PK/PD Parameters of IACS-10759

ParameterPreclinical (Murine Model, 5 mg/kg PO)Clinical (Human Phase I Trials)
Cmax ~500 nM[4]Modest; limited by toxicity[1]
Tmax < 2 hours[4]Variable
Half-life (T1/2) Long[4]Long, with low intrapatient variability[4]
Target Inhibition Robust OXPHOS suppression[3]Transient and modest suppression[1]
Dose-Limiting Toxicities None observed at efficacious doses[1]Peripheral neuropathy, elevated blood lactate[1]

Experimental Methodologies: Self-Validating PK/PD Protocols

To ensure reproducibility and scientific integrity, in vivo experiments must be designed as self-validating systems. The following step-by-step protocols detail the exact methodologies for assessing the PK and PD of IACS-10759 in murine xenograft models.

Workflow Mice Tumor-Bearing Mice (AML/Solid Tumors) Dosing Oral Administration IACS-10759 Mice->Dosing Blood Blood Collection (Potassium EDTA, Ice) Dosing->Blood Time-course PK Tissue Tissue Harvesting (Tumor, Spleen, Marrow) Dosing->Tissue Endpoint PD LCMS LC-MS/MS Analysis (m/z 563.1 > 172.1) Blood->LCMS Plasma Extraction PD PD Biomarkers (Lactate, OCR, ATP) Blood->PD Plasma Lactate Tissue->PD Ex vivo Analysis

Fig 2: In vivo PK/PD experimental workflow for evaluating IACS-10759 efficacy and target engagement.

Protocol 4.1: Formulation and Dosing Strategy

Causality Focus: IACS-10759 is highly hydrophobic. Improper formulation leads to precipitation in the gut, causing erratic PK profiles and false-negative efficacy data.

  • Stock Preparation: Dissolve IACS-10759 in 100% DMSO to create a 50 mg/mL clear stock solution[2].

  • Working Solution (1 mL scale): Add 50 μL of the DMSO stock to 400 μL of PEG300. Mix thoroughly until clarified[2].

  • Surfactant Addition: Add 50 μL of Tween80 to the mixture and vortex. Why? Tween80 acts as a surfactant to prevent the hydrophobic compound from crashing out of solution upon introduction to an aqueous environment[2].

  • Aqueous Dilution: Gradually add 500 μL of double-distilled water (ddH2O) to reach a final volume of 1 mL. Administer immediately via oral gavage (e.g., 5 mg/kg)[2][4].

Protocol 4.2: Pharmacokinetic Sampling and LC-MS/MS Quantification

Causality Focus: Rapid enzymatic degradation and matrix effects can skew PK data. Proper sample handling and specific mass spectrometry transitions are critical.

  • Blood Collection: Collect blood via the tail vein or cardiac puncture at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing Potassium EDTA[1].

  • Cold Processing: Immediately place tubes on ice and centrifuge at 4°C. Why? EDTA chelates calcium to prevent coagulation, while cold temperatures halt ongoing enzymatic activity that could degrade the analyte or alter metabolic biomarkers like lactate.

  • Extraction: Spike plasma with an internal standard (IS) and perform protein precipitation using cold acetonitrile.

  • LC-MS/MS Analysis: Utilize a multiple reaction monitoring (MRM) transition of m/z 563.1 > 172.1 for IACS-10759[1]. Why? MRM filters specifically for the parent ion mass and its dominant collision-induced dissociation fragment. This ensures absolute specificity, eliminating background noise from the complex lipid matrix of the plasma. The validated analytical range should be 0.05 to 50.0 ng/mL with a short run time (e.g., 5.0 min) for high-throughput efficiency[1].

Protocol 4.3: Pharmacodynamic (PD) Biomarker Assessment

Causality Focus: Target engagement must be proven independently of tumor shrinkage.

  • Plasma Lactate: Measure systemic lactate levels from the PK plasma samples. Elevated lactate serves as a direct, on-target surrogate marker of systemic Complex I inhibition and the resulting compensatory glycolytic shift[1].

  • Ex Vivo OCR: Harvest tumor tissue, dissociate into single-cell suspensions, and analyze via a Seahorse XF Analyzer. A suppressed OCR confirms that the drug has successfully penetrated the tumor microenvironment and engaged the mitochondria[2].

Clinical Translation: The Therapeutic Index Challenge

Despite robust preclinical efficacy, the clinical development of IACS-10759 encountered insurmountable physiological barriers. In two Phase I trials evaluating patients with relapsed/refractory AML and advanced solid tumors, the drug exhibited a severely narrow therapeutic index[1].

The Causality of Clinical Failure: Clinically achievable exposures were too low to induce therapeutic benefit[1]. When doses were escalated to match the efficacious exposures seen in mice (~500 nM), patients experienced dose-limiting toxicities, primarily peripheral neuropathy and elevated blood lactate [1].

  • Neurotoxicity: Neurons are highly dependent on OXPHOS for maintaining membrane potentials and axonal transport. Systemic Complex I inhibition starves peripheral nerves of ATP, leading to degeneration[1].

  • Lactic Acidosis: The systemic compensatory shift to glycolysis causes a massive efflux of lactate into the bloodstream, overwhelming hepatic clearance mechanisms[1].

These findings reveal significant risks associated with the clinical development of pan-systemic Complex I inhibitors, highlighting an evolutionary divergence in metabolic reliance between murine models and human neurology[1].

Future Perspectives: Combination Strategies

Because monotherapy with OXPHOS inhibitors is limited by systemic toxicity and compensatory glycolysis, future drug development must focus on synthetic lethality and combination regimens.

  • Dual Metabolic Blockade: Combining IACS-10759 with glycolysis inhibitors (e.g., 2-deoxy-D-glucose) or MCT1 inhibitors (e.g., AZD3965) traps the cancer cell in a total energetic crisis, preventing the compensatory Warburg shift[3][4].

  • Targeted Combinations: Preclinical data suggests synergistic efficacy when combining IACS-10759 with CDK4/6 inhibitors (e.g., palbociclib) in Triple-Negative Breast Cancer (TNBC), leveraging specific metabolic vulnerabilities without requiring maximum tolerated doses of the OXPHOS inhibitor[4].

References

  • Source: nih.
  • IACS-010759 (IACS-10759)
  • Source: nih.
  • Phase I trial of IACS-010759 (IACS), a potent, selective inhibitor of complex I of the mitochondrial electron transport chain, in patients (pts) with advanced solid tumors.

Sources

Exploratory

structural formula and physicochemical properties of IACS-10759

An In-depth Technical Guide to IACS-10759: A Potent Inhibitor of Mitochondrial Complex I Introduction IACS-10759 is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial Complex I, also k...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to IACS-10759: A Potent Inhibitor of Mitochondrial Complex I

Introduction

IACS-10759 is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase.[1] Developed by The University of Texas MD Anderson Cancer Center's Institute for Applied Cancer Science (IACS), it represents a therapeutic strategy aimed at exploiting the metabolic vulnerabilities of cancer cells.[2][3] Many cancer cells exhibit metabolic reprogramming, becoming heavily reliant on oxidative phosphorylation (OXPHOS) for energy production (ATP), as well as for the biosynthesis of essential macromolecules like amino acids and nucleotides.[2][4] By inhibiting Complex I, the first and largest enzyme of the electron transport chain, IACS-10759 effectively shuts down this critical metabolic pathway.[1][5] This guide provides a comprehensive overview of the structural and physicochemical properties of IACS-10759, its mechanism of action, preclinical data, clinical development history, and detailed experimental protocols for its analysis.

Molecular Profile

The fundamental characteristics of a therapeutic agent are defined by its chemical structure and physicochemical properties, which dictate its absorption, distribution, metabolism, excretion (ADME), and target engagement.

Structural Formula

The chemical structure of IACS-10759 is 5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole.[6]

SMILES: CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F[6]

Physicochemical Properties of IACS-10759

The key physicochemical data for IACS-10759 are summarized in the table below, providing a snapshot of its identity and molecular characteristics.

PropertyValueSource(s)
Molecular Formula C₂₅H₂₅F₃N₆O₄S[7][8]
Molecular Weight 562.6 g/mol [6]
CAS Registry Number 1570496-34-2[7]
Appearance White to off-white solid[8][9]
Purity >99% by HPLC
Solubility Soluble in DMSO (50 mg/mL)[8]
InChIKey HWJWNWZJUYCGKV-UHFFFAOYSA-N[7]

Mechanism of Action

The therapeutic rationale for IACS-10759 is grounded in its precise targeting of a key node in cellular metabolism. Its primary mechanism is the direct and selective inhibition of Complex I of the mitochondrial electron transport chain.[1]

Primary Target: Mitochondrial Complex I

IACS-10759 binds to the ND1 subunit of Complex I, at or near the entrance to the ubiquinone binding channel.[10][11][12] This action blocks the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain.[1][13] This inhibition is highly potent, with IC₅₀ values in the low nanomolar range observed in isolated mitochondria and cell-based assays.[4][14] The binding location and mechanism of IACS-10759 are considered unique, differing from conventional quinone-site inhibitors.[11] This specific interaction leads to a profound and immediate shutdown of OXPHOS.

Downstream Metabolic & Signaling Consequences

The inhibition of Complex I by IACS-10759 triggers a cascade of downstream events that collectively create a state of "metabolic catastrophe" in susceptible cancer cells.[4]

  • Inhibition of Mitochondrial Respiration: The most direct effect is a sharp decrease in the oxygen consumption rate (OCR).[14][15]

  • Depletion of Energy and Biomass Precursors: The blockade of OXPHOS leads to reduced production of ATP and key metabolites, such as aspartate, which are crucial for nucleotide and amino acid synthesis.[5][10]

  • Compensatory Glycolysis: To survive the energy crisis, cells attempt to compensate by upregulating glycolysis. This results in increased glucose consumption and a significant elevation of lactate production, which can be measured in plasma as a pharmacodynamic biomarker.[10][15]

  • Induction of Apoptosis: In cancer cells that are highly dependent on OXPHOS and cannot adequately compensate through glycolysis, the sustained energetic and biosynthetic stress leads to the activation of apoptotic pathways and ultimately, cell death.[8][10]

G cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol IACS IACS-10759 ComplexI Complex I (ND1 Subunit) IACS->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Blocks OXPHOS Oxidative Phosphorylation ETC->OXPHOS Drives ATP ATP Production OXPHOS->ATP Decreases Aspartate Aspartate Production OXPHOS->Aspartate Decreases Glycolysis Glycolysis ATP->Glycolysis Triggers Compensatory Increase Apoptosis Apoptosis ATP->Apoptosis Induces Aspartate->Apoptosis Induces Lactate Lactate Production Glycolysis->Lactate Increases

Mechanism of IACS-10759 action and its metabolic consequences.

Preclinical and Clinical Development

IACS-10759 has undergone extensive evaluation, from initial laboratory studies to human clinical trials.

Preclinical Efficacy

In preclinical studies, IACS-10759 demonstrated significant anti-tumor activity across a range of cancer models that are highly dependent on OXPHOS. This includes models of acute myeloid leukemia (AML), brain cancer, triple-negative breast cancer, and certain lung cancers.[2][12] In AML cell lines and patient-derived xenograft (PDX) models, treatment with IACS-10759 led to a robust decrease in proliferation, an increase in apoptosis, and extended median survival.[4][5] The efficacy was particularly noted in tumors with specific genetic backgrounds, such as mutations in the SMARCA4 gene, which increases reliance on OXPHOS.[2]

Phase I Clinical Trials

Based on promising preclinical data, IACS-10759 advanced into two first-in-human Phase I clinical trials: one for patients with relapsed/refractory AML (NCT02882321) and another for advanced solid tumors (NCT03291938).[10] The primary objectives of these trials were to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).[10][16]

Unfortunately, both trials were ultimately discontinued.[10] The studies revealed that IACS-010759 has a narrow therapeutic index.[10] While signs of biological activity were observed, achieving and maintaining plasma concentrations high enough for sustained anti-tumor effect was challenging.[3][10] At doses required for efficacy, patients experienced dose-limiting toxicities, most notably elevated blood lactate (lactic acidosis) and neurotoxicity, including peripheral neuropathy.[10][17] Consequently, an RP2D was not established, and clinical development was halted.[10]

Experimental Protocols

The following sections detail methodologies used in the clinical evaluation of IACS-10759. These protocols are foundational for researchers working with this or similar compounds.

Quantification of IACS-10759 in Human Plasma via LC-MS/MS

This method was validated for the determination of IACS-10759 concentrations in human plasma samples during the Phase I trials.[10]

Objective: To accurately measure the concentration of IACS-10759 in human plasma.

Methodology:

  • Sample Preparation:

    • Aliquot 50 µL of human plasma into a microcentrifuge tube.

    • Add 200 µL of acetonitrile containing a suitable internal standard (e.g., diclofenac).

    • Vortex the suspension for 10 minutes.

    • Centrifuge at 2000 x g for 10 minutes to precipitate proteins.

    • Aliquot 100 µL of the resulting supernatant (extract).

    • Dilute the extract with 100 µL of water prior to analysis.

  • LC-MS/MS System:

    • A UHPLC system (e.g., Shimadzu Nexara) coupled to a triple quadrupole mass spectrometer (e.g., Sciex 5500) operating in positive electrospray ionization (ESI+) mode.

  • Chromatographic Separation:

    • Column: Phenomenex Gemini C18 (5µm, 110Å, 50×2.0mm).[10]

    • Mobile Phase A: Acetonitrile/Water (10:90, v/v) with 0.2% formic acid.[10]

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.2% formic acid.[10]

    • Gradient: A time-programmed gradient is used to elute the analyte and internal standard.[10]

    • Injection Volume: 2 µL.[10]

  • Mass Spectrometry Detection:

    • Detection is performed using multiple reaction monitoring (MRM).

    • MRM Transition for IACS-10759: m/z 563.1 > 172.1.[10]

    • MRM Transition for Internal Standard (Diclofenac): m/z 295.9 > 151.2.[10]

  • Validation:

    • The method was validated over a concentration range of 0.05 to 50.0 ng/mL.[10]

G cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma 50 µL Human Plasma Acetonitrile Add 200 µL Acetonitrile + Internal Standard Plasma->Acetonitrile Vortex Vortex 10 min Acetonitrile->Vortex Centrifuge Centrifuge (2000 x g, 10 min) Vortex->Centrifuge Supernatant Collect 100 µL Supernatant Centrifuge->Supernatant Dilute Add 100 µL Water Supernatant->Dilute Inject Inject 2 µL onto C18 Column Dilute->Inject Prepared Sample Separate Gradient Elution Inject->Separate Detect ESI+ MRM Detection (m/z 563.1 > 172.1) Separate->Detect Quantify Quantify vs. Standard Curve Detect->Quantify

Workflow for the quantification of IACS-10759 in plasma.
Oxygen Consumption Rate (OCR) Analysis

OCR assays are critical for confirming the mechanism of action of OXPHOS inhibitors and for use as a pharmacodynamic biomarker.

Objective: To measure the effect of IACS-10759 on mitochondrial respiration in live cells.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., AML blasts, CLL cells) in a specialized microplate (e.g., Seahorse XF Cell Culture Microplate) and allow them to adhere overnight.[15]

  • Drug Treatment: Treat the cells with various concentrations of IACS-10759 (e.g., 100 nM) for a specified duration (e.g., 24 hours).[15]

  • Assay Preparation: Wash the cells and replace the culture medium with a specialized assay medium. Incubate the plate in a CO₂-free incubator to allow temperature and pH to equilibrate.

  • Mitochondrial Stress Test:

    • Load the sensor cartridge with compounds that modulate mitochondrial function:

      • Oligomycin: An ATP synthase inhibitor (to measure ATP-linked respiration).

      • FCCP: An uncoupling agent (to measure maximal respiration).

      • Rotenone/Antimycin A: Complex I and III inhibitors (to measure non-mitochondrial respiration).

    • Place the cartridge into an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

  • Data Acquisition: The instrument measures the OCR in real-time as the inhibitors are sequentially injected.

  • Data Analysis: The resulting OCR profile is analyzed to determine key parameters of mitochondrial function, such as basal respiration, ATP production, and spare respiratory capacity. Treatment with IACS-10759 is expected to cause a dramatic decrease in basal OCR and ablate the spare respiratory capacity.[15]

Conclusion and Future Directions

IACS-10759 is a well-characterized and highly potent inhibitor of mitochondrial Complex I that validates the therapeutic concept of targeting OXPHOS in metabolically vulnerable cancers.[5] Preclinical studies demonstrated compelling efficacy in cancers reliant on this pathway.[4] However, its clinical development was ultimately halted due to a narrow therapeutic index and the emergence of on-target toxicities, particularly neurotoxicity and lactic acidosis, at clinically relevant exposures.[10]

The experience with IACS-10759 provides critical lessons for the field. It underscores the significant risks associated with systemic OXPHOS inhibition and highlights the need for strategies to mitigate toxicities. Future research may focus on developing next-generation Complex I inhibitors with a wider therapeutic window, exploring intermittent dosing schedules, or identifying combination therapies that could allow for lower, less toxic doses of the OXPHOS inhibitor.[12] For example, co-administration with an HDAC6 inhibitor has been shown to mitigate the peripheral neuropathy associated with IACS-10759 in mouse models.[10] Ultimately, the story of IACS-10759 serves as a crucial case study in the development of metabolism-targeting cancer therapeutics.

References

  • An In-depth Technical Guide to the Metabolic Effects of OXPHOS Inhibition by IACS-010759. Benchchem.
  • Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC. National Center for Biotechnology Information.
  • IACS-010759 - Drug Targets, Indications, Patents. Patsnap Synapse.
  • IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed. National Center for Biotechnology Information.
  • Drug targets metabolic vulnerability and impairs cancer cell growth and survival. University of Texas M. D. Anderson Cancer Center.
  • IACS-010759 (IACS-10759). Chemietek.
  • IACS-010759 in Advanced Cancers. ClinicalTrials.gov.
  • IACS-010759 (IACS-10759). Selleck Chemicals.
  • Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed. National Center for Biotechnology Information.
  • IACS-010759 (IACS-10759). MedChemExpress.
  • Abstract LB-A15: IACS-010759 is a novel inhibitor of oxidative phosphorylation that selectively targets AML cells by inducing a metabolic catastrophe. Molecular Cancer Therapeutics - AACR Journals.
  • Oxidative Phosphorylation Is a Metabolic Vulnerability in Chemotherapy-Resistant Triple-Negative Breast Cancer - PMC. National Center for Biotechnology Information.
  • IACS-010759 (IACS-10759). MCE.
  • Abstract 4380: IACS-10759: A novel OXPHOS inhibitor which selectively kill tumors with metabolic vulnerabilities. Cancer Research - AACR Journals.
  • Phase I trial of IACS-010759 (IACS), a potent, selective inhibitor of complex I of the mitochondrial electron transport chain, in patients (pts) with advanced solid tumors. ResearchGate.
  • Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. Oncotarget.
  • Targeting Cancer's Metabolic Vulnerability with IACS-10759, a Small Molecule Drug. Technology Networks.
  • Oxidative Phosphorylation Inhibitor IACS-010759 in Treating Patients With Relapsed or Refractory Acute Myeloid Leukemia. ClinicalTrials.gov.
  • Abstract PR01: IACS-010759 a novel inhibitor of oxidative phosphorylation advancing into first-in-human studies to exploit metabolic vulnerabilities. Clinical Cancer Research - AACR Journals.
  • Iacs-010759. PubChem.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Assessing Cellular Response to the OXPHOS Inhibitor IACS-10759 Using In Vitro Viability Assays

Introduction: Targeting the Engine of the Cell Cellular metabolism has emerged as a critical vulnerability in oncology. While the glycolytic pathway has long been a focus, the reliance of many cancer subtypes on oxidativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Engine of the Cell

Cellular metabolism has emerged as a critical vulnerability in oncology. While the glycolytic pathway has long been a focus, the reliance of many cancer subtypes on oxidative phosphorylation (OXPHOS) for energy and biomass has opened a new therapeutic window[1][2]. IACS-10759 is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the entry point for electrons into the electron transport chain (ETC)[1][3][4][5]. By blocking Complex I, IACS-10759 effectively shuts down OXPHOS, leading to a cascade of metabolic consequences, including reduced ATP production, and in susceptible cells, apoptosis[2][5][6].

This guide provides a comprehensive framework for researchers to design, execute, and interpret in vitro cell viability assays to characterize the cellular response to IACS-10759. We move beyond a simple recitation of steps to explain the critical decision-making processes and the biochemical rationale that underpin a robust and self-validating experimental design.

The Principle: More Than Just a Viability Assay

When assessing a compound like IACS-10759, a "cell viability assay" is not a monolithic concept. The choice of assay is paramount because the drug's mechanism of action—ATP depletion—directly interferes with the readout of many common viability kits[7]. Therefore, the experimental goal must be clearly defined: are we measuring the direct metabolic insult (ATP reduction) or the ultimate cellular fate (apoptosis and death)? A multi-assay approach is often necessary to build a complete narrative of the drug's effect.

  • Direct Metabolic Impact: Assays quantifying total cellular ATP provide a direct measure of target engagement. A rapid decrease in ATP confirms that IACS-10759 is inhibiting OXPHOS as intended[3][8].

  • Consequent Cellular Fate: Assays that measure markers of apoptosis (e.g., caspase activation) or loss of membrane integrity provide a clearer picture of whether the metabolic stress induced by IACS-10759 translates into cell death[9].

Mechanism of Action: A Forced Metabolic Reprogramming

IACS-10759 binds to the ND1 subunit of Complex I, inhibiting the oxidation of NADH to NAD+ and blocking the flow of electrons through the ETC[6]. This has two immediate and profound consequences: a drastic reduction in the oxygen consumption rate (OCR) and a collapse in mitochondrial ATP production[1][3][10]. To survive this energetic crisis, many cells attempt to compensate by upregulating glycolysis, a less efficient method of ATP production, which is observed as an increase in the extracellular acidification rate (ECAR)[3][6][11]. However, in cells that are heavily reliant on OXPHOS or cannot adequately compensate via glycolysis, this metabolic shock leads to energy depletion, cell cycle arrest, and ultimately, apoptosis[2][6].

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol IACS IACS-10759 Complex_I Complex I (NADH Dehydrogenase) IACS->Complex_I Inhibits Complex_III Complex III Complex_I->Complex_III e- NAD NAD+ Complex_I->NAD Glycolysis Glycolysis Complex_I->Glycolysis Metabolic Shift Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Produces ETC Electron Transport Chain NADH NADH NADH->Complex_I Glucose Glucose Glucose->Glycolysis Lactate Lactate Glycolysis->Lactate ECAR ↑ ATP_glyco ATP Glycolysis->ATP_glyco Compensatory Production cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_AssayDay Assay Day Seed 1. Seed Cells (96-well plate) Incubate_Adhere 2. Incubate (18-24h) (Adherent cells only) Seed->Incubate_Adhere Treat 3. Treat with IACS-10759 (Dose-response) Incubate_Treat 4. Incubate (24-72h) Treat->Incubate_Treat Equilibrate 5. Equilibrate Plate (30 min at RT) Add_Reagent 6. Add Assay Reagent (e.g., Caspase-Glo®) Equilibrate->Add_Reagent Incubate_Assay 7. Incubate at RT Add_Reagent->Incubate_Assay Read 8. Read Luminescence Incubate_Assay->Read

Caption: General experimental workflow for in vitro cell viability assays.

Data Analysis and Interpretation

  • Normalization: Subtract the average luminescence from "media-only" blank wells from all experimental wells. Normalize the data to the vehicle-treated control wells, which are set to 100% viability or 100% signal.

    • Formula: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

  • Dose-Response Curves: Plot the normalized viability (%) against the log concentration of IACS-10759. Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to calculate the IC₅₀ (half-maximal inhibitory concentration).

  • Integrated Interpretation: Compare the IC₅₀ values obtained from the ATP assay and the apoptosis assay.

    • Scenario A: IC₅₀ (ATP) ≈ IC₅₀ (Apoptosis): This suggests a tight coupling between metabolic crisis and the induction of cell death. The cell line is likely highly dependent on OXPHOS and cannot survive the energetic stress.

    • Scenario B: IC₅₀ (ATP) < IC₅₀ (Apoptosis): This is a common and informative result. It indicates that IACS-10759 inhibits its metabolic target at lower concentrations, but higher concentrations or longer exposure times are required to push the cell past a survival threshold and commit to apoptosis. This reflects cellular attempts to adapt, for example, by upregulating glycolysis.

References

  • Time in Kolkata, IN. (n.d.). Google Search.
  • Vangapandu, H. V., et al. (2018). Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. Oncotarget.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol. Promega Technical Bulletin.
  • Uemura, K., et al. (2020). IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism. Journal of Biological Chemistry.
  • Tanaka, N., et al. (2024). Dual inhibition of oxidative phosphorylation and glycolysis exerts a synergistic antitumor effect on colorectal and gastric cancer by creating energy depletion and preventing metabolic switch. PLOS One.
  • Molina, J. R., et al. (2021). Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Clinical Cancer Research.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Metabolic Effects of OXPHOS Inhibition by IACS-010759. BenchChem.
  • Roy, K. R., et al. (2021). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols.
  • Gourama, H., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Sykes, D. B., et al. (2022). Simultaneous targeting of glycolysis and oxidative phosphorylation as a therapeutic strategy to treat diffuse large B-cell lymphoma. Leukemia & Lymphoma.
  • Bio-protocol. (n.d.). Measurement of cellular ATP content. Bio-protocol.
  • National Toxicology Program. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. U.S. Department of Health and Human Services.
  • Marszalek, J. R., et al. (2017). Abstract PR01: IACS-010759 a novel inhibitor of oxidative phosphorylation advancing into first-in-human studies to exploit metabolic vulnerabilities. Clinical Cancer Research.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System. Promega.
  • Selleck Chemicals. (2021). IACS-010759 is a Potent Inhibitor of Complex I of OXPHOS. Network of Cancer Research.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay. Promega.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay. Promega Technical Bulletin.
  • Gourama, H., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Sigma-Aldrich. (n.d.). ATP Assay Kit. Sigma-Aldrich Technical Bulletin.
  • European Pharmaceutical Review. (2018). A high-throughput approach for measuring intracellular ATP levels to access compound-mediated cellular toxicity. European Pharmaceutical Review.
  • Gore, E., et al. (2022). In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. International Journal of Molecular Sciences.
  • Antibodies Incorporated. (n.d.). Cell Viability, Metabolism Assays, and Biochemicals. Antibodies Incorporated.
  • Promega Corporation. (n.d.). ATP Assays | What is an ATP Assay?. Promega.
  • Abcam. (n.d.). Cell viability assays. Abcam.
  • Vangapandu, H. V., et al. (2018). Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. Oncotarget.
  • ResearchGate. (2025). Phase I trial of IACS-010759 (IACS), a potent, selective inhibitor of complex I of the mitochondrial electron transport chain, in patients (pts) with advanced solid tumors. ResearchGate.
  • ClinicalTrials.gov. (2020). MD Anderson IND Sponsor Cover Sheet. ClinicalTrials.gov.

Sources

Application

Application Note &amp; Protocol: Preparation of IACS-10759 Solutions in DMSO for In Vitro Cell-Based Assays

Introduction: The Significance of IACS-10759 in Metabolic Research IACS-10759 is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the firs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of IACS-10759 in Metabolic Research

IACS-10759 is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain (ETC).[1][2][3] By targeting Complex I, IACS-10759 effectively shuts down oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in many cell types.[4][5] This mechanism makes IACS-10759 an invaluable pharmacological tool for investigating cellular metabolism, mitochondrial function, and metabolic reprogramming, particularly in oncology research where many cancer cells exhibit a dependency on OXPHOS.[4][6]

Given its hydrophobic nature, IACS-10759 is insoluble in water and requires an organic solvent for solubilization before it can be introduced into aqueous cell culture media.[1] Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this purpose. However, improper dissolution or handling can lead to compound precipitation, inaccurate dosing, and experimental artifacts.

This comprehensive guide provides a scientifically grounded, field-proven protocol for the accurate and reproducible preparation of IACS-10759 stock and working solutions for cell culture applications. It is designed for researchers, scientists, and drug development professionals who require reliable methods for studying the biological effects of this potent OXPHOS inhibitor.

Physicochemical Properties & Solubility Data

A precise understanding of the physicochemical properties of IACS-10759 is fundamental to its correct handling and use in experimental settings.

PropertyValueSource
IUPAC Name 5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole[7]
Molecular Formula C₂₅H₂₅F₃N₆O₄S[7][8]
Molecular Weight 562.56 g/mol [7][8]
CAS Number 1570496-34-2[8][9]
Appearance White to off-white crystalline solid[8]
Solubility DMSO: ≥ 50 mg/mL (≥ 88.88 mM) Water: Insoluble Ethanol: Insoluble[1][8]

Expert Insight: The high solubility in DMSO is contrasted by its insolubility in aqueous solutions. This dichotomy necessitates the preparation of a concentrated stock solution in DMSO, which is then diluted to a final, low-nanomolar working concentration in the cell culture medium. The most critical, and often overlooked, factor is the quality of the DMSO. IACS-10759's solubility is significantly compromised by moisture.[1] Therefore, the use of fresh, anhydrous, high-purity DMSO (≥99.9%) is not merely a recommendation but a requirement for experimental success.

Mechanism of Action: Inhibition of the Electron Transport Chain

IACS-10759 exerts its biological effects through the direct and potent inhibition of mitochondrial Complex I.[2][5] This action blocks the transfer of electrons from NADH to ubiquinone, effectively halting the electron flow through the ETC at its entry point.

The primary consequences of Complex I inhibition by IACS-10759 are:

  • Cessation of Proton Pumping: The blockage prevents Complex I from pumping protons from the mitochondrial matrix to the intermembrane space.

  • Inhibition of OXPHOS: This leads to a collapse of the mitochondrial membrane potential and a drastic halt in ATP synthesis via ATP synthase.

  • Decreased Oxygen Consumption: As electron flow is inhibited, the cell's oxygen consumption rate (OCR) is profoundly reduced.[1][3]

  • Metabolic Shift to Glycolysis: To survive the energetic crisis, cells compensate by upregulating glycolysis, leading to increased glucose consumption and lactate production, which can be measured as an increase in the extracellular acidification rate (ECAR).[2][3][10]

IACS10759_MoA cluster_Mitochondrion Mitochondrial Inner Membrane IACS IACS-10759 Complex_I Complex I (NADH Dehydrogenase) IACS->Complex_I:f0 Inhibition Q Coenzyme Q (Ubiquinone) Complex_I:f0->Q e- H_plus Intermembrane Space Complex_I->H_plus H+ Complex_II Complex II Complex_III Complex III Q->Complex_III CytC Cytochrome C Complex_III->CytC Complex_III->H_plus H+ Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 Complex_IV->H_plus H+ ATP_Synthase Complex V (ATP Synthase) ATP ATP ATP_Synthase:f0->ATP NADH NADH NADH->Complex_I:f0 e- H_plus->ATP_Synthase:f0 H+ Gradient ADP ADP + Pi ADP->ATP_Synthase:f0

Figure 1: Mechanism of action of IACS-10759.

Experimental Protocols

Required Materials & Equipment
  • IACS-10759 powder (CAS: 1570496-34-2)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile (e.g., cell culture grade)

  • Calibrated analytical balance (precision of at least 0.1 mg)

  • Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • -80°C freezer for long-term storage

Protocol: Preparing a 10 mM IACS-10759 Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

  • Pre-Calculation: Before entering the sterile hood, calculate the required mass of IACS-10759 powder.

    • Molecular Weight (MW) = 562.56 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Desired Volume = 1 mL = 0.001 L

    • Mass (mg) = 0.010 mol/L * 0.001 L * 562.56 g/mol * 1000 mg/g = 5.63 mg

  • Weighing: Carefully and accurately weigh out 5.63 mg of IACS-10759 powder and transfer it into a sterile 1.5 mL amber microcentrifuge tube.

    • Causality: Using an amber or opaque tube protects the compound from potential light degradation. Performing this step accurately is critical for correct final concentrations.

  • Solvent Addition: In a sterile biosafety cabinet, use a calibrated pipette to add 1 mL of fresh, anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Causality: Vigorous mixing is required to break up the powder and facilitate its interaction with the solvent.

  • Visual Inspection: Visually inspect the solution against a light source. It should be a clear, colorless to pale yellow solution with no visible particulates.

  • Sonication (If Necessary): If particulates remain, place the tube in a bath sonicator for 5-10 minutes at room temperature.[8] Check for complete dissolution.

    • Causality: Sonication uses ultrasonic waves to provide the energy needed to break down stubborn aggregates and ensure the compound is fully solubilized, which is essential for a homogenous stock.

  • Final Confirmation: Once the solution is completely clear, the 10 mM stock is ready for aliquoting and storage.

Workflow for Stock Solution Preparation and Storage

IACS10759_Workflow start Start weigh 1. Weigh 5.63 mg IACS-10759 Powder start->weigh add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously (2 minutes) add_dmso->vortex check 4. Is Solution Clear? vortex->check sonicate 5. Sonicate (5-10 minutes) check->sonicate No aliquot 6. Aliquot into sterile tubes (e.g., 10-50 µL) check->aliquot Yes sonicate->check store 7. Store at -80°C aliquot->store end Ready for Use store->end

Figure 2: Step-by-step workflow for preparing and storing IACS-10759 stock solution.

Protocol: Preparing Working Solutions for Cell Treatment

It is crucial to perform serial dilutions to reach the final nanomolar concentrations used in cell-based assays. Direct dilution of the 10 mM stock into a large volume of media is inaccurate and can cause precipitation.

Example: Preparing a 100 nM working solution in 10 mL of cell culture medium.

  • Intermediate Dilution: Thaw one aliquot of the 10 mM stock solution. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of sterile complete cell culture medium. This creates a 10 µM intermediate solution. Mix thoroughly by gentle pipetting or inversion.

  • Final Dilution: Add 100 µL of the 10 µM intermediate solution to 9.9 mL of complete cell culture medium to achieve the final volume of 10 mL. This results in a final concentration of 100 nM .

  • Vehicle Control: A vehicle control is mandatory for all experiments. Prepare a control flask/plate by adding the same final concentration of DMSO to the medium as the treated samples. In the example above, the final DMSO concentration is 0.001%, which is negligible. However, for higher treatment concentrations, the vehicle control must match.

    • Causality: DMSO, even at low concentrations (typically >0.5%), can have biological effects on cells. The vehicle control allows you to differentiate the effects of IACS-10759 from any potential effects of the solvent.[10]

  • Immediate Use: Add the prepared working solutions to your cells immediately. Do not store diluted aqueous solutions of IACS-10759.

Storage and Stability

Proper storage is essential to maintain the potency and integrity of IACS-10759.

FormStorage TemperatureStabilityRationale
Powder -20°C≥ 3 yearsPrevents degradation from moisture and temperature fluctuations.
DMSO Stock Solution -20°C -80°C6 months 1 yearAliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock. Storing at -80°C provides maximum long-term stability.[8]

Quality Control and Best Practices

  • Self-Validation: The most reliable way to validate your prepared stock solution is through a functional assay. Treat a sensitive cancer cell line (e.g., certain AML or brain cancer lines) with a dose range of your prepared IACS-10759 (e.g., 1 nM to 1 µM) and measure cell viability after 72 hours.[8] The resulting IC₅₀ value should be in the low nanomolar range, consistent with published data.[8]

  • Always Use Anhydrous DMSO: This is the most common point of failure. Keep the DMSO bottle tightly sealed and use a fresh aliquot for preparing new stock solutions.[1]

  • Never Vortex Diluted Protein-Containing Medium: When preparing intermediate and final working solutions in cell culture medium (which contains serum), mix by gentle inversion or pipetting to avoid denaturing proteins.

  • Document Everything: Record the lot number of the IACS-10759 powder, the date of stock preparation, and the passage number of the cells being treated. This ensures traceability and reproducibility.

References

  • Google. (2026).
  • National Cancer Institute. Definition of oxidative phosphorylation inhibitor IACS-010759 - NCI Drug Dictionary. [Link]

  • Vangapandu, H. V., et al. (2018). Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. Oncotarget, 9(38), 24980–24991. [Link]

  • Miyoshi, H., et al. (2020). IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism. Journal of Biological Chemistry, 295(21), 7481–7491. [Link]

  • Vangapandu, H. V., et al. (2018). Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. Oncotarget. [Link]

  • Ashton, T. M., et al. (2022). Simultaneous targeting of glycolysis and oxidative phosphorylation as a therapeutic strategy to treat diffuse large B-cell lymphoma. Leukemia & Lymphoma, 63(8), 1955-1966. [Link]

  • Donati, G., et al. (2022). Oxidative stress potentiates the therapeutic action of a mitochondrial complex I inhibitor in MYC-driven B-cell lymphoma. bioRxiv. [Link]

  • PubChem. Iacs-010759 | C25H25F3N6O4S | CID 86711931. [Link]

  • Selleck China. IACS-010759 (IACS-10759)产品说明书. [Link]

  • Yap, T. A., et al. (2023). Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nature Medicine, 29(1), 115-126. [Link]

  • Yap, T. A., et al. (2023). Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials. Nature Medicine. [Link]

  • ResearchGate. Phase I trial of IACS-010759 (IACS), a potent, selective inhibitor of complex I of the mitochondrial electron transport chain, in patients (pts) with advanced solid tumors. [Link]

  • ResearchGate. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. [Link]

Sources

Method

Application Notes and Protocols for IACS-10759 Dosing in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the dosing and administration of IACS-10759, a po...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the dosing and administration of IACS-10759, a potent and selective inhibitor of mitochondrial complex I, for in vivo mouse xenograft studies. These application notes and protocols are designed to equip researchers with the necessary information to design and execute robust preclinical efficacy studies. The protocols herein are synthesized from peer-reviewed literature and established best practices in preclinical oncology research, with a focus on scientific integrity, reproducibility, and ethical considerations.

Introduction: The Rationale for Targeting Mitochondrial Metabolism with IACS-10759

Tumor cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key aspect of this reprogramming is a heightened reliance on oxidative phosphorylation (OXPHOS) for energy production and the generation of biosynthetic precursors.[1][2][3] IACS-10759 is a clinical-stage, orally bioavailable small molecule that potently and selectively inhibits complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, with IC50 values in the low nanomolar range.[1][4][5] By disrupting the primary site of NADH oxidation, IACS-10759 effectively blocks cellular respiration, leading to energetic stress, impaired nucleotide and amino acid production, and ultimately, tumor cell death.[2][6] Preclinical studies have demonstrated significant anti-tumor activity of IACS-10759 in various cancer models, including acute myeloid leukemia (AML), neuroblastoma, diffuse large B-cell lymphoma (DLBCL), and glioblastoma, particularly in tumors exhibiting a high dependence on OXPHOS.[1][5][7]

These protocols are designed to provide a framework for evaluating the in vivo efficacy of IACS-10759 in mouse xenograft models, a critical step in the preclinical drug development pipeline.

Mechanism of Action of IACS-10759

IACS-10759 exerts its anti-neoplastic effects by specifically targeting complex I of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons, leading to a cascade of downstream effects that are detrimental to cancer cells.

IACS10759_Mechanism IACS10759 IACS-10759 ComplexI Mitochondrial Complex I (ND1 subunit) IACS10759->ComplexI Binds to & Inhibits ETC Electron Transport Chain NADH_Oxidation NADH → NAD+ Oxidation (Blocked) ComplexI->NADH_Oxidation Proton_Pumping Proton Pumping (Inhibited) ComplexI->Proton_Pumping ROS_Production Reactive Oxygen Species (ROS) Production (Increased) ComplexI->ROS_Production Metabolic_Stress Metabolic Stress & Energetic Crisis NADH_Oxidation->Metabolic_Stress ATP_Synthase ATP Synthase (Complex V) Proton_Pumping->ATP_Synthase Drives ATP_Production ATP Production (Decreased) ATP_Synthase->ATP_Production Cell_Proliferation Tumor Cell Proliferation (Inhibited) ATP_Production->Cell_Proliferation Essential for Apoptosis Apoptosis ROS_Production->Apoptosis Induces Metabolic_Stress->Apoptosis Metabolic_Stress->Cell_Proliferation

Caption: Mechanism of action of IACS-10759.

Pre-Dosing Experimental Workflow

A well-structured experimental plan is crucial for the successful execution of an in vivo study. The following workflow outlines the key steps leading up to the initiation of IACS-10759 dosing.

Pre_Dosing_Workflow Cell_Line_Selection 1. Cell Line Selection & Culture Tumor_Implantation 3. Tumor Implantation (Subcutaneous or Orthotopic) Cell_Line_Selection->Tumor_Implantation Animal_Model_Selection 2. Animal Model Selection (e.g., NSG, Nude mice) Animal_Model_Selection->Tumor_Implantation Tumor_Growth_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Tumors reach ~100-200 mm³ Dosing_Initiation 6. Initiation of Dosing Randomization->Dosing_Initiation

Caption: Pre-dosing experimental workflow for xenograft studies.

Detailed Protocols

Formulation of IACS-10759 for Oral Gavage

Causality: Proper formulation is critical for ensuring consistent oral bioavailability and minimizing vehicle-related toxicity. The following formulations are based on common practices for preclinical in vivo studies.

Formulation 1: PEG300/Tween 80/Water [4]

  • Prepare a stock solution of IACS-10759 in DMSO (e.g., 50 mg/mL).

  • For a 1 mL final dosing solution, add 50 µL of the IACS-10759 DMSO stock to 400 µL of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile water (ddH₂O) to bring the final volume to 1 mL.

  • This formulation should be prepared fresh daily immediately before use.

Formulation 2: Corn Oil [4]

  • Prepare a stock solution of IACS-10759 in DMSO (e.g., 33 mg/mL).

  • For a 1 mL final dosing solution, add 50 µL of the IACS-10759 DMSO stock to 950 µL of corn oil.

  • Mix thoroughly until homogenous.

  • This formulation should be prepared fresh daily immediately before use.

Recommended Dosing Schedules for Mouse Xenograft Models

Causality: The selection of an appropriate dosing schedule is a balance between maximizing anti-tumor efficacy and minimizing toxicity. The following table summarizes dosing regimens reported in preclinical studies. Researchers should perform pilot studies to determine the optimal dose and schedule for their specific tumor model.

Dose Range (mg/kg) Frequency Route of Administration Tumor Model(s) Observed Outcome Reference(s)
1 - 7.5DailyOralAML (orthotopic)Extended median survival[2]
5 or 10Daily for 21 daysOralPGD-null subcutaneous xenograftsTumor regression with minimal bodyweight loss[5]
7.5DailyOralAML (MV4-11 xenograft)Significantly prolonged survival[8]
10 - 25DailyOralAML, DLBCL, GBM>50-day extension of median survival and robust regression[1][3]
7.5Every other dayOralESCC xenograft (in combination with radiation)Enhanced irradiation efficacy[9]

Note: A dose of 25 mg/kg was reported to be not well-tolerated in one study, highlighting the importance of careful dose-escalation and toxicity monitoring.[5] Less frequent dosing schedules (Q2D or Q3D) have been shown to enhance survival, albeit to a lesser extent than daily dosing.[5]

Protocol for Tumor Implantation and Monitoring

Trustworthiness: Adherence to standardized procedures for tumor implantation and monitoring ensures data quality and reproducibility.

  • Cell Preparation: Culture the selected cancer cell line under sterile conditions. On the day of implantation, harvest cells during the exponential growth phase and perform a cell count and viability assessment (e.g., trypan blue exclusion). Cell viability should be >90%.

  • Implantation:

    • Subcutaneous Models: Resuspend the desired number of cells (typically 1 x 10⁶ to 10 x 10⁶) in 100-200 µL of sterile PBS or a mixture of PBS and Matrigel (or a similar basement membrane extract) to improve tumor take rate and growth.[10] Inject the cell suspension subcutaneously into the flank of the mouse.

    • Orthotopic Models: Follow a surgical procedure specific to the target organ for tumor cell implantation.

  • Tumor Monitoring:

    • Begin monitoring for tumor formation 3-5 days post-implantation.

    • Measure tumor dimensions with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.[11]

    • Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Animal Welfare:

    • Monitor animal health daily, observing for signs of toxicity such as weight loss, lethargy, and changes in behavior.

    • Body weight should be recorded 2-3 times per week.

    • Adhere to institutional and national guidelines for animal welfare and ethical conduct.[12][13][14] Euthanize animals if tumor volume exceeds the protocol-defined limit or if signs of significant distress are observed.

Data Analysis and Interpretation

The primary endpoint for efficacy is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the IACS-10759-treated groups to the vehicle control group. Secondary endpoints may include changes in body weight, overall survival, and pharmacodynamic markers of target engagement (e.g., measurement of lactate levels in plasma or tumor tissue).[7][15]

Concluding Remarks and Future Directions

IACS-10759 represents a promising therapeutic agent for cancers reliant on oxidative phosphorylation. The protocols outlined in this document provide a robust framework for the preclinical evaluation of IACS-10759 in mouse xenograft models. Future studies may explore combination therapies, as preclinical evidence suggests synergy with other agents such as the BCL-2 inhibitor venetoclax and the CDK4/6 inhibitor palbociclib.[8][16] Careful consideration of potential toxicities, such as peripheral neuropathy, which has been observed in some preclinical and clinical settings, is warranted in the design of future studies.[15][17]

References

  • Miyoshi, H. et al. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism. J Biol Chem. 2020 May 22;295(21):7481-7491. [Link]

  • National Cancer Institute. Definition of oxidative phosphorylation inhibitor IACS-010759 - NCI Drug Dictionary. [Link]

  • Janku, F. et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. medRxiv. [Link]

  • ClinicalTrials.gov. Study Details | NCT03291938 | IACS-010759 in Advanced Cancers. [Link]

  • MD Anderson Cancer Center. MD Anderson IND Sponsor Cover Sheet - Clinical Trials. [Link]

  • Protopopova, M. et al. Abstract 4380: IACS-10759: A novel OXPHOS inhibitor which selectively kill tumors with metabolic vulnerabilities. Cancer Research. 2015 Aug 1;75(15 Supplement):4380. [Link]

  • Molina, J. R. et al. Phase I trial of IACS-010759 (IACS), a potent, selective inhibitor of complex I of the mitochondrial electron transport chain, in patients (pts) with advanced solid tumors. ResearchGate. [Link]

  • Donati, G. et al. Oxidative stress potentiates the therapeutic action of a mitochondrial complex I inhibitor in MYC-driven B-cell lymphoma. bioRxiv. 2022 Jun 23. [Link]

  • Borthakur, G. et al. Cotargeting of Mitochondrial Complex I and Bcl-2 Shows Antileukemic Activity against Acute Myeloid Leukemia Cells Reliant on Oxidative Phosphorylation. Cancers (Basel). 2020 Aug 24;12(9):2423. [Link]

  • Network of Cancer Research. IACS-010759 is a Potent Inhibitor of Complex I of OXPHOS. 2021 Oct 6. [Link]

  • Marszalek, J. R. et al. Abstract 4971: IACS-010759, a novel inhibitor of complex I in Phase I clinical development to target OXPHOS dependent tumors. AACR Journals. 2017 Jul 1. [Link]

  • Chemietek. IACS-010759 (IACS-10759). [Link]

  • Protopopova, M. et al. Abstract 4380: IACS-10759: A novel OXPHOS inhibitor which selectively kill tumors with metabolic vulnerabilities. ResearchGate. [Link]

  • Altogen Labs. Xenograft Services and PDX Protocols. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. 2020 Aug 15. [Link]

  • Sargent, J. L. et al. Methods to study xenografted human cancer in genetically diverse mice. STAR Protoc. 2023 Mar 15;4(1):102061. [Link]

  • Speaking of Research. Ethics and Animal Welfare Rules Outweigh Published Scientific Data. 2015 Sep 17. [Link]

  • Rozovski, U. et al. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. Oncotarget. 2018 May 18;9(38):25243-25257. [Link]

  • Kim, H. S. et al. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal. J Korean Med Sci. 2024 Aug 9;39(31):e274. [Link]

  • Anticancer Research. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. 2014 Dec 15. [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). Ethical Guidelines for the Use of Animals in Research. 2019 Jul 8. [Link]

  • Kiani, A. K. et al. Ethical considerations regarding animal experimentation. J Prev Med Hyg. 2022;63(2 Suppl 3):E255-E266. [Link]

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Application

Measuring Cellular Oxygen Consumption Rate (OCR) with the Potent and Selective Complex I Inhibitor, IACS-10759: An Application Note and Protocol

Authored by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: Unveiling Cellular Metabolism with IACS-10759 Cellular metabolism, the intricate network of...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Cellular Metabolism with IACS-10759

Cellular metabolism, the intricate network of biochemical reactions that sustain life, is a cornerstone of biological research. Dysregulation of metabolic pathways is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. A critical process in cellular energy production is oxidative phosphorylation (OXPHOS), which takes place in the mitochondria and is the primary source of ATP in most cells. The oxygen consumption rate (OCR) is a direct measure of mitochondrial respiration and serves as a key indicator of cellular metabolic function.

IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain (ETC).[1][2][3] By inhibiting Complex I, IACS-10759 effectively blocks the electron flow from NADH, leading to a decrease in oxygen consumption and ATP production by the mitochondria.[2][4] This precise mode of action makes IACS-10759 an invaluable tool for studying mitochondrial function and the metabolic vulnerabilities of cells.[5][6]

This application note provides a detailed protocol for measuring the OCR in live cells in response to IACS-10759 using the Agilent Seahorse XF platform. We will delve into the scientific rationale behind each step, offering insights honed from extensive laboratory experience to ensure robust and reproducible results.

The Science Behind the Assay: Probing Mitochondrial Function with IACS-10759

The Seahorse XF Analyzer is a powerful instrument that measures the OCR and extracellular acidification rate (ECAR) of live cells in real-time, providing a dynamic picture of cellular metabolism.[7] The standard "Mito Stress Test" utilizes a sequential injection of mitochondrial inhibitors to dissect key parameters of mitochondrial function. By incorporating IACS-10759 into this assay, we can specifically investigate the contribution of Complex I to cellular respiration.

Here's a breakdown of the key players and their roles:

  • IACS-10759: A highly specific inhibitor of Complex I, allowing for the precise interrogation of its role in mitochondrial respiration.[2][3]

  • Oligomycin: An ATP synthase (Complex V) inhibitor. It blocks the flow of protons through ATP synthase, leading to a decrease in OCR. The magnitude of this decrease represents the amount of oxygen consumption coupled to ATP production.[8]

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, causing maximal oxygen consumption by the ETC, independent of ATP synthesis. This reveals the maximal respiratory capacity of the cells.[8]

  • Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively. Their combined action completely shuts down mitochondrial respiration, allowing for the measurement of non-mitochondrial oxygen consumption.[8]

By measuring the OCR before and after the injection of these compounds, we can calculate several key parameters of mitochondrial function, as detailed in the data analysis section.

Visualizing the Experimental Workflow

The following diagram illustrates the sequential steps of a Seahorse XF Mito Stress Test incorporating IACS-10759.

G cluster_prep Pre-Assay Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis prep_cells Prepare and Seed Cells hydrate_cartridge Hydrate Sensor Cartridge prep_cells->hydrate_cartridge prep_media Prepare Assay Medium hydrate_cartridge->prep_media prep_compounds Prepare IACS-10759 & Mito Stress Compounds prep_media->prep_compounds start_assay Start Assay: Measure Basal OCR prep_compounds->start_assay inject_iacs Inject IACS-10759 start_assay->inject_iacs measure_iacs Measure OCR after IACS-10759 inject_iacs->measure_iacs inject_oligo Inject Oligomycin measure_iacs->inject_oligo measure_oligo Measure OCR after Oligomycin inject_oligo->measure_oligo inject_fccp Inject FCCP measure_oligo->inject_fccp measure_fccp Measure OCR after FCCP inject_fccp->measure_fccp inject_rot_aa Inject Rotenone/Antimycin A measure_fccp->inject_rot_aa measure_rot_aa Measure Non-Mitochondrial OCR inject_rot_aa->measure_rot_aa normalize_data Normalize Data (e.g., to cell number) measure_rot_aa->normalize_data calculate_params Calculate Mitochondrial Parameters normalize_data->calculate_params interpret_results Interpret Results calculate_params->interpret_results G cluster_etc Mitochondrial Electron Transport Chain NADH NADH NAD NAD+ Complex_I Complex I NADH->Complex_I Q Coenzyme Q Complex_I->Q e- Complex_II Complex II Complex_II->Q e- Complex_III Complex III Q->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV CytC->Complex_IV e- O2 O₂ Complex_IV->O2 e- H2O H₂O IACS IACS-10759 IACS->Complex_I

Caption: IACS-10759 potently inhibits Complex I of the electron transport chain.

Detailed Protocol for Measuring OCR with IACS-10759

This protocol is designed for a 96-well Seahorse XF instrument but can be adapted for other formats.

Materials
  • Cell Culture:

    • Cell line of interest

    • Complete cell culture medium

    • Seahorse XF96 cell culture microplates (Agilent)

    • Trypsin or other cell detachment solution

    • Phosphate-buffered saline (PBS)

  • Seahorse XF Assay:

    • Agilent Seahorse XF Analyzer

    • Seahorse XF96 sensor cartridge (Agilent)

    • Seahorse XF Calibrant (Agilent)

    • Seahorse XF DMEM or RPMI medium, supplemented with glucose, pyruvate, and glutamine as required for your cell type (Agilent)

  • Reagents:

    • IACS-10759 (prepare a stock solution in DMSO, typically 10 mM)

    • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A) (Agilent)

    • Dimethyl sulfoxide (DMSO)

Pre-Assay Preparations (Day 1)
  • Cell Seeding:

    • Rationale: Proper cell density is crucial for a successful Seahorse assay. Too few cells will result in a low OCR signal, while too many can lead to over-confluence and altered metabolism.

    • Procedure: Determine the optimal cell seeding density for your cell line. This typically requires a titration experiment. As a starting point, aim for 80-90% confluency on the day of the assay. Seed the cells in a Seahorse XF96 microplate and incubate overnight.

  • Sensor Cartridge Hydration:

    • Rationale: Hydrating the sensor probes is essential for accurate oxygen and proton measurements.

    • Procedure: Add 200 µL of Seahorse XF Calibrant to each well of a utility plate. Place the sensor cartridge on top and incubate overnight at 37°C in a non-CO2 incubator.

Assay Procedure (Day 2)
  • Prepare Assay Medium:

    • Rationale: The assay medium is bicarbonate-free to allow for accurate ECAR measurements. It should be supplemented with substrates that your cells will use for respiration.

    • Procedure: Warm the Seahorse XF assay medium to 37°C and supplement with glucose, pyruvate, and glutamine to your desired final concentrations. Adjust the pH to 7.4.

  • Prepare Compound Plate:

    • Rationale: The injection ports of the sensor cartridge will deliver the compounds to the cells during the assay. The compounds need to be prepared at a higher concentration to account for the dilution upon injection.

    • Procedure:

      • Prepare a stock solution of IACS-10759 in the warmed assay medium. The final concentration in the well should be determined based on dose-response experiments for your cell line, but a starting range of 10-100 nM is often effective. [2][9] * Prepare the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium according to the manufacturer's instructions.

      • Load the appropriate volumes of the compound solutions into the injection ports of the hydrated sensor cartridge.

  • Cell Plate Preparation:

    • Rationale: The cells need to be in the appropriate assay medium for the instrument to take accurate measurements.

    • Procedure:

      • Remove the cell culture medium from the seeded microplate.

      • Gently wash the cells once with 180 µL of warmed assay medium.

      • Add 180 µL of fresh, warmed assay medium to each well.

      • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.

  • Run the Seahorse XF Assay:

    • Rationale: The instrument will now measure the OCR in real-time.

    • Procedure:

      • Load the sensor cartridge with the prepared compounds into the Seahorse XF Analyzer.

      • Place the cell plate into the instrument.

      • Start the assay protocol. A typical protocol will include:

        • Baseline OCR measurements (3-4 cycles).

        • Injection of IACS-10759 and subsequent OCR measurements.

        • Sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR measurements after each injection.

Post-Assay Normalization
  • Rationale: To accurately compare OCR between different wells, it is essential to normalize the data to the number of cells in each well.

  • Procedure: After the assay, determine the cell number in each well using a method such as a CyQUANT assay or by lysing the cells and measuring the protein content (e.g., BCA assay).

Data Analysis and Interpretation

The Seahorse XF software will automatically calculate the OCR at each time point. After normalizing the data, you can determine the following key parameters of mitochondrial function:

ParameterDescriptionExpected Effect of IACS-10759
Basal Respiration The baseline OCR, representing the energetic demand of the cell under normal conditions.Significant decrease
ATP-Linked Respiration The portion of basal respiration used for ATP synthesis.Significant decrease
Proton Leak The remaining basal respiration not coupled to ATP production.May decrease or remain unchanged
Maximal Respiration The maximum OCR the cells can achieve, induced by FCCP.Significant decrease
Spare Respiratory Capacity The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.Significant decrease
Non-Mitochondrial Respiration Oxygen consumption from cellular processes other than mitochondrial respiration.No change

Interpreting the Results:

A significant decrease in basal and maximal respiration following the addition of IACS-10759 confirms that the cells are dependent on Complex I for mitochondrial respiration. [2]The magnitude of this decrease can be used to quantify the extent of this dependency. A compensatory increase in ECAR is often observed as cells shift towards glycolysis to meet their energy demands. [2]

Conclusion

IACS-10759 is a powerful and specific tool for investigating the role of mitochondrial Complex I in cellular metabolism. By incorporating this inhibitor into a Seahorse XF Mito Stress Test, researchers can gain valuable insights into the metabolic phenotype of their cells and identify potential therapeutic vulnerabilities. The detailed protocol and scientific rationale provided in this application note will enable researchers to confidently and accurately measure the effects of IACS-10759 on cellular oxygen consumption, advancing our understanding of the critical role of mitochondrial metabolism in health and disease.

References

  • Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

  • Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. Oncotarget. Retrieved from [Link]

  • Divakaruni, A. S., Paradyse, A., Ferrick, D. A., Murphy, A. N., & Jastroch, M. (2014).
  • Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Clinical Cancer Research. Retrieved from [Link]

  • IACS-010759 is a Potent Inhibitor of Complex I of OXPHOS. Network of Cancer Research. Retrieved from [Link]

  • Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. ResearchGate. Retrieved from [Link]

  • Abstract 4971: IACS-010759, a novel inhibitor of complex I in Phase I clinical development to target OXPHOS dependent tumors. Cancer Research. Retrieved from [Link]

  • PSBLAB – Advance Considerations for those planning to do Seahorse experiments. (n.d.). Retrieved from [Link]

  • Oxidative stress potentiates the therapeutic action of a mitochondrial complex I inhibitor in MYC-driven B-cell lymphoma. bioRxiv. Retrieved from [Link]

  • Using XF Plasma Membrane Permeabilizer (PMP) to Measure Substrate Oxidation by Mitochondrial Respiratory Complexes without Isolating Mitochondria. (n.d.). Retrieved from [Link]

  • Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. MDPI. Retrieved from [Link]

  • Agilent Seahorse XF Cell Mito Stress Test Kit User Guide. (n.d.). Retrieved from [Link]

  • A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. Redox Biology. Retrieved from [Link]

  • Maximizing Efficiency and Performance of Seahorse XF Assays with the Bravo Automated Liquid Handling Platform. (n.d.). Retrieved from [Link]

  • Complex I dysfunction underlies the glycolytic switch in pulmonary hypertensive smooth muscle cells. Redox Biology. Retrieved from [Link]

  • To all potential users of the Seahorse Bioscience machines: Please note that the following four issues are critical in order to. (n.d.). Retrieved from [Link]

  • Troubleshooting of SeaHorse assay (A) Troubleshooting 5: Low OCR and... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • Protocol for Seahorse 3D Mito Stress assay in patient-derived pediatric brain tumor single neurospheres. bioRxiv. Retrieved from [Link]

Sources

Method

Application Note: Metabolic Profiling of OXPHOS Inhibition by IACS-10759 Using the Agilent Seahorse XF Analyzer

Scientific Rationale & Mechanistic Background Metabolic reprogramming is a hallmark of cancer. While the Warburg effect (aerobic glycolysis) has historically dominated cancer metabolism research, recent discoveries have...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Background

Metabolic reprogramming is a hallmark of cancer. While the Warburg effect (aerobic glycolysis) has historically dominated cancer metabolism research, recent discoveries have identified distinct subsets of tumors—such as acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and SMARCA4-mutant lung cancers—that are acutely dependent on oxidative phosphorylation (OXPHOS) for survival and proliferation[1][2][3].

IACS-10759 (IACS-010759) is a highly potent, orally bioavailable, and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase)[4][5]. By binding to the ND1 subunit of Complex I, IACS-10759 halts the electron transport chain (ETC), effectively abolishing mitochondrial ATP production[6][7].

To quantify this metabolic vulnerability, the Agilent Seahorse XF Analyzer is utilized to perform the Cell Mito Stress Test. This assay provides real-time measurements of the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR).

The Causality of Experimental Design

As an application scientist, it is critical to understand why we design the assay with specific temporal parameters. While acute injection of IACS-10759 during a Seahorse run will immediately depress OCR, a 24-hour pre-treatment model is vastly superior for comprehensive metabolic profiling[8][9]. Pre-treatment allows the cells time to attempt metabolic adaptation. When OXPHOS is inhibited, cells typically upregulate glycolysis to maintain ATP homeostasis—a phenomenon known as the Pasteur effect[8]. By measuring both OCR and ECAR after 24 hours, we can determine whether the cell line successfully shifts to glycolysis (indicated by high ECAR and upregulated GLUT-1) or succumbs to energetic crisis (indicated by ATP depletion and apoptosis)[8][10].

MOA IACS IACS-10759 (Complex I Inhibitor) CompI Mitochondrial Complex I (ND1) IACS->CompI Binds & Inhibits ETC Electron Transport Chain Arrest CompI->ETC Halts e- flow OCR Decreased OCR (Loss of Mito ATP) ETC->OCR Measured via Glyco Compensatory Glycolysis ETC->Glyco Energetic Stress ECAR Increased ECAR (Pasteur Effect) Glyco->ECAR Measured via

Mechanism of IACS-10759 and its corresponding Seahorse XF bioenergetic readouts.

Reagent Specifications & Quantitative Data Summaries

Because IACS-10759 is exceptionally potent (IC50 < 10 nM), precise dosing is required to avoid off-target cytotoxicity while ensuring complete target engagement[4][6].

Table 1: IACS-10759 Chemical & Biological Profile
ParameterSpecificationExperimental Implication
Target Mitochondrial Complex I (OXPHOS)Directly suppresses basal and maximal OCR.
IC50 ~1.4 nM to 10 nM (Cell-line dependent)Working concentrations should range from 1 nM to 100 nM.
Solubility DMSOFinal DMSO concentration in assay must be ≤ 0.1% to prevent solvent toxicity.
Metabolic Shift Decreased Pyruvate, Increased LactateDrives a measurable increase in ECAR (Glycolytic shift).
Table 2: Seahorse XF Cell Mito Stress Test Modulators

Note: Optimize FCCP concentration per cell line, as over-uncoupling can artificially depress maximal respiration.

Injection PortModulatorTargetFinal Well Conc.Causality / Purpose
Port A OligomycinATP Synthase (Complex V)1.0 - 1.5 µMHalts ATP-linked respiration; isolates proton leak.
Port B FCCPInner Mitochondrial Membrane0.5 - 1.0 µMUncouples respiration; forces maximal electron flow (Max OCR).
Port C Rotenone / Antimycin AComplex I & Complex III0.5 µM (each)Completely shuts down mitochondrial respiration; defines non-mitochondrial OCR.

Step-by-Step Experimental Protocol

This methodology is optimized for adherent cancer cell lines (e.g., PC3, C4-2B, H1299) and suspension cells (e.g., CLL, AML blasts) utilizing a 96-well format[8][9][10][11].

Phase 1: Cell Seeding & IACS-10759 Pre-Treatment (Days 1-2)
  • Plate Preparation :

    • Adherent Cells: Seed 20,000 – 30,000 cells/well in a Seahorse XF96 Cell Culture Microplate.

    • Suspension Cells: Pre-coat the microplate with Cell-Tak (22.4 µg/mL). Seed 100,000 cells/well and centrifuge at 200 x g for 1 minute with zero braking to adhere cells to the bottom[8][11].

  • Incubation : Allow cells to adhere and recover overnight in a standard 37°C, 5% CO₂ incubator.

  • Compound Dosing : Prepare a serial dilution of IACS-10759 in standard culture media. Recommended testing concentrations: 0 nM (Vehicle), 3 nM, 10 nM, 30 nM, and 100 nM [8][9].

  • Pre-treatment : Replace well media with the IACS-10759 spiked media. Incubate for 24 hours. Self-Validating Step: Include a positive control well treated with 1 µM Rotenone to validate complete Complex I inhibition.

Phase 2: Sensor Cartridge Hydration (Day 2)
  • Add 200 µL of Seahorse XF Calibrant to each well of the Utility Plate.

  • Lower the Sensor Cartridge into the Utility Plate.

  • Incubate overnight at 37°C in a non-CO₂ incubator . Critical: CO₂ will acidify the calibrant and cause ECAR measurement failure.

Phase 3: Assay Execution (Day 3)
  • Assay Media Preparation : Prepare Seahorse XF DMEM Base Medium (pH 7.4). Supplement with 10 mM Glucose, 1 mM Sodium Pyruvate, and 2 mM L-Glutamine [8][11]. Warm to 37°C.

  • Cell Washing : Remove the IACS-10759 culture media from the cell plate. Wash the cells three times with the prepared XF Assay Media to remove residual serum and unabsorbed drug. Leave a final volume of 180 µL/well.

  • Degassing : Place the cell plate in a 37°C non-CO₂ incubator for 1 hour prior to the assay to allow temperature and pH equilibration.

  • Modulator Loading : Load the hydrated Sensor Cartridge ports with the modulators (prepared in XF Assay Media at 10x the final well concentration):

    • Port A: 20 µL Oligomycin

    • Port B: 22 µL FCCP

    • Port C: 25 µL Rotenone/Antimycin A

  • Run the Assay : Load the Sensor Cartridge/Utility Plate into the Seahorse XFe96 Analyzer for calibration. Once calibrated, replace the Utility Plate with the Cell Plate and initiate the Mito Stress Test protocol (3 minutes mix, 3 minutes measure per cycle).

Workflow Seed 1. Seed Cells (XF96 Plate) Treat 2. IACS-10759 Treatment (24h) Seed->Treat Prep 3. XF Assay Media (No CO2, 37°C) Treat->Prep Run 4. XF Analyzer (Inject Modulators) Prep->Run Analyze 5. Data Normalization (Agilent Wave) Run->Analyze

Seahorse XF experimental workflow for evaluating IACS-10759 metabolic reprogramming.

Data Interpretation & Expected Bioenergetic Shifts

Following the assay, it is mandatory to normalize the OCR and ECAR data to cell number or total protein content (e.g., using Hoechst 33342 staining or a BCA assay), as IACS-10759 may induce anti-proliferative effects over 24 hours[8][12].

Table 3: Expected Quantitative Data Outcomes
Bioenergetic ParameterVehicle Control (DMSO)IACS-10759 Treated (30-100 nM)Mechanistic Explanation
Basal OCR High (Baseline)Severely Depressed Complex I blockade prevents baseline electron flow and oxygen reduction[1][9].
Maximal OCR (post-FCCP) Highest PeakAbolished Uncoupling cannot force electron flow if Complex I is irreversibly inhibited[9].
Spare Respiratory Capacity PresentNear Zero The mitochondria have no reserve capacity to handle energetic stress[9][10].
Basal ECAR ModerateSignificantly Elevated Cells upregulate glycolysis to compensate for the loss of mitochondrial ATP (Pasteur effect)[8][10].

Authoritative Insight: If treated cells show a drop in OCR but fail to increase ECAR, they lack the glycolytic plasticity required to survive OXPHOS inhibition. These specific tumor profiles (e.g., certain TNBC or AML sub-clones) are exquisitely sensitive to IACS-10759 monotherapy, leading to rapid ATP depletion and apoptosis[10][12]. Conversely, cells that robustly increase ECAR may require a combination therapy (e.g., IACS-10759 + a glycolysis inhibitor or ROCK inhibitor) to induce lethality[10].

References

  • Molina JR, et al. (2018). An inhibitor of oxidative phosphorylation exploits cancer vulnerability. Nature Medicine. Available at:[Link]

  • Vangapandu HV, et al. (2018). Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. Oncotarget. Available at:[Link]

  • Bacci I, et al. (2023). Subtype and site specific-induced metabolic vulnerabilities in prostate cancer. NIH PubMed Central. Available at:[Link]

  • Mistry S, et al. (2024). Therapeutic modulation of ROCK overcomes metabolic adaptation of cancer cells to OXPHOS inhibition and drives synergistic anti-tumor activity. bioRxiv. Available at:[Link]

Sources

Application

Application Note: In Vitro Synergy of IACS-10759 and Venetoclax in Acute Myeloid Leukemia

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Overcoming stroma-mediated resistance in AML through dual metabolic and apoptotic targeting. Mechanistic Rationale: The Caus...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Overcoming stroma-mediated resistance in AML through dual metabolic and apoptotic targeting.

Mechanistic Rationale: The Causality of Synergy

Acute myeloid leukemia (AML) exhibits profound metabolic rigidity, with leukemic stem cells (LSCs) relying heavily on oxidative phosphorylation (OXPHOS) for survival and proliferation[1]. While the BCL-2 inhibitor venetoclax has transformed AML therapy, acquired and intrinsic resistance frequently emerges. This resistance is often driven by metabolic reprogramming and protective signals from the bone marrow microenvironment, which upregulate anti-apoptotic proteins and shift metabolic dependencies[2].

To overcome this, dual targeting of metabolism and apoptosis has emerged as a potent synthetic lethal strategy.3[3]. This blockade halts the conversion of NADH to NAD+, leading to severe ATP depletion and energetic stress[4].

Crucially,5[5]. By introducing IACS-10759, the resulting metabolic crisis lowers the overall apoptotic threshold. This effectively neutralizes stroma-mediated protection, hyper-sensitizing the AML cells to BCL-2 blockade and triggering massive BAX/BAK-dependent apoptosis[2].

Pathway Visualization

MOA IACS IACS-10759 (Complex I Inhibitor) CompI Mitochondrial Complex I (ND1 Subunit) IACS->CompI Inhibits VEN Venetoclax (BCL-2 Inhibitor) BCL2 BCL-2 Protein (Anti-apoptotic) VEN->BCL2 Inhibits ATP ATP Depletion & Metabolic Stress CompI->ATP Decreases OXPHOS BAX BAX/BAK Activation BCL2->BAX Releases ATP->BAX Lowers Apoptotic Threshold Apop Synergistic Apoptosis in AML Cells BAX->Apop Triggers

Mechanistic rationale for the synthetic lethality of IACS-10759 and Venetoclax in AML.

Experimental Protocols: A Self-Validating Workflow

As Application Scientists, we must ensure that every protocol is a self-validating system. A common pitfall in combination assays is assuming target engagement without orthogonal proof. The following workflow integrates a metabolic validation step (Seahorse XF) prior to endpoint viability analysis, ensuring that any observed synergy is definitively linked to on-target Complex I inhibition.

Phase 1: Microenvironment Modeling (Co-Culture Setup)

Standard suspension monocultures fail to capture clinical resistance mechanisms. We utilize a co-culture system with HS-5 human bone marrow stromal cells to mimic the leukemic niche[6].

  • Stromal Layer Preparation: Seed HS-5 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence and monolayer formation.

  • AML Seeding: Carefully aspirate the media. Add 4×104 OCI-AML3 or MOLM-13 cells per well (4:1 AML-to-MSC ratio) in RPMI-1640 supplemented with 10% FBS[2].

  • Drug Dosing: Treat cells with a matrix of Venetoclax (0.1 nM – 100 nM) and IACS-10759 (0.1 nM – 100 nM). Include single-agent and vehicle (DMSO < 0.1%) controls.

Phase 2: Target Engagement Validation (Seahorse XF Analysis)

Before assessing viability, validate that IACS-10759 is actively and specifically inhibiting Complex I.

  • The Causality Check: 4[4].

  • Preparation: Seed AML cells in a Seahorse XF96 microplate. Treat with 10 nM IACS-10759 for 2 hours.

  • Permeabilization: Permeabilize cells using 1 nM Seahorse XF Plasma Membrane Permeabilizer (PMP).

  • Substrate Injection: Inject Malate/Glutamate (Complex I substrates) into half the wells, and Succinate/Rotenone (Complex II substrate) into the other half.

  • Validation: Confirm that OCR drops significantly in the Malate/Glutamate wells but remains stable in the Succinate wells, proving on-target Complex I inhibition[7].

Phase 3: Combinatorial Viability & Synergy Assay
  • Harvesting: After 48 hours of drug exposure, gently harvest the suspension AML cells, leaving the adherent MSC layer intact.

  • Staining: Wash cells in cold PBS and resuspend in Annexin V Binding Buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Acquire data on a flow cytometer. Gate for CD45+ cells to ensure you are analyzing AML blasts and excluding any detached MSCs[2].

  • Synergy Quantification: Calculate the Bliss Independence Score. A Bliss score > 0 indicates synergy, while a score < 0 indicates antagonism[6].

Workflow Visualization

Workflow Prep Step 1: Cell Culture AML & MSC Co-culture Dose Step 2: Drug Treatment IACS-10759 + Venetoclax Prep->Dose Assay Step 3: Assays Seahorse OCR & Flow Cytometry Dose->Assay Analyze Step 4: Analysis Bliss Synergy Scoring Assay->Analyze

Self-validating in vitro experimental workflow for assessing drug synergy.

Data Presentation: Expected Synergistic Outcomes

When executed correctly, the data will reveal a stark contrast between monoculture and co-culture environments. MSCs will heavily buffer the efficacy of Venetoclax monotherapy. However, the addition of IACS-10759 collapses this protective effect, yielding highly synergistic Bliss scores.

Table 1: Representative Viability and Synergy Data in OCI-AML3 Cells (48h Exposure)

Treatment ConditionOCI-AML3 Monoculture Viability (%)OCI-AML3 + MSC Co-Culture Viability (%)Bliss Synergy Score (Co-Culture)
Vehicle (DMSO) 98.5 ± 1.299.0 ± 0.8N/A
Venetoclax (10 nM) 45.2 ± 3.482.4 ± 4.1N/A
IACS-10759 (10 nM) 88.1 ± 2.694.5 ± 2.2N/A
Venetoclax + IACS-10759 12.3 ± 1.824.6 ± 3.0+ 53.2 (Highly Synergistic)

Note: The expected viability for the combination under the Bliss model in co-culture is calculated as (0.824 × 0.945) = 77.8%. The observed viability of 24.6% results in a Bliss Synergy Score of +53.2, demonstrating profound synthetic lethality.

References

  • [3] Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC (nih.gov). URL:

  • [4] Abstract 4380: IACS-10759: A novel OXPHOS inhibitor which selectively kill tumors with metabolic vulnerabilities - Cancer Research (AACR Journals). URL:

  • [7] Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC (nih.gov). URL:

  • [2] Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC (nih.gov). URL:

  • [5] Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - Haematologica. URL:

  • [1] Mitochondrial determinants of response and resistance to venetoclax plus cytarabine duplet therapy in acute myeloid leukemia - bioRxiv. URL:

  • [6] The Combined Treatment With the FLT3-Inhibitor AC220 and the Complex I Inhibitor IACS-010759 Synergistically Depletes Wt- and FLT3-Mutated Acute Myeloid Leukemia Cells - PMC (nih.gov). URL:

Sources

Method

Preparation of IACS-10759 Suspension for In Vivo Oral Administration: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation of a homogenous and stable oral suspension of IACS-10759, a potent and selective inhibitor of mitochondrial complex I. Designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of a homogenous and stable oral suspension of IACS-10759, a potent and selective inhibitor of mitochondrial complex I. Designed for researchers in drug development and preclinical studies, this document outlines the scientific rationale behind vehicle selection, step-by-step preparation methods, quality control procedures, and best practices for oral administration in rodent models. By following this guide, researchers can ensure accurate and reproducible dosing of IACS-10759 for in vivo studies.

Introduction: The Challenge of Oral Delivery for IACS-10759

IACS-10759 is a promising investigational agent that targets the metabolic vulnerability of cancer cells by inhibiting oxidative phosphorylation (OXPHOS)[1][2][3]. As an orally bioavailable compound, it holds significant potential for clinical applications[4][5]. However, like many small molecule inhibitors, IACS-10759 exhibits poor solubility in aqueous solutions, a significant hurdle for achieving consistent and reproducible exposure in preclinical oral dosing studies[6][7][8].

Oral administration of poorly soluble compounds often leads to variable absorption and bioavailability, which can compromise the integrity of in vivo efficacy and toxicology studies[6][9]. To overcome this challenge, a well-formulated suspension is essential. A pharmaceutical suspension is a coarse dispersion of insoluble solid particles in a liquid medium[2]. For preclinical research, the goal is to create a suspension that is:

  • Homogenous: Ensuring each dose contains the same amount of the active pharmaceutical ingredient (API).

  • Stable: Preventing rapid settling or aggregation of drug particles for the duration of the study.

  • Easy to administer: Having a suitable viscosity for accurate withdrawal and delivery via oral gavage.

  • Biocompatible: Composed of vehicles and excipients that are safe and well-tolerated by the animal models.

This guide provides a robust and validated protocol for preparing an IACS-10759 suspension, empowering researchers to conduct high-quality in vivo studies.

Mechanism of Action: Targeting Mitochondrial Respiration

IACS-10759 exerts its anti-cancer effects by selectively inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain[2][10][11]. This inhibition blocks cellular respiration, leading to a depletion of ATP and essential building blocks required for rapid cell proliferation[1][3]. Tumors that are highly dependent on OXPHOS for survival are particularly sensitive to IACS-10759[5][12].

IACS10759_MOA cluster_mitochondrion Mitochondrion IACS10759 IACS-10759 ComplexI Mitochondrial Complex I IACS10759->ComplexI Inhibits ETC Electron Transport Chain OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS Drives ATP ATP Production OXPHOS->ATP Generates TumorGrowth Tumor Cell Proliferation & Survival ATP->TumorGrowth Supports

Caption: Workflow for IACS-10759 suspension preparation.

Detailed Procedure
  • Calculate and Weigh IACS-10759:

    • Determine the required concentration of IACS-10759 for your study (e.g., 10 mg/mL).

    • Calculate the total mass of IACS-10759 needed for the final volume (e.g., 10 mg/mL * 10 mL = 100 mg).

    • Accurately weigh the calculated amount of IACS-10759 powder using an analytical balance.

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Heat approximately half of the final required volume of purified water (e.g., 5 mL) to 60-70°C.

    • Weigh 50 mg of methylcellulose (for a 10 mL final volume).

    • Disperse the methylcellulose powder in the hot water with stirring. It will not dissolve at this stage.

    • Add the remaining volume of cold purified water and continue to stir in a cold water bath until the methylcellulose is fully dissolved and the solution is clear and viscous. This hot/cold dispersion method is critical for proper hydration of the methylcellulose polymer.

  • Pre-wet the IACS-10759 Powder:

    • Place the weighed IACS-10759 powder into a glass mortar.

    • Add a small volume of the 0.5% methylcellulose vehicle containing 0.1% Tween 80 to the powder. The goal is to create a thick, uniform paste. This step is crucial to ensure that each particle of the hydrophobic drug is coated with the wetting agent, preventing clumping when the bulk of the vehicle is added.

  • Triturate to a Homogenous Paste:

    • Using a pestle, gently triturate (grind) the powder in the wetting agent to form a smooth, homogenous paste, free of any lumps or dry powder.

  • Incorporate the Vehicle:

    • Gradually add the remaining 0.5% methylcellulose vehicle to the mortar in small portions while continuously triturating. This process, known as geometric dilution, ensures the paste is evenly diluted.

    • Once all the vehicle has been added and mixed, transfer the contents to a glass beaker with a magnetic stir bar.

  • Homogenization:

    • Stir the suspension on a magnetic stirrer for at least 15-30 minutes.

    • For optimal particle size reduction and homogeneity, sonicate the suspension in a bath sonicator for 15-20 minutes or use a probe homogenizer at a low to medium setting for 2-5 minutes. Homogenization is critical for breaking down any remaining agglomerates and achieving a fine, uniform particle dispersion.[13]

  • Final Volume and Storage:

    • Transfer the suspension to a graduated cylinder and add purified water to reach the final desired volume (q.s.).

    • Transfer the final suspension to a labeled, amber glass vial to protect it from light.

    • Store the suspension at 2-8°C. It is recommended to prepare the suspension fresh daily. However, if longer storage is required, a stability study should be performed.

Quality Control of the Prepared Suspension

To ensure the integrity of your in vivo study, it is essential to perform quality control checks on the prepared suspension.

QC TestMethodAcceptance Criteria
Visual Inspection Observe the suspension against a light and dark background.Uniform, milky appearance with no visible clumps or agglomerates.
Redispersibility After settling, gently invert the vial 5-10 times.The suspension should readily and uniformly redisperse with no caking at the bottom.
pH Measurement Use a calibrated pH meter.The pH should be within a physiologically acceptable range (typically 6.0-7.5).
Microscopic Examination Place a drop of the suspension on a slide and observe under a microscope.Uniformly dispersed fine particles with minimal aggregation.

Protocol for In Vivo Oral Administration (Rodents)

Accurate oral administration is critical for obtaining reliable pharmacokinetic and pharmacodynamic data.

Gavage Needle Selection
AnimalWeightGaugeLength
Mouse < 20 g22-24 G1"
Mouse 20-30 g20-22 G1.5"
Rat 100-250 g18 G2"
Rat > 250 g16-18 G3"

Always use a flexible or bulb-tipped gavage needle to minimize the risk of esophageal or stomach perforation.[11][14]

Dosing Procedure
  • Preparation:

    • Before each use, vigorously shake the suspension vial to ensure homogeneity.

    • Calculate the required dose volume based on the animal's most recent body weight and the concentration of the suspension. The typical oral gavage volume is 5-10 mL/kg.[10]

    • Withdraw the calculated volume using an appropriately sized syringe.

  • Animal Restraint:

    • Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[4][15]

  • Needle Insertion and Dosing:

    • Gently insert the gavage needle into the side of the mouth (diastema) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is felt, withdraw and reinsert. Do not force the needle .[10][14]

    • Once the needle is in the stomach (pre-measured length), dispense the suspension slowly and steadily.

    • Gently remove the needle along the same path of insertion.

  • Post-Dosing Monitoring:

    • Monitor the animal for 5-10 minutes post-gavage for any signs of distress, such as labored breathing or fluid from the nose, which could indicate accidental administration into the trachea.[11][15]

Stability and Storage

For preclinical studies, it is highly recommended to prepare the IACS-10759 suspension fresh daily. If the suspension needs to be stored, it should be kept at 2-8°C and protected from light. A short-term stability study should be conducted to validate the storage period.[3][16][17] This involves preparing a batch of the suspension and testing its homogeneity and concentration at specified time points (e.g., 0, 24, 48 hours). The concentration should remain within ±10% of the initial concentration.[17]

Conclusion

The successful oral administration of poorly soluble compounds like IACS-10759 in preclinical models is fundamentally dependent on a well-designed and meticulously prepared formulation. The protocol detailed in this application note provides a reliable method for creating a homogenous and stable suspension of IACS-10759. By adhering to these guidelines for preparation, quality control, and administration, researchers can enhance the accuracy and reproducibility of their in vivo studies, thereby generating high-quality data to support the continued development of this promising therapeutic agent.

References

  • Kima Chemical. (2025, June 10). Detailed description of the properties of methylcellulose. [Link]

  • SUSPENSIONS. (n.d.). [Link]

  • Ataman Kimya. (n.d.). METHYL CELLULOSE. [Link]

  • LAB_021 Oral Gavage in Mice and Rats. (n.d.). Research Support. [Link]

  • IACUC. (n.d.). Oral Gavage In Mice and Rats. [Link]

  • Methylcellulose. (n.d.). [Link]

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. [Link]

  • Mouse Oral Gavage Administration Necessary Supplies Technique. (n.d.). [Link]

  • BIO Web of Conferences. (n.d.). Comparison of physical properties of extemporaneous oral suspension with suspending agent pulvis gummi and xanthan gum using paracetamol as model drug. [Link]

  • KIMA CHEMICAL CO.,LTD. (2024, December 2). How does methylcellulose enhance industrial products. [Link]

  • ONdrugDelivery. (n.d.). FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE. [Link]

  • WSU IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • Scribd. (n.d.). Suspending Agents. [Link]

  • Ataman Kimya. (n.d.). POLYSORBATE 80 (TWEEN 80). [Link]

  • AKT Publication. (2025, February 28). Formulation And Evaluation of Oral Suspension Containing Poorly Water- Soluble Drugs. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • PubMed. (2025, July 15). Small milk-derived extracellular vesicles: Suitable vehicles for oral drug delivery?. [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link]

  • Ikeda, K., Kochi, M., Tochitani, T., Umeya, N., Matsumoto, I., Fujii, Y., ... & Miyawaki, I. (2022). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of toxicological sciences, 47(1), 1-11. [Link]

  • Burgalassi, S., Perini, G., Giannaccini, B., & Saettone, M. F. (1997). [Formulation and stability of suspensions for preclinical study]. Bollettino chimico farmaceutico, 136(10), 628–634. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Pion Inc. (2024, November 5). 7 Ways Homogenizers Are Used in Pharma Oral Dose Development. [Link]

  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • IntechOpen. (2023, February 22). Lipid as a Vehicle/Carrier for Oral Drug Delivery. [Link]

  • ResearchGate. (2016, December 4). Evaluation of effect of tween 80 on characteristics of tadalafil 0.1% suspension. [Link]

  • Zhengzhou Yizeli Industrial Co.,Ltd. (2025, May 14). Application of Tween 80. [Link]

  • Pharmaceutical Technology. (2025, November 27). Preclinical Dose-Formulation Stability. [Link]

  • (2026, January 17). Polysorbate 80 Uses in Pharmaceuticals: Functions, Safety, and Formulation Benefits. [Link]

  • EXTEMPORANEOUS PREPARATION OF PAEDIATRIC ORAL FORMULATIONS. (2007, June 14). [Link]

  • ResearchGate. (n.d.). Novel technology to prepare oral formulations for preclinical safety studies. [Link]

  • Técnico Lisboa. (n.d.). Assurance and Quality Control in Manufacturing Process Validation of powder for Extemporaneous Oral Suspension. [Link]

  • Analysis of extemporaneous oral liquid from commercially available drugs in hospital. (n.d.). [Link]

  • Google Patents. (n.d.). US6682747B1 - Process for preparing an oral suspension of a pharmaceutical substance.
  • ResearchGate. (2025, February 15). (PDF) Formulation And Stability Testing Of Pediatric Oral Suspension For Antibiotic Therapy: A Quality-By-Design Approach. [Link]

  • Quality Assurance of Extemporaneous Formulations in a Resource-Limited Setting: A Comparison with International Standards and an Analysis of Compounding Practices. (2025, November 11). [Link]

  • MDPI. (2023, September 20). Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend. [Link]

  • PMC. (n.d.). A Systematic Review of the Stability of Extemporaneous Pediatric Oral Formulations. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting IACS-10759 Precipitation in Cell Culture Media

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: IACS-010759 (IACS-10759) – Clinical-grade inhibitor of mitochondrial complex I Executive Summary & Mechanistic Context IAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: IACS-010759 (IACS-10759) – Clinical-grade inhibitor of mitochondrial complex I

Executive Summary & Mechanistic Context

IACS-10759 is a highly potent, orally bioavailable small-molecule inhibitor of complex I (NADH ubiquinone oxidoreductase) of the mitochondrial electron transport chain[]. While it demonstrates robust efficacy in starving oxidative phosphorylation (OXPHOS)-reliant tumor cells of ATP and aspartate[], its high lipophilicity presents significant in vitro handling challenges. The compound is practically insoluble in water[2], necessitating careful formulation in anhydrous dimethyl sulfoxide (DMSO) and precise dilution techniques to prevent precipitation (crashing out) in aqueous cell culture media.

To understand the importance of precise dosing and the consequences of drug precipitation, we must first look at the mechanism of action. IACS-10759 binds the ND1 subunit of Complex I, effectively blocking electron transfer[3]. If the compound precipitates in media, the bioavailable concentration drops, failing to induce the required energy crisis.

MOA IACS IACS-10759 CompI Mitochondrial Complex I (ND1 Subunit) IACS->CompI Binds & Inhibits OXPHOS Oxidative Phosphorylation CompI->OXPHOS Blocks ATP ATP Production OXPHOS->ATP Depletes Aspartate Aspartate Synthesis OXPHOS->Aspartate Depletes Apoptosis Apoptosis / Cell Death ATP->Apoptosis Energy Crisis Aspartate->Apoptosis Nucleotide Starvation

Diagram 1: IACS-10759 mechanism of action leading to apoptosis via OXPHOS inhibition.

Troubleshooting FAQs: IACS-10759 Precipitation

Q1: Why does IACS-10759 form a cloudy precipitate immediately upon addition to my culture media? Causality: IACS-10759 is highly hydrophobic. When a high-concentration DMSO stock is pipetted directly into an aqueous medium, the DMSO rapidly diffuses into the water. The local concentration of IACS-10759 temporarily exceeds its aqueous solubility limit before it can disperse, causing it to rapidly nucleate and precipitate (a phenomenon known as the "solvent shifting" effect). Solution: Never add high-concentration master stocks (e.g., 10 mM) directly to your final media. Always prepare an intermediate stock in 100% DMSO (e.g., 1000X of your final desired concentration)[4]. Add this intermediate stock dropwise to pre-warmed (37°C) media while vigorously swirling the tube to ensure instantaneous dispersion.

Q2: What are the absolute solubility limits I should be aware of? Causality: Moisture contamination in DMSO drastically reduces the solubility of lipophilic compounds. IACS-10759 is soluble up to ~50-62.5 mg/mL (approx. 90 mM) in anhydrous DMSO[4][5]. Solution: Use fresh, anhydrous DMSO. If precipitation occurs in the stock tube, heat the aliquot to 37°C and sonicate in a water bath for 5-10 minutes until fully clarified[5].

Q3: I need to treat cells at a high concentration (e.g., 10 µM), but the compound keeps crashing out. How can I achieve this? Causality: At 10 µM, the required drug mass exceeds its thermodynamic solubility in standard unsupplemented DMEM/RPMI. Solution:

  • Protein Binding: Ensure your media contains at least 10% Fetal Bovine Serum (FBS). Serum proteins (like BSA) act as carrier molecules, binding the hydrophobic drug and keeping it in solution.

  • Step-wise Dilution: If serum-free conditions are strictly required, consider using a carrier like fatty-acid-free BSA (0.1% - 0.5%) to aid solubility without introducing complex serum factors.

  • DMSO Tolerance: You may need to increase the final DMSO concentration to 0.2% - 0.5%, provided you run a vehicle-only control to verify that this DMSO concentration does not independently induce toxicity or alter the baseline Oxygen Consumption Rate (OCR)[4].

Q4: How can I visually or analytically confirm that micro-precipitation hasn't occurred? Causality: Micro-precipitates might not be visible to the naked eye but will effectively reduce the bioavailable concentration of the drug, leading to artificially high IC50 values and irreproducible data. Solution: Examine the media under a phase-contrast microscope at 10X or 20X magnification immediately after preparation. Precipitates will appear as dark, irregular micro-crystals or needle-like structures. Alternatively, measure the optical density (OD) at 600 nm; a spike in turbidity compared to a vehicle control indicates precipitation.

Quantitative Data: Solubility & Formulation Guidelines

To ensure reproducibility, adhere to the following validated solubility parameters[2][4][5]:

ParameterSpecification / LimitNotes
Max Solubility in DMSO 50 - 62.5 mg/mL (~90 mM)Requires anhydrous DMSO. Sonication recommended[5].
Max Solubility in Water InsolubleDo not attempt to dissolve powder directly in aqueous buffers[2].
Recommended Stock Conc. 10 mMStore aliquots at -80°C to prevent freeze-thaw degradation[5].
Max Final DMSO in Media 0.1% - 0.2% (v/v)Exceeding 0.5% may cause baseline cellular toxicity.
In Vivo Formulation (Ref) 2% DMSO + 40% PEG300 + 5% Tween 80 + 53% SalineFor animal dosing only. Yields a 1 mg/mL suspension[5].

Self-Validating Protocol: In Vitro Media Preparation

This protocol is designed as a self-validating system: by incorporating visual checkpoints and intermediate dilutions, you guarantee that the compound remains in solution before it ever reaches your cells.

Phase 1: Master Stock Preparation (10 mM)

  • Equilibrate the IACS-10759 lyophilized powder to room temperature in a desiccator to prevent condensation.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5 minutes[5].

  • Aliquot into single-use amber tubes and store at -80°C[5].

Phase 2: Intermediate Stock Preparation (1000X) Rationale: Direct dilution of a 10 mM stock into media causes solvent shock.

  • Thaw a 10 mM master stock aliquot at room temperature.

  • Determine your final desired working concentration (e.g., 10 nM).

  • Dilute the 10 mM stock in 100% DMSO to create a 1000X intermediate stock (e.g., 10 µM intermediate stock).

Phase 3: Final Media Dosing

  • Pre-warm your complete cell culture media (containing 10% FBS) to 37°C. Cold media drastically reduces thermodynamic solubility.

  • Place the media tube on a vortex mixer set to a low, continuous swirl.

  • Using a micropipette, add the 1000X intermediate stock dropwise directly into the swirling vortex of the media (1 µL of stock per 1 mL of media).

  • Validation Check: Hold the tube up to a light source. The media must remain perfectly clear. If cloudiness appears, discard and repeat with a slower addition rate or a higher serum concentration.

Protocol Step1 1. Thaw 10 mM Stock (Anhydrous DMSO, 37°C) Step2 2. Prepare 1000X Intermediate (Dilute in 100% DMSO) Step1->Step2 Step4 4. Dropwise Addition (Add intermediate while swirling) Step2->Step4 Step3 3. Pre-warm Media (37°C, 10% FBS) Step3->Step4 Step5 5. Visual Validation (Check for turbidity/crystals) Step4->Step5

Diagram 2: Step-by-step workflow for formulating IACS-10759 into aqueous media.

Sources

Optimization

Technical Support Center: Optimizing IACS-10759 for the Seahorse XF Mito Stress Test

Welcome to the technical support guide for utilizing the potent mitochondrial Complex I inhibitor, IACS-10759, in conjunction with the Agilent Seahorse XF Cell Mito Stress Test. This document is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for utilizing the potent mitochondrial Complex I inhibitor, IACS-10759, in conjunction with the Agilent Seahorse XF Cell Mito Stress Test. This document is designed for researchers, scientists, and drug development professionals who seek to accurately quantify the metabolic impact of IACS-10759. We will move beyond standard protocols to address the specific nuances of experimental design and troubleshooting required for robust and reproducible results.

Core Principles: Why Optimization is Non-Negotiable

IACS-010759 is a highly potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), effectively blocking cellular respiration at the very first step of the electron transport chain (ETC).[1][2][3][4] When using it prior to a Seahorse XF Mito Stress Test, the goal is not to inject it during the assay itself, but rather to pre-treat cells to establish its inhibitory effect. The Mito Stress Test then serves as a powerful tool to quantify the magnitude of this inhibition.

However, the potent nature of IACS-10759 necessitates careful optimization for three key reasons:

  • Cell-Type Specific Sensitivity: Different cell lines exhibit vastly different dependencies on oxidative phosphorylation (OXPHOS) and may have varying sensitivities to Complex I inhibition.[5] A concentration that effectively inhibits respiration in a cancer cell line highly reliant on OXPHOS might be cytotoxic to a primary cell line.[6][7]

  • Dose-Dependent Effects: The desired experimental outcome is a specific, measurable inhibition of mitochondrial respiration. An insufficient concentration will produce no significant effect, while an excessive concentration can lead to rapid ATP depletion, secondary metabolic collapse, and widespread cytotoxicity, confounding the interpretation of your results.

  • Distinguishing Inhibition from Cytotoxicity: The primary goal is to measure the specific bioenergetic modulation by IACS-10759. It is critical to find a concentration that significantly lowers the Oxygen Consumption Rate (OCR) without causing extensive cell death during the experimental timeframe.

This guide provides the framework to determine the optimal IACS-10759 concentration for your specific cell model and experimental question.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when integrating IACS-10759 with the Seahorse XF Mito Stress Test.

Q1: What is the expected effect of IACS-10759 pre-treatment on a typical Mito Stress Test profile?

A: Pre-treatment with an effective dose of IACS-10759 will fundamentally alter the Mito Stress Test profile by inhibiting Complex I. You should expect to see:

  • Decreased Basal Respiration: As Complex I is the primary entry point for electrons from NADH, its inhibition directly reduces the baseline OCR.[8]

  • Greatly Reduced Maximal Respiration: The uncoupler FCCP can only stimulate respiration to the maximum capacity of the ETC. With Complex I inhibited, the electron supply is severely limited, thus capping the maximal OCR at a much lower level.

  • Diminished or Eliminated Spare Respiratory Capacity: Spare respiratory capacity is the difference between maximal and basal respiration. Since both are suppressed by IACS-10759, this key measure of mitochondrial fitness will be significantly reduced.

  • Compensatory Increase in ECAR: Many cell types will attempt to compensate for the loss of mitochondrial ATP production by upregulating glycolysis.[1][4][8] This results in increased lactate extrusion and a higher Extracellular Acidification Rate (ECAR).

Q2: What is a good starting concentration range for my IACS-10759 titration?

A: Based on extensive preclinical studies, IACS-10759 is effective in the low nanomolar range.[1] A robust initial titration should cover a broad logarithmic range to capture the full dose-response curve. We recommend starting with a 7-point titration.

Suggested Starting Concentrations for Titration
0.1 nM
1 nM
3 nM
10 nM
30 nM
100 nM
300 nM

This table provides a general starting point. Published IC50 values for your specific or similar cell lines can help you narrow this range. For example, some cancer cell lines show IC50 values as low as 1.4 nM.[5]

Q3: How long should I pre-treat my cells with IACS-10759 before the assay?

A: The pre-treatment duration depends on your scientific question.

  • Acute Effects (1-4 hours): This timeframe is ideal for studying the direct and immediate impact of Complex I inhibition on cellular bioenergetics. It minimizes the influence of secondary, adaptive transcriptional or translational changes.

  • Chronic Effects (12-48 hours): Longer incubation times allow for the investigation of cellular adaptation to sustained OXPHOS inhibition, which may include metabolic reprogramming or the induction of apoptosis.[5][9] For chronic studies, it is absolutely essential to perform parallel viability assays.

Q4: My OCR is almost zero across the entire plate after IACS-10759 treatment, and the cells don't respond to any of the Mito Stress Test injections. What happened?

A: This is a classic sign of either an excessively high concentration of IACS-10759 or extreme sensitivity of your cells. At this point, the ETC is likely completely shut down, and the cells may be undergoing rapid death.

  • Troubleshooting Steps:

    • Verify Viability: Immediately perform a live/dead stain (e.g., Propidium Iodide/Hoechst) on a parallel plate treated under the same conditions.

    • Expand Titration Range: Your next experiment should include significantly lower concentrations (e.g., picomolar to low nanomolar range).

    • Check Compound Dilution: Re-calculate and double-check all serial dilutions of your IACS-10759 stock solution. Errors in dilution are a common source of such issues.

Q5: How do I distinguish between specific mitochondrial inhibition and general cytotoxicity?

A: This is the most critical control for your experiment. A Seahorse assay alone cannot definitively distinguish between these two phenomena.

  • Mandatory Parallel Assay: Always run a parallel cell viability assay using the exact same cell seeding density, drug concentrations, and incubation times. Suitable assays include:

    • Imaging-based: Propidium Iodide (PI) and Hoechst staining to quantify dead and total cells, respectively.[10]

    • Plate Reader-based: Assays that measure ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., resazurin-based assays).

  • Interpretation: The optimal concentration for your Seahorse experiment will be one that causes a significant drop in OCR but shows minimal change in cell viability (<10-15% cell death) compared to the vehicle control.

Q6: What are the essential controls for an IACS-10759 optimization experiment?

A: To ensure your data is interpretable and valid, every plate must include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the drug solvent (typically DMSO) as the highest IACS-10759 dose. This is your baseline for normal mitochondrial function.

  • Untreated Control: Cells that receive no treatment. This control helps ensure the vehicle itself has no effect.

  • Positive Inhibition Control: A set of wells treated with a known, high concentration of Rotenone/Antimycin A (e.g., 0.5 µM) during the pre-treatment phase. This demonstrates the lowest possible OCR achievable by completely blocking the ETC and validates that the assay is working correctly.[11]

Visualizing the Mechanism & Workflow

To provide a clear conceptual framework, the following diagrams illustrate the mechanism of action and the experimental workflow.

Mito_Stress_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Proton_Gradient C1 Complex I C3 Complex III C1->C3 e- C2 Complex II C2->C3 e- C4 Complex IV C3->C4 e- O₂ O₂ C4->O₂ e- C5 Complex V (ATP Synthase) ATP ATP C5->ATP synthesizes H_plus_top H+ H_plus_top->C5 H+ flow IACS IACS-10759 IACS->C1 Rot Rotenone Rot->C1 AA Antimycin A AA->C3 Oligo Oligomycin Oligo->C5 FCCP FCCP FCCP->H_plus_top Proton Leak NADH NADH NADH->C1 supplies e- Succinate Succinate Succinate->C2 supplies e-

Caption: Mechanism of IACS-10759 and Mito Stress Test modulators on the ETC.

Optimization_Workflow Opt_Cells Step 1: Optimize Cell Seeding Density Opt_FCCP Step 2: Optimize FCCP Concentration Opt_Cells->Opt_FCCP Day1 Day 1: Seed Cells in Seahorse Plate Day2 Day 2: Pre-treat with IACS-10759 Titration (Vehicle, Doses, Positive Control) Day1->Day2 Prep_Assay Prepare Seahorse Cartridge & Exchange to Assay Medium Day2->Prep_Assay Run_Assay Run Seahorse XF Mito Stress Test Prep_Assay->Run_Assay Analyze_OCR Analyze OCR Data: Calculate % Inhibition Correlate Correlate OCR Inhibition with Cell Viability Data Analyze_OCR->Correlate Run_Viability Perform Parallel Viability Assay Run_Viability->Correlate Select_Dose Select Optimal IACS-10759 Concentration for Future Experiments Correlate->Select_Dose

Caption: Experimental workflow for optimizing IACS-10759 concentration.

Experimental Design & Protocols

A successful IACS-10759 experiment is built upon a foundation of a fully optimized Mito Stress Test. It is imperative that you first optimize cell density and FCCP concentration for your specific cell type before proceeding.[12][13][14]

Protocol 1: IACS-10759 Concentration Titration

This protocol assumes you have already determined the optimal cell seeding number and FCCP concentration.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF DMEM Base Medium supplemented with glucose, pyruvate, and glutamine as required for your cells).[13]

  • IACS-10759 (prepared as a concentrated stock in anhydrous DMSO)

  • Vehicle (anhydrous DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Day 1: Cell Seeding & Cartridge Hydration

    • Seed your cells in an XF cell culture microplate at the pre-determined optimal density. Ensure even cell distribution. Include wells for background correction (medium only).

    • Hydrate a Seahorse XF sensor cartridge by adding 200 µL of XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a 37°C non-CO2 incubator.[15]

  • Day 2: Pre-treatment & Assay Preparation

    • Compound Preparation: Prepare serial dilutions of IACS-10759 in your normal cell culture medium. Also prepare a vehicle control (matching the highest DMSO concentration) and a positive control (e.g., 0.5 µM Rotenone/Antimycin A).

    • Pre-treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the IACS-10759 titration, vehicle, or positive control.

    • Incubation: Return the plate to your standard 37°C CO2 incubator for the desired pre-treatment duration (e.g., 1-4 hours for acute effects).

    • Assay Medium Exchange: Following incubation, prepare the Seahorse assay medium according to your optimized protocol. Wash the cells by gently removing the treatment medium and replacing it with pre-warmed assay medium. Repeat once. Finally, add the final volume of assay medium (e.g., 180 µL for an XFe96 plate) to each well.[16]

    • Final Incubation: Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow temperature and pH to equilibrate.[16]

    • Load Sensor Cartridge: Prepare working solutions of Oligomycin, FCCP (at your optimized concentration), and Rotenone/Antimycin A in assay medium. Load the appropriate volumes into ports A, B, and C of the hydrated sensor cartridge.

  • Run Seahorse XF Mito Stress Test

    • Load the sensor cartridge and cell plate into the Seahorse XF Analyzer and begin the assay. The instrument will measure baseline OCR/ECAR before sequentially injecting the compounds from ports A, B, and C.

  • Post-Assay: Normalization

    • After the run, it is crucial to normalize the OCR data. This is typically done by measuring the total protein content (e.g., BCA assay) or cell number (e.g., nuclear stain like Hoechst) in each well.[11][13]

Data Interpretation

After normalizing your data, plot the key mitochondrial parameters (Basal Respiration, Maximal Respiration) as a function of IACS-10759 concentration. Correlate this with your parallel viability assay data.

Example Data Interpretation Table:

IACS-10759 Conc.% Inhibition of Basal OCR (vs. Vehicle)% Cell Viability (vs. Vehicle)Recommendation
0.1 nM5%100%Minimal effect.
1 nM25%99%Sub-maximal inhibition.
10 nM 75% 95% Good candidate dose. Strong inhibition with minimal cytotoxicity.
30 nM90%80%High inhibition, but cytotoxicity is becoming significant. Use with caution.
100 nM98%50%Confounding cytotoxicity. OCR data is likely unreliable as a measure of specific inhibition.

The ideal concentration for your experiments is one that provides a robust, statistically significant inhibition of respiration while maintaining high cell viability. This ensures you are studying the specific metabolic consequences of Complex I inhibition, not the downstream effects of cellular death.

References

  • Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of oxidative phosphorylation inhibitor IACS-010759. NCI Drug Dictionary. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Mitochondrial Respiration XF Cell Mito Stress Test. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]

  • Molina, J. R., et al. (2021). Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Clinical Cancer Research.
  • Miyoshi, H., et al. (2020). IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism. Journal of Biological Chemistry.
  • Agilent Technologies. (n.d.). Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. Retrieved from [Link]

  • Rozovski, U., et al. (2018). Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. Oncotarget.
  • Ndayisaba, A. (n.d.). Seahorse XF Cell Mito Stress Test. Protocols.io. Retrieved from [Link]

  • Bio-protocol. (2021). Seahorse Agilent Seahorse XF Cell Mito Stress Test. Retrieved from [Link]

  • Abbkine. (2025). Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting of SeaHorse assay. Retrieved from [Link]

  • Agilent Technologies. (n.d.). FCCP optimization using the Agilent Seahorse XF Cell Mito Stress Test with XF Pro Analyzer. Retrieved from [Link]

  • Little, D., et al. (2020). Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines. Analytical Biochemistry.
  • G-G-G, G., et al. (2022).
  • Network of Cancer Research. (2021). IACS-010759 is a Potent Inhibitor of Complex I of OXPHOS. Retrieved from [Link]

  • MD Anderson Cancer Center. (2018). Drug targets metabolic vulnerability and impairs cancer cell growth and survival. ScienceDaily. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic effects of IACS-010759. Retrieved from [Link]

  • Rozovski, U., et al. (2018). Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. PubMed.
  • ResearchGate. (n.d.). Optimisation of the cell number and FCCP concentration for the mitochondrial stress test using Seahorse technology. Retrieved from [Link]

  • Zhang, X., et al. (2026). Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. JoVE.
  • Rozovski, U., et al. (2018). Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. Oncotarget.
  • Agilent Technologies. (n.d.). Assessing the Mitochondrial Toxicity of Environmental Pollutants Using the Agilent Seahorse XF Extracellular Flux Analyzer. Retrieved from [Link]

  • JoVE. (2026). Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. Retrieved from [Link]

  • Frontiers. (2023). Determination of CAR T cell metabolism in an optimized protocol. Retrieved from [Link]

  • Agilent. (n.d.). Seahorse XF96 Protocol – adapted from Agilent. Retrieved from [Link]

  • Cyprotex - Evotec. (n.d.). Functional Mitochondrial Toxicity Assay (Seahorse XFe96). Retrieved from [Link]

  • ResearchGate. (2021). Why my glycolysis seahorse data looks so strange?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Retrieved from [Link]

  • Albert Einstein College of Medicine. (n.d.). To all potential users of the Seahorse Bioscience machines. Retrieved from [Link]

  • Agilent Technologies. (2023). Case study: Mitochondrial toxicity in drug discovery and development. Retrieved from [Link]

  • Squarespace. (n.d.). Standard Glyco/Mito Stress Seahorse Assay. Retrieved from [Link]

  • Selleck China. (n.d.). IACS-010759 (IACS-10759) Product Manual. Retrieved from [Link]

Sources

Troubleshooting

reducing IACS-10759 systemic toxicity in in vivo mouse models

Technical Support Center: IACS-10759 In Vivo Applications A Guide to Mitigating Systemic Toxicity in Mouse Models Welcome to the technical support center for IACS-10759. As a potent and selective inhibitor of mitochondri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: IACS-10759 In Vivo Applications

A Guide to Mitigating Systemic Toxicity in Mouse Models

Welcome to the technical support center for IACS-10759. As a potent and selective inhibitor of mitochondrial complex I, IACS-10759 represents a promising therapeutic avenue for cancers reliant on oxidative phosphorylation (OXPHOS).[1][2] However, its clinical development has been hampered by a narrow therapeutic index, with on-target toxicities presenting significant challenges.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable strategies for reducing the systemic toxicity of IACS-10759 in in vivo mouse models, thereby enabling more effective and translatable preclinical research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when working with IACS-10759.

Q1: What is the primary mechanism of action for IACS-10759 and how does it relate to its toxicity?

A1: IACS-10759 is a small-molecule inhibitor that potently and selectively binds to the ND1 subunit of mitochondrial complex I (NADH:ubiquinone oxidoreductase), blocking the electron transport chain.[3][6] This inhibition of OXPHOS is designed to starve cancer cells of the energy (ATP) and metabolic intermediates required for their proliferation.[1]

The toxicity associated with IACS-10759 is primarily an "on-target" effect. By inhibiting complex I in both tumor and healthy tissues, particularly those with high energy demands like the nervous system, it can lead to mechanism-based toxicities.[4][7] This results in two main dose-limiting issues observed in both clinical trials and reverse-translational mouse studies: elevated blood lactate and neurotoxicity.[3][5][7]

cluster_paths cluster_tumor Therapeutic Effect cluster_healthy Toxic Effect IACS IACS-10759 ComplexI Mitochondrial Complex I IACS->ComplexI Binds & Inhibits OXPHOS OXPHOS Inhibition Tumor Tumor Cells ComplexI->Tumor Affects Healthy Healthy Tissues (e.g., Neurons) ComplexI->Healthy Affects Lactate ↑ Compensatory Glycolysis ↑ Blood Lactate OXPHOS->Lactate Systemic Effect ATP_Tumor ↓ ATP Production ↓ Aspartate Tumor->ATP_Tumor Leads to Apoptosis Apoptosis & Reduced Proliferation ATP_Tumor->Apoptosis ATP_Healthy ↓ ATP Production Healthy->ATP_Healthy Leads to Neurotox Neurotoxicity ATP_Healthy->Neurotox

Caption: Mechanism of IACS-10759 action and on-target toxicity.

Q2: What are the specific systemic toxicities reported for IACS-10759 in mice?

A2: While initial preclinical studies reported good tolerability at efficacious doses, subsequent reverse-translational studies, prompted by adverse events in human trials, identified significant toxicities in mice at higher exposures.[3][4] The primary toxicities are summarized below.

Toxicity TypeClinical Signs & Observations in MicePathophysiological Basis
Neurotoxicity Behavioral changes indicative of peripheral neuropathy (e.g., altered gait, reduced grip strength), potential for visual changes.[3][7]Reduced oxygen consumption rates in neurons and damage to myelin.[7] High energy demand of neurons makes them vulnerable to OXPHOS inhibition.
Metabolic Toxicity Elevated blood lactate.[3] While not always associated with acidosis in preclinical models, it is a key pharmacodynamic marker of target engagement and potential toxicity.Inhibition of OXPHOS forces cells to rely on glycolysis for ATP, leading to increased conversion of pyruvate to lactate.[4]
General Systemic Toxicity Weight loss, reduced activity, hunched posture.[8][9]General malaise and metabolic disruption resulting from systemic inhibition of cellular respiration.

Q3: What are the critical first steps before starting an in vivo efficacy study with IACS-10759?

A3: Given its narrow therapeutic index, a thorough dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study is absolutely essential.[10][11] Do not rely solely on doses reported in the literature, as tolerability can vary between mouse strains and even facility environments.[12] The goal of this initial study is to identify a dose that provides a degree of target engagement without causing severe (>20%) body weight loss or unacceptable clinical signs of toxicity.[10] This preliminary work is crucial for designing a successful and humane efficacy study.

Section 2: Troubleshooting Guides

This section provides in-depth, cause-and-effect guidance for specific issues you may encounter during your experiments.

Guide 1: Observed Neurotoxicity in Your Mouse Cohort

Problem: Mice treated with IACS-10759 are showing signs of neurotoxicity (e.g., ataxia, limb weakness, abnormal gait).

Root Cause Analysis: This is the most significant dose-limiting toxicity.[3] Neurons have a high metabolic rate and are exquisitely sensitive to disruptions in ATP production from OXPHOS. IACS-10759 has been shown to reduce oxygen consumption in neurons and damage myelin, leading to peripheral neuropathy.[7]

Troubleshooting Workflow:

Start Neurotoxicity Signs Observed in Mice Step1 Immediate Action: Pause Dosing & Assess Severity Start->Step1 Step2 Is Toxicity Severe? (e.g., >20% weight loss, paralysis) Step1->Step2 Euth Endpoint: Euthanize Affected Animals per IACUC Protocol Step2->Euth Yes Step3 Strategy 1: Dose & Schedule Modification Step2->Step3 No (Mild/Moderate) DoseReduce Reduce Dose by 25-50% Step3->DoseReduce Step4 Strategy 2: Co-administration Therapy Step3->Step4 Consider in parallel or next Step5 Implement Strategy & Re-evaluate with New Cohort Step3->Step5 Schedule Change Schedule (e.g., from QDx5 to QOD or 3x/week) DoseReduce->Schedule HDAC6i Introduce HDAC6 Inhibitor Co-administration Step4->HDAC6i Step4->Step5 End Optimized Protocol: Reduced Toxicity Step5->End

Caption: Troubleshooting workflow for managing IACS-10759-induced neurotoxicity.

Actionable Solutions:

  • Dose and Schedule Modification: The most straightforward approach is to reduce the dose or alter the dosing schedule. An intermittent schedule (e.g., every other day or three times a week) may allow for partial recovery of neuronal function between doses, improving overall tolerability while potentially maintaining sufficient tumor exposure.[13]

  • Co-administration with an HDAC6 Inhibitor: This is a scientifically-driven strategy. Reverse translational studies have demonstrated that co-administration of IACS-010759 with a histone deacetylase 6 (HDAC6) inhibitor can minimize the behavioral and physiological signs of peripheral neuropathy in mice.[3][7] This approach mitigates the toxicity without compromising the anti-tumor mechanism of IACS-10759.

Guide 2: Managing Excessive Weight Loss and General Morbidity

Problem: Mice are experiencing rapid weight loss (>15%) and show general signs of poor health (hunched posture, lethargy).

Root Cause Analysis: Significant weight loss is a sign of severe systemic toxicity. While it can be linked to neurotoxicity affecting mobility and feeding, it also reflects the profound metabolic disruption caused by systemic OXPHOS inhibition.

Actionable Solutions:

  • Verify Formulation and Dosing: Double-check all calculations, the stability of your formulation, and the administration technique (e.g., oral gavage, IP injection) to rule out dosing errors.

  • Implement Supportive Care: In clinical settings, supportive care is standard.[12] This can be adapted for preclinical models.

    • Nutritional Support: Provide mice with softened, high-calorie food on the cage floor to ensure easy access.

    • Hydration: Consider subcutaneous injections of sterile saline if dehydration is suspected.

    • Corticosteroids: Low-dose dexamethasone has been shown to reduce chemotherapy-induced weight loss in mice and can be considered, but be aware of its potential to confound results in immunotherapy contexts.[12]

  • Employ PK/PD Modeling: If resources permit, conducting a pharmacokinetic/pharmacodynamic (PK/PD) analysis is a powerful tool. It helps to understand the relationship between drug exposure (PK) and both the desired anti-tumor effect and the undesired toxicity (PD).[14][15][16] This data allows for the rational design of a dosing regimen that maintains drug concentrations within the therapeutic window—high enough to impact the tumor but below the threshold that causes severe toxicity.

Section 3: Key Experimental Protocols

These protocols provide a starting point for your in vivo studies. They should be optimized based on your specific model and institutional guidelines.

Protocol 1: Recommended In Vivo Formulation of IACS-10759

This protocol is adapted from commercially available supplier data and should be prepared fresh daily.[17]

Materials:

  • IACS-10759 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween 80, sterile

  • ddH₂O (double-distilled water) or Saline, sterile

Procedure (for a 1 mg/mL solution):

  • Prepare Stock Solution: Weigh the required amount of IACS-10759. Dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

    • 40% PEG300

    • 5% Tween 80

    • 50% ddH₂O or Saline

  • Final Formulation: Add 10% of the DMSO stock solution (from step 1) to 90% of the prepared vehicle (from step 2). For example, to make 1 mL of final formulation, add 100 µL of 10 mg/mL DMSO stock to 900 µL of the vehicle.

  • Mixing: Vortex thoroughly until the solution is clear and homogenous.

  • Administration: Use the formulation immediately. Do not store. Administer via the desired route (e.g., oral gavage).

Note: The final DMSO concentration should be kept as low as possible (ideally ≤10%) to avoid vehicle-related toxicity.

Protocol 2: Daily Mouse Monitoring for Toxicity Assessment

Purpose: To systematically and quantitatively monitor for signs of toxicity, allowing for early intervention.

Procedure:

  • Body Weight: Weigh each mouse daily, at the same time each day. Record this in a spreadsheet. Calculate percentage change from baseline.

  • Clinical Score: Observe each mouse for at least one minute and assign a clinical score based on a composite of parameters. An example scoring system is provided below.

ScoreAppearance (Fur)Activity LevelPosture
0 Smooth, well-groomedActive, alert, responsiveNormal
1 Mildly ruffledLess active than normalNormal
2 Ruffled, piloerectionLethargic, moves only when stimulatedMildly hunched when still
3 Severely ruffled, unkemptMoribund, minimal response to stimuliSeverely hunched, ataxia
  • Intervention Thresholds: Establish clear endpoints in your animal use protocol. For example:

    • Action Point: A body weight loss of 15% or a clinical score of 2 for two consecutive days may trigger supportive care or a dose reduction.

    • Euthanasia Endpoint: A body weight loss of >20% or a clinical score of 3 necessitates immediate euthanasia.

References

  • (Reference information not available in provided search results)
  • Yap, T. A., et al. (2023). Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Clinical Cancer Research. [Link]

  • National Cancer Institute. Definition of oxidative phosphorylation inhibitor IACS-010759. NCI Drug Dictionary. [Link]

  • Patsnap Synapse. IACS-010759 - Drug Targets, Indications, Patents. [Link]

  • Miyoshi, H., et al. (2020). IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism. Journal of Biological Chemistry. [Link]

  • Johnstone, C. N., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer. [Link]

  • Mullen, A. R., & DeBerardinis, R. J. (2022). Time to hit pause on mitochondria-targeting cancer therapies. Nature Metabolism. [Link]

  • Molina, J. R., et al. (2022). Targeting Oxidative Phosphorylation with a Mitochondrial Complex I Inhibitor is limited by Mechanism-based Toxicity. ResearchGate. [Link]

  • Yap, T. A., et al. (2023). Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials. PubMed. [Link]

  • Janku, F., et al. (2018). Phase I trial of IACS-010759 (IACS), a potent, selective inhibitor of complex I of the mitochondrial electron transport chain, in patients (pts) with advanced solid tumors. ResearchGate. [Link]

  • de la Torre-Sáenz, V., et al. (2022). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Cancers. [Link]

  • Brad, W. (2025). Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Dose Optimization of Antimicrobial Agents. Journal of Clinical & Experimental Pharmacology. [Link]

  • Li, Y., et al. (2023). Using Pharmacokinetic and Pharmacodynamic Analysis to Optimize the Dosing Regimens of Fanastomig (EMB-02) in Patients With Advanced Solid Tumors. Clinical Pharmacology & Therapeutics. [Link]

  • Chemietek. IACS-010759 (IACS-10759). [Link]

  • Li, C., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology. [Link]

  • Miller, R., et al. (2024). Preventing acute neurotoxicity of CNS therapeutic oligonucleotides with the addition of Ca2+ and Mg2+ in the formulation. Molecular Therapy - Nucleic Acids. [Link]

  • Pharmaceutical Technology. (2025). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. [Link]

  • Ashton, T. M., et al. (2019). Effects of IACS-010759 on tumor growth, cell proliferation, and cell death in vivo. ResearchGate. [Link]

  • Pop, C. R., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Medicina. [Link]

  • Miller, R., et al. (2024). Preventing acute neurotoxicity of CNS therapeutic oligonucleotides with the addition of Ca2+ and Mg2+ in the formulation. PubMed. [Link]

  • Targeted Oncology. (2020). Small Molecule Demonstrates Activity Against Ibrutinib-Resistant MCL. [Link]

  • Rozovski, U., et al. (2018). Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. Oncotarget. [Link]

  • (Reference information not available in provided search results)
  • Miller, R., et al. (2024). Preventing acute neurotoxicity of CNS therapeutic oligonucleotides with the addition of Ca2+ and Mg2+ in the formulation. eScholarship. [Link]

  • (Reference information not available in provided search results)
  • Miller, R., et al. (2024). Preventing acute neurotoxicity of CNS therapeutic oligonucleotides with the addition of Ca2+ and Mg2+ in the formulation. ResearchGate. [Link]

  • Zombeck, J. A., et al. (2010). A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue. Comparative Medicine. [Link]

  • (Reference information not available in provided search results)
  • (Reference information not available in provided search results)
  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. [Link]

  • Brennan, C., et al. (2024). Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. Toxicological Sciences. [Link]

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  • (Reference information not available in provided search results)
  • Vivotecnia. In vivo toxicology studies. [Link]

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  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

Sources

Optimization

IACS-10759 Technical Support Center: Troubleshooting IC50 Variability in OXPHOS Assays

Welcome to the Technical Support Center for IACS-10759 (IACS-010759), a highly potent, clinical-stage inhibitor of mitochondrial Complex I of the oxidative phosphorylation (OXPHOS) system. Because IACS-10759 targets cell...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for IACS-10759 (IACS-010759), a highly potent, clinical-stage inhibitor of mitochondrial Complex I of the oxidative phosphorylation (OXPHOS) system.

Because IACS-10759 targets cellular bioenergetics, assay readouts are highly sensitive to microenvironmental factors, nutrient availability, and metabolic plasticity[1]. Researchers frequently encounter high IC50 variability (ranging from low nanomolar to completely resistant) when transitioning between cell lines or assay formats. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to stabilize your experimental workflows.

Tier 1: Metabolic Plasticity and Media Formulation

Q: Why does my IACS-10759 IC50 shift from 1.5 nM to >10 μM between different cell lines or even different batches of the same cell line?

A: This extreme variability is almost exclusively driven by the Crabtree effect —a phenomenon where cells rapidly upregulate glycolysis to compensate for the loss of mitochondrial ATP production[2].

  • The Causality: Standard in vitro culture media (like DMEM or RPMI) often contain supraphysiological levels of glucose (e.g., 11 to 25 mM). When IACS-10759 blocks Complex I, cells simply shift their metabolic flux to glycolysis. Because glycolysis yields a net of 2 ATP per glucose molecule, cells survive despite complete mitochondrial shutdown, artificially inflating the IC50[3].

  • The Solution: Force the cells to rely on OXPHOS by replacing glucose with galactose. Galactose enters glycolysis via the Leloir pathway, which consumes ATP to produce glucose-6-phosphate. This results in a net yield of 0 ATP from glycolysis, making cell survival 100% dependent on mitochondrial OXPHOS and revealing the true potency of IACS-10759[2][4].

MetabolicPlasticity Glucose Standard Media (High Glucose) Glycolysis Rapid Glycolysis (Net +2 ATP) Glucose->Glycolysis Galactose Assay Media (10 mM Galactose) Leloir Leloir Pathway (Net 0 ATP) Galactose->Leloir Survive Cell Survival (High IC50) Glycolysis->Survive Compensates for OXPHOS ComplexI Mitochondrial OXPHOS (Complex I) Leloir->ComplexI Forces OXPHOS Reliance ComplexI->Survive Normal Function Die ATP Depletion & Death (Low IC50 ~1.4 nM) ComplexI->Die When inhibited in Galactose IACS IACS-10759 (Inhibits Complex I) IACS->ComplexI Blocks e- transfer

Caption: Mechanism of metabolic plasticity affecting IACS-10759 efficacy in glucose vs. galactose media.

Protocol 1: Galactose-Adaptation Cell Viability Assay

To establish a self-validating system for true OXPHOS dependence, follow this methodology:

  • Wash Cells: Centrifuge cells and wash twice with sterile PBS to remove all residual glucose from the standard culture media.

  • Resuspend: Resuspend the pellet in glucose-free DMEM supplemented with 10 mM D-galactose , 1 mM sodium pyruvate, 2 mM L-glutamine, and 10% Dialyzed FBS . (Critical: Standard FBS contains trace glucose that will ruin the assay; dialyzed FBS is mandatory).

  • Seed: Plate cells at an optimized density (e.g., 3,000 cells/well for 96-well plates) to prevent overconfluency during the extended assay window[5].

  • Acclimate: Incubate for 24 hours at 37°C to allow complete metabolic adaptation to the galactose media.

  • Treat: Add IACS-10759 in a 10-point dose-response curve ranging from 0.001 nM to 1000 nM[4].

  • Incubate: Maintain continuous drug exposure for 72 hours[5].

  • Read: Add CellTiter-Glo (CTG) reagent, incubate for 10 minutes on a shaker, and read luminescence.

Tier 2: Bioenergetic Measurement (Seahorse Assays)

Q: My Seahorse XF Mito Stress Test shows poor inhibition of Oxygen Consumption Rate (OCR) after injecting IACS-10759. Is the drug precipitating?

A: While IACS-10759 requires careful DMSO handling, the most likely culprit is incorrect substrate availability that bypasses Complex I.

  • The Causality: IACS-10759 is exquisitely specific to Complex I (NADH:ubiquinone oxidoreductase)[6]. If your assay media contains high levels of succinate, the electron transport chain will bypass Complex I entirely and feed electrons directly into Complex II (Succinate dehydrogenase). This Complex II activity will maintain OCR even when Complex I is fully inhibited, masking the drug's true pharmacodynamic effect[1][6].

  • The Solution: Ensure your Seahorse assay media is supplemented exclusively with malate and glutamate (which generate NADH to feed Complex I) and explicitly exclude succinate.

SeahorseWorkflow Start Seahorse OCR Assay Optimization Substrate 1. Substrate Selection Start->Substrate Malate Malate / Glutamate (Feeds Complex I) Substrate->Malate Succinate Succinate (Bypasses Complex I) Substrate->Succinate Result1 Accurate IACS-10759 Inhibition Profile Malate->Result1 Result2 False Negative (Maintained OCR) Succinate->Result2

Caption: Troubleshooting Seahorse XF assays: Substrate specificity is critical for Complex I evaluation.

Protocol 2: Seahorse XF96 Mito Stress Test for IACS-10759
  • Hydration: Hydrate the Seahorse sensor cartridge overnight in XF Calibrant at 37°C in a non-CO2 incubator[7][8].

  • Media Prep: Prepare Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Adjust pH to exactly 7.4 and sterile-filter[8][9].

  • Cell Prep: Wash cells and replace culture media with 180 µL of the prepared Seahorse assay media. Incubate in a non-CO2 incubator for 45-60 mins prior to the assay[7][8].

  • Port Loading (Self-Validating Design):

    • Port A: IACS-10759 (Final well concentration 10 nM to 100 nM)[6].

    • Port B: Oligomycin (Final 1 µM) to block ATP synthase and measure ATP-linked respiration[10].

    • Port C: FCCP (Final 0.5 - 1.0 µM, requires prior titration per cell line) to uncouple mitochondria and measure maximal respiration[8][10].

    • Port D: Rotenone/Antimycin A (Final 0.5 µM each) to completely shut down mitochondrial respiration and validate non-mitochondrial oxygen consumption[8][10].

  • Execution: Run the standard Mito Stress Test protocol (Mix 3 min, Measure 3 min)[7].

Tier 3: Pharmacodynamics and Incubation Kinetics

Q: I am running a 24-hour viability assay, but IACS-10759 shows minimal cell death despite confirmed OCR inhibition. Is the drug failing?

A: The drug is functioning correctly; however, your assay endpoint is too early to capture the biological consequence of OXPHOS inhibition.

  • The Causality: While OCR drops within minutes of IACS-10759 exposure, preexisting intracellular ribonucleotide triphosphate (ATP) pools buffer the cell against immediate death[6]. Significant depletion of the ribonucleotide pool (e.g., from ~2700 μM down to <1000 μM) often requires 48 to 72 hours of continuous exposure[6].

  • The Solution: Use a 24-hour timepoint strictly for metabolic readouts (OCR, ECAR, or metabolomics). For phenotypic readouts (viability, apoptosis, proliferation), extend the assay to 72 hours[5].

Quantitative Data Summary: Expected IACS-10759 Profiles

Use the following table to benchmark your experimental results against established literature standards for IACS-10759[2][4][5][6].

Assay TypeMedia ConditionIncubation TimeExpected IACS-10759 IC50Biological Readout
Cell Viability (CTG) High Glucose (25 mM)72 Hours> 10,000 nM (Resistant)Glycolytic compensation
Cell Viability (CTG) Galactose (10 mM)72 Hours~ 1.4 nMOXPHOS-dependent death
Seahorse XF (OCR) Malate / Glutamate1 - 24 Hours< 10 nMComplex I inhibition
Seahorse XF (OCR) Succinate1 - 24 Hours> 1,000 nMComplex I bypass (False Neg)
ATP Quantification Standard Media24 HoursMinimal DepletionPreexisting ATP buffering
ATP Quantification Standard Media48 - 72 Hours~ 50-70% ReductionRibonucleotide pool collapse

References

  • Molina JR, Sun Y, Protopopova M, et al. "An inhibitor of oxidative phosphorylation exploits cancer vulnerability." Nature Medicine. (2018). URL: [Link]

  • Vangapandu HV, et al. "Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells." Oncotarget. (2018). URL: [Link]

  • Kulkarni A, et al. "Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression." iScience. (2021). URL: [Link]

  • Agilent Technologies / Tabas Lab. "Seahorse XF96 Protocol." Extracellular Flux Assay Methodologies. URL: [Link]

Sources

Troubleshooting

IACS-10759 Technical Support Center: Stock Solution Stability and Long-Term Storage

Introduction Welcome to the technical support guide for IACS-10759, a potent and selective inhibitor of mitochondrial complex I of oxidative phosphorylation (OXPHOS).[1][2] Proper preparation and storage of IACS-10759 st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for IACS-10759, a potent and selective inhibitor of mitochondrial complex I of oxidative phosphorylation (OXPHOS).[1][2] Proper preparation and storage of IACS-10759 stock solutions are critical for ensuring experimental reproducibility and preserving the compound's integrity over time. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, question-and-answer-based resource for preparing, storing, and troubleshooting IACS-10759 stock solutions.

Section 1: Fundamentals of IACS-10759 Stock Solutions

This section addresses the most common initial questions regarding the preparation of IACS-10759 stock solutions.

Q1: What is the best solvent for dissolving IACS-10759?

A1: The recommended solvent for IACS-10759 is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[2] IACS-10759 is readily soluble in DMSO, allowing for the creation of high-concentration stock solutions.[1][2] It is practically insoluble in water and ethanol.[1]

Expertise & Experience: The choice of DMSO is based on its properties as a polar aprotic solvent, which can dissolve a wide range of both polar and nonpolar compounds.[3] However, it is crucial to use anhydrous (water-free) DMSO, ideally from a freshly opened bottle. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5][6] This absorbed water can significantly decrease the solubility of hydrophobic compounds like IACS-10759, leading to precipitation over time, especially after freeze-thaw cycles.[5][7]

Q2: What is a recommended concentration for the master stock solution?

A2: A master stock solution of 10 mM to 50 mM in DMSO is a common and practical range. For example, MedChemExpress notes a solubility of at least 50 mg/mL (88.88 mM) in DMSO.[2]

Trustworthiness: Preparing a concentrated master stock allows for smaller volumes to be used in experiments, minimizing the final concentration of DMSO in your assay. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep it below 0.1% to avoid off-target effects.[4] Always perform a vehicle control (DMSO alone) in your experiments to account for any solvent effects.[4]

IACS-10759 Solubility and Storage Summary
PropertyRecommendationRationale & Source(s)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solvating power for organic molecules.[3] Use of anhydrous DMSO is critical as absorbed water can cause precipitation.[1][2][5]
Incompatible Solvents Water, EthanolIACS-10759 is reported as insoluble in these solvents.[1]
Stock Concentration 10 mM - 50 mMAllows for significant dilution into aqueous media while keeping final DMSO concentration low (<0.5%).[4][8]
Powder Storage -20°C for up to 3 yearsEnsures long-term stability of the solid compound.[1][2]
Stock Solution Storage -80°C for up to 1 year; -20°C for up to 1-6 monthsMaximizes long-term stability and prevents degradation.[1][2][8]

Section 2: Step-by-Step Protocols

Adherence to a validated protocol is key to achieving consistent results.

Protocol 1: Preparation of IACS-10759 Master Stock Solution (10 mM)
  • Pre-Handling: Before opening, centrifuge the vial of IACS-10759 powder at a low speed (e.g., 500-1000 x g) for 1 minute to ensure all powder is at the bottom of the vial.[8] Allow the vial to equilibrate to room temperature for 15-20 minutes to prevent condensation from forming inside.[5]

  • Weighing: Aseptically weigh the desired amount of IACS-10759 powder. The molecular weight of IACS-10759 is 562.56 g/mol .[1] To make 1 mL of a 10 mM stock, you would need 5.63 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO. For 1 mL of a 10 mM stock, add 1 mL of anhydrous DMSO to 5.63 mg of IACS-10759.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, gentle warming in a 37°C water bath for 5-10 minutes or sonication in an ultrasonic bath for 10-15 minutes can be used to facilitate dissolution.[5][9] Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional): If required for your application (e.g., cell culture), the DMSO stock solution can be sterilized by filtering through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter.[8]

Protocol 2: Long-Term Storage and Handling
  • Aliquoting: Immediately after preparation, aliquot the master stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed cryovials.

  • Rationale (Trustworthiness): Aliquoting is the single most important step for maintaining the long-term integrity of your stock solution.[8][9] It minimizes the number of freeze-thaw cycles the main stock is subjected to, which can lead to compound precipitation and degradation.[7][10] It also reduces the risk of water absorption by the hygroscopic DMSO each time the stock is accessed.[4][6]

  • Storage: Store the aliquots at -80°C for long-term storage (up to one year).[1][2] For shorter-term storage, -20°C is acceptable for up to one to six months.[2][8]

  • Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the entire volume at the bottom before opening. Do not refreeze any unused portion of the working aliquot.[10]

Section 3: Visual Workflow and Troubleshooting Guide

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_usage Experimental Use A 1. Equilibrate IACS-10759 powder to room temp B 2. Weigh powder A->B C 3. Add anhydrous DMSO B->C D 4. Vortex / Sonicate until fully dissolved C->D E 5. Visually confirm clear solution D->E F 6. Aliquot into single-use volumes E->F Solution is Clear G 7. Store at -80°C F->G H 8. Thaw one aliquot at room temperature G->H I 9. Dilute into aqueous buffer/media H->I J 10. Use immediately I->J T Precipitation Observed? I->T T->J No T_Sol See Troubleshooting Guide Below T->T_Sol Yes

Caption: Workflow for preparing and storing IACS-10759 stock solutions.

Troubleshooting Common Issues
Q: My IACS-10759 solution is cloudy or has visible precipitate after dissolving. What should I do?

A: This indicates incomplete dissolution.

  • Extend Solubilization: Continue vortexing and/or sonicating the solution.[9] Gentle warming to 37°C can also help.[5]

  • Check Your Solvent: The most common cause is the use of non-anhydrous DMSO.[1][2] Water absorbed by the DMSO significantly reduces the solubility of IACS-10759.[5] Discard the solution and remake it using a fresh, unopened bottle of anhydrous DMSO.

  • Recalculate: Double-check your calculations to ensure you have not exceeded the solubility limit.

Q: My stock solution was clear, but after freezing and thawing, I see precipitate. Why?

A: This is a classic problem caused by freeze-thaw cycles and water absorption.

  • Mechanism: Each time the vial is opened, the hygroscopic DMSO absorbs atmospheric moisture.[4][6] When the solution is frozen, the water can change the solvent properties, causing the less soluble compound to crash out.[5][7] This effect is exacerbated by repeated cycles.

  • Solution: Discard the precipitated aliquot. This highlights the critical importance of creating single-use aliquots from the initial preparation to avoid this issue altogether.[8][9]

Q: I diluted my clear DMSO stock into my aqueous cell culture media, and it immediately turned cloudy. What happened?

A: You have likely exceeded the aqueous solubility limit of IACS-10759.

  • Explanation: While soluble in DMSO, IACS-10759 is insoluble in water.[1] When the DMSO stock is diluted into an aqueous buffer, the compound can precipitate if its final concentration is too high for the new solvent environment.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Try a lower final concentration of IACS-10759 in your experiment.[4]

    • Increase Final DMSO% (with caution): A slightly higher final DMSO percentage (e.g., 0.2% vs 0.1%) might keep the compound in solution, but be mindful of potential toxicity to your cells.[4]

    • Serial Dilutions: Perform initial serial dilutions in 100% DMSO before making the final dilution into the aqueous medium. This can sometimes help, but the final concentration in the aqueous phase is the limiting factor.

Troubleshooting Flowchart

Troubleshooting start Precipitation Observed in Stock Solution q1 Was the solution ever clear? start->q1 a1_no Issue is initial dissolution q1->a1_no No a1_yes Precipitate formed after storage/ freeze-thaw cycle q1->a1_yes Yes sol1 1. Use fresh, anhydrous DMSO. 2. Sonicate and/or warm to 37°C. 3. Verify concentration calculation. a1_no->sol1 sol2 1. Discard the affected aliquot. 2. Cause is likely water absorption and freeze-thaw instability. 3. In future, ensure proper aliquoting into single-use vials. a1_yes->sol2

Caption: Decision tree for troubleshooting IACS-10759 precipitation issues.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I store the IACS-10759 powder at room temperature?

    • A: No. While it is stable for shipping at ambient temperatures, long-term storage of the solid powder should be at -20°C to ensure stability for up to 3 years.[1][2][8]

  • Q: How many times can I freeze-thaw an aliquot?

    • A: Ideally, zero. Each freeze-thaw cycle increases the risk of precipitation and degradation.[7][10] Prepare single-use aliquots to avoid this entirely. If you must reuse an aliquot, it should be for a non-critical experiment and limited to one or two additional cycles.

  • Q: My experiment requires a very low concentration of IACS-10759. How should I prepare the working solution?

    • A: Prepare an intermediate dilution from your master stock in pure, anhydrous DMSO first. For example, dilute your 10 mM master stock 1:100 in DMSO to get a 100 µM intermediate stock. Then, dilute this intermediate stock into your final aqueous buffer or media. This two-step process ensures more accurate pipetting and mixing.

  • Q: Is IACS-10759 sensitive to light?

    • A: While specific light sensitivity data is not prominently published, it is general best practice for all small molecule inhibitors to protect them from light during storage and handling by using amber vials or wrapping tubes in foil.

References

  • Captivate Bio. (n.d.). Small Molecules. Retrieved from [Link]

  • Chemietek. (n.d.). IACS-010759 (IACS-10759). Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Cheng, X., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Molina, J. R., et al. (2018). An inhibitor of oxidative phosphorylation exploits cancer vulnerability. Nature Medicine. Retrieved from [Link]

  • Ashton, C. S., et al. (2023). Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials. Nature Medicine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

IACS-10759 vs rotenone for mitochondrial complex I inhibition

Targeting metabolic vulnerabilities in cancer and neurodegenerative diseases requires precise pharmacological tools. For decades, rotenone has served as the gold standard for inhibiting mitochondrial Complex I (NADH:ubiq...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeting metabolic vulnerabilities in cancer and neurodegenerative diseases requires precise pharmacological tools. For decades, rotenone has served as the gold standard for inhibiting mitochondrial Complex I (NADH:ubiquinone oxidoreductase). However, its notorious off-target effects have driven the development of highly selective, clinical-grade alternatives like IACS-10759 .

This guide provides an objective, data-driven comparison of IACS-10759 and rotenone, detailing their mechanistic divergences, performance metrics, and the self-validating experimental workflows required to accurately quantify oxidative phosphorylation (OXPHOS) inhibition.

Mechanistic Divergence: Structural Binding at Complex I

While both compounds halt the electron transport chain (ETC) by inhibiting Complex I, their structural binding mechanisms dictate their specificity and downstream cellular consequences.

Complex I functions by transferring electrons from NADH to ubiquinone (Q) via flavin mononucleotide (FMN) and a series of iron-sulfur (Fe-S) clusters.

  • Rotenone is a bulky isoflavonoid that binds deep within the hydrophobic quinone-binding channel (Q-tunnel), blocking the electron transfer from the terminal Fe-S cluster to ubiquinone.

  • IACS-10759 , conversely, is a rationally designed synthetic small molecule that selectively binds to the ND1 subunit at the very entrance of the quinone-binding channel[1]. By blocking the entrance, it prevents ubiquinone from ever reaching the reduction site.

Mechanism cluster_0 Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) NADH NADH FMN Flavin Mononucleotide (FMN) NADH->FMN e- transfer FeS Iron-Sulfur Clusters (Fe-S) FMN->FeS e- transfer Q_site Quinone Binding Channel (Q-tunnel) FeS->Q_site e- transfer Rotenone Rotenone (Deep Q-tunnel Binding) Rotenone->Q_site Blocks e- flow IACS IACS-10759 (ND1 Subunit Entrance) IACS->Q_site Blocks entrance

Diagram 1: Electron transport chain Complex I inhibition mechanisms of Rotenone and IACS-10759.

Specificity, Off-Target Effects, and Causality

The choice between these two inhibitors hinges on the distinction between on-target toxicity and off-target promiscuity.

Rotenone's Off-Target Promiscuity: Rotenone is highly lipophilic and readily crosses cell membranes, achieving Complex I inhibition in the low nanomolar range (~3 nM)[2]. However, its utility in translational research is severely compromised by off-target effects. Rotenone directly binds to tubulin, inhibiting microtubule assembly and causing cell cycle arrest independent of its mitochondrial actions[3]. Furthermore, its deep binding within the Q-tunnel causes electrons to "leak" prematurely to oxygen, generating massive amounts of reactive oxygen species (ROS), which induces a Parkinsonian neurodegenerative phenotype in vivo[3].

IACS-10759's On-Target Consequences: IACS-10759 was engineered to eliminate these off-target effects, showing no tubulin binding and minimal ROS generation while maintaining an IC50 of < 10 nM[4]. However, its extreme potency reveals the physiological causality of systemic OXPHOS inhibition. When Complex I is blocked, cells experience severe energy stress and are forced to upregulate glycolysis to maintain ATP pools. Because the end-product of anaerobic glycolysis is lactate, systemic administration of IACS-10759 in Phase I clinical trials resulted in dose-limiting lactic acidosis and peripheral neuropathy, ultimately leading to the discontinuation of the trials[5].

Quantitative Performance Comparison
MetricIACS-10759Rotenone
Primary Target Complex I (ND1 Subunit)[1]Complex I (Deep Q-tunnel)
Inhibitory Potency (IC50) < 10 nM[4]~3 nM[2]
Microtubule/Tubulin Binding NoneHigh (Causes mitotic arrest)[3]
ROS Generation LowExtremely High (Neurotoxic)[3]
Metabolic Rewiring Effect Induces compensatory glycolysis[5]Induces glycolysis & oxidative stress[3]
Clinical Status Phase I Trials (Discontinued)[5]Preclinical Tool / Pesticide

Experimental Protocol: Self-Validating OXPHOS Inhibition Assay

To objectively compare the efficacy of these inhibitors in vitro, researchers must use a self-validating system that isolates mitochondrial oxygen consumption from non-mitochondrial processes. The Seahorse XF Cell Mito Stress Test achieves this by using a sequence of pharmacological injections that validate the causality of every observed metabolic shift.

Crucial Experimental Choice (The Causality of Media): Cancer cells cultured in standard high-glucose media exhibit the Crabtree effect—they will simply bypass your inhibitor by instantly ramping up glycolysis. To accurately measure OXPHOS dependency, cells must be cultured in galactose media . The conversion of galactose to pyruvate yields zero net ATP, forcing the cell to rely 100% on mitochondrial OXPHOS for survival.

Step-by-Step Methodology
  • Cell Seeding: Seed cells at 2×104 cells/well in a Seahorse XF96 microplate using galactose-supplemented, glucose-free media. Incubate overnight.

  • Baseline Measurement: Measure the basal Oxygen Consumption Rate (OCR) for 15 minutes. This establishes the endogenous ATP demand of the cell.

  • Inhibitor Injection (Port A): Inject either IACS-10759 (10 nM) or Rotenone (10 nM).

    • Validation: A sharp drop in OCR indicates successful blockade of Complex I.

  • FCCP Injection (Port B): Inject 1.0 µM FCCP (an uncoupling agent that collapses the proton gradient).

    • Validation: In untreated cells, FCCP causes OCR to spike to its maximum capacity. In cells treated with IACS-10759 or Rotenone, this spike should be completely blunted, proving that the ETC is irreversibly blocked at Complex I and cannot respond to uncoupled demand.

  • Antimycin A Injection (Port C): Inject 0.5 µM Antimycin A (a Complex III inhibitor).

    • Validation: This shuts down the ETC entirely. Any residual OCR detected after this injection is strictly non-mitochondrial (e.g., from cellular oxidases). Subtracting this value from the baseline guarantees that your data reflects purely mitochondrial respiration.

Seahorse S1 1. Baseline OCR (Endogenous ATP Demand) S2 2. Inject Inhibitor (IACS-10759 / Rotenone) S1->S2 S3 3. Inject FCCP (Maximal Uncoupled OCR) S2->S3 S4 4. Inject Antimycin A (Non-Mitochondrial OCR) S3->S4

Diagram 2: Self-validating Seahorse XF workflow for quantifying Complex I inhibition.

Conclusion for Drug Development Professionals

For fundamental bioenergetic assays where off-target toxicity is not a confounding variable, rotenone remains a cost-effective and potent tool. However, for translational oncology, neurobiology, or any study requiring prolonged cell survival to observe metabolic rewiring, IACS-10759 is vastly superior. It isolates the variable of OXPHOS inhibition without the confounding noise of microtubule collapse or artificial ROS storms.

While IACS-10759's clinical journey highlighted the severe on-target risks of systemic Complex I inhibition (lactic acidosis)[5], it remains the premier preclinical tool for identifying synthetic lethalities in OXPHOS-dependent tumors.

References

  • Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials Source: PMC / NIH URL
  • IACS-010759 (IACS-10759)
  • AG311, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization Source: PMC / NIH URL
  • Rotenone Induces a Neuropathological Phenotype in Cholinergic-like Neurons Resembling Parkinson's Disease Dementia (PDD)
  • Binding of Natural Inhibitors to Respiratory Complex I Source: MDPI URL

Sources

Comparative

Validating IACS-10759 OXPHOS Inhibition: A Comparative Guide and CRISPR-Cas9 Workflow

As the landscape of cancer metabolism evolves, targeting oxidative phosphorylation (OXPHOS) has emerged as a critical therapeutic strategy for tumors with specific metabolic vulnerabilities, such as SMARCA4-mutant lung c...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of cancer metabolism evolves, targeting oxidative phosphorylation (OXPHOS) has emerged as a critical therapeutic strategy for tumors with specific metabolic vulnerabilities, such as SMARCA4-mutant lung cancers and acute myeloid leukemia (AML)[1]. IACS-10759 is a highly potent, clinical-grade inhibitor of mitochondrial Complex I. However, validating the on-target specificity of such metabolic inhibitors is paramount, as off-target cytotoxicity frequently confounds preclinical data.

This guide provides an authoritative, comparative analysis of IACS-10759 against alternative OXPHOS inhibitors and details a self-validating experimental workflow using CRISPR-Cas9 knockout and yeast NDI1 rescue to definitively prove on-target mechanism of action.

Mechanistic Overview of IACS-10759

IACS-10759 selectively binds to the ND1 subunit of mitochondrial Complex I at the entrance of the quinone-binding channel, effectively halting electron transfer[2]. This blockade halts mitochondrial ATP production and disrupts the NAD+/NADH ratio. In response to this profound energetic stress, cancer cells typically undergo a metabolic rewiring, upregulating glycolysis as a compensatory survival mechanism[3].

Mechanism IACS IACS-10759 CompI Complex I (ND1) IACS->CompI Inhibits ETC Electron Transport CompI->ETC Blocks ATP Mitochondrial ATP ETC->ATP Depletes Glyc Glycolysis (Compensatory) ATP->Glyc Triggers Death Energy Crisis & Apoptosis ATP->Death Induces (if blocked)

Mechanism of IACS-10759 inducing OXPHOS blockade and compensatory glycolysis.

Comparative Analysis of OXPHOS Inhibitors

When designing metabolic assays, selecting the correct chemical probe is critical. Older inhibitors like Rotenone and Metformin are frequently used but carry significant limitations regarding potency and off-target effects. IACS-10759 was engineered to overcome these preclinical hurdles, though it presents its own clinical challenges, such as a narrow therapeutic index due to dose-limiting lactic acidosis and neurotoxicity[2].

Table 1: Quantitative and Qualitative Comparison of Complex I Inhibitors

InhibitorPrimary TargetIn Vitro Potency (IC50)Clinical StatusKey Limitations & Off-Target Effects
IACS-10759 Complex I (ND1)1 – 2 nMPhase I (Discontinued)Narrow therapeutic index; systemic lactic acidosis; neurotoxicity[2].
Rotenone Complex I2 – 5 nMPreclinical OnlySevere off-target microtubule destabilization; generalized high toxicity.
Metformin Complex I1 – 5 mMFDA ApprovedExtremely low potency; requires unphysiological millimolar doses in vitro.
BAY 87-2243 Complex I~1 nMPhase I (Terminated)Highly potent but halted due to severe dose-limiting toxicities.

Self-Validating CRISPR & Rescue Workflow

To definitively prove that the phenotypic effects (e.g., apoptosis, growth arrest) of IACS-10759 are driven exclusively by Complex I inhibition, we must employ a self-validating genetic system. This relies on two parallel strategies:

  • Sensitization via CRISPR-Cas9: By knocking out compensatory glycolytic genes (e.g., SLC2A1 / GLUT1), we remove the cell's escape mechanism, rendering them synthetically lethal to IACS-10759[3]. Furthermore, genome-wide CRISPR screens have identified synergistic targets like ROCK1/2, which block this adaptive glycolytic increase[4].

  • Rescue via NDI1 Overexpression: The Saccharomyces cerevisiae alternative NADH dehydrogenase (NDI1) oxidizes NADH without pumping protons, effectively bypassing mammalian Complex I. If IACS-10759 is strictly on-target, NDI1 expression will completely rescue the cells from drug-induced toxicity and restore the NAD+/NADH ratio[5].

Workflow Start Target Cell Line (e.g., SMARCA4-mutant) CRISPR CRISPR-Cas9 KO (Glycolysis Genes) Start->CRISPR Sensitization Pathway NDI1 Lentiviral NDI1 (Yeast Rescue Vector) Start->NDI1 Rescue Pathway Treat IACS-10759 Treatment (Dose Response) CRISPR->Treat NDI1->Treat Assay1 Seahorse XF (OCR/ECAR) Treat->Assay1 Assay2 Cell Viability (Apoptosis Readout) Treat->Assay2

Genetic validation workflow utilizing CRISPR sensitization and NDI1 rescue.

Step-by-Step Experimental Protocol

Phase 1: Genetic Engineering (Causality Setup)

Causality Note: Establishing isogenic cell lines ensures that any observed metabolic shift is directly caused by the genetic alteration, isolating the variable of Complex I dependency.

  • Lentiviral Transduction of NDI1:

    • Clone the yeast NDI1 gene into a lentiviral vector (e.g., pLenti-CMV-Puro).

    • Transduce the target cancer cell line (e.g., H460 or a SMARCA4-mutant line) at a Multiplicity of Infection (MOI) of 0.5.

    • Select with Puromycin (1-2 µg/mL) for 72 hours to establish a stable NDI1-expressing pool[5].

  • CRISPR-Cas9 Knockout of Compensatory Pathways:

    • Design sgRNAs targeting SLC2A1 (GLUT1) or utilize a focused FDA-ome CRISPR library to identify synergistic kinase targets like ROCK1[4].

    • Nucleofect Cas9-sgRNA Ribonucleoprotein (RNP) complexes into the wild-type target cells.

    • Validate knockout efficiency via Western blot after 5 days.

Phase 2: Metabolic Profiling (Target Engagement)

Causality Note: The Seahorse assay provides real-time functional validation. If IACS-10759 is on-target, Oxygen Consumption Rate (OCR) will plummet in WT cells but remain stable in NDI1-rescued cells.

  • Seahorse XF Cell Mito Stress Test:

    • Seed 20,000 cells/well (WT, CRISPR-KO, and NDI1-rescue) in a Seahorse XF96 microplate. Incubate overnight.

    • Wash and replace media with unbuffered Seahorse assay media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

    • Drug Injection Strategy:

      • Port A: IACS-10759 (Final concentration: 25 nM) or DMSO vehicle.

      • Port B: Oligomycin (1 µM) to block ATP synthase.

      • Port C: FCCP (0.5 µM) to uncouple the mitochondria and measure maximal respiration.

      • Port D: Rotenone/Antimycin A (0.5 µM) to completely shut down the ETC.

  • Data Acquisition: Measure OCR and Extracellular Acidification Rate (ECAR). WT cells treated with IACS-10759 will show an immediate drop in OCR and a spike in ECAR (compensatory glycolysis). NDI1 cells will maintain basal OCR[5].

Phase 3: Viability and Apoptosis (Phenotypic Readout)
  • CellTiter-Glo Viability Assay:

    • Seed 5,000 cells/well in 96-well opaque plates.

    • Treat with a dose-response gradient of IACS-10759 (0.1 nM to 1000 nM) for 72 hours.

    • Add CellTiter-Glo reagent to measure intracellular ATP levels.

    • Expected Result: CRISPR-KO cells (glycolysis deficient) will show a drastically left-shifted IC50 curve. NDI1 cells will show complete resistance to IACS-10759 up to micromolar concentrations.

  • Annexin V / PI Flow Cytometry:

    • Harvest cells post-72h treatment, stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze via flow cytometry to quantify the percentage of cells undergoing true apoptosis versus necrotic cell death.

Data Interpretation & Clinical Implications

The integration of CRISPR-Cas9 knockouts and NDI1 rescue provides an airtight, self-validating loop. If IACS-10759 induced cell death via off-target mechanisms (such as the microtubule destabilization seen with Rotenone), the NDI1 bypass would fail to rescue the cells. The successful rescue by NDI1 confirms that the energetic crisis and subsequent apoptosis are strictly due to Complex I inhibition[5].

Clinically, while IACS-10759 demonstrated robust target engagement, Phase I trials revealed that systemic Complex I inhibition leads to dose-limiting lactic acidosis—a direct consequence of the compensatory glycolysis pathway shifting into overdrive in healthy tissues[2]. Consequently, modern therapeutic strategies are pivoting toward combinatorial approaches. By utilizing CRISPR screens to identify synergistic targets (such as ROCK inhibitors), researchers can drastically lower the required dose of IACS-10759, potentially widening the therapeutic window and mitigating systemic toxicity[4].

Sources

Validation

Comparative Guide: IACS-10759 vs. Mubritinib Efficacy in Acute Myeloid Leukemia

Introduction: The Metabolic Vulnerability of AML In acute myeloid leukemia (AML), metabolic reprogramming creates a unique and targetable dependency on mitochondrial oxidative phosphorylation (OXPHOS) for survival[1]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Metabolic Vulnerability of AML

In acute myeloid leukemia (AML), metabolic reprogramming creates a unique and targetable dependency on mitochondrial oxidative phosphorylation (OXPHOS) for survival[1]. This is particularly true for chemotherapy-resistant leukemia stem cells (LSCs)[2]. In stark contrast, normal hematopoietic stem cells (HSCs) rely primarily on anaerobic glycolysis to meet their energetic demands[2][3]. This metabolic divergence presents a compelling therapeutic window for OXPHOS inhibitors targeting the electron transport chain (ETC), specifically Complex I (NADH dehydrogenase).

Two prominent small-molecule inhibitors of Complex I—IACS-10759 and mubritinib —have been extensively evaluated for their anti-leukemic efficacy. While both agents disrupt mitochondrial respiration and induce energy depletion, their distinct binding mechanisms, preclinical profiles, and translational outcomes offer critical insights for researchers and drug development professionals.

G AML AML Cell (OXPHOS Dependent) CompI Mitochondrial Complex I (NADH Dehydrogenase) AML->CompI Relies on HSC Normal HSC (Glycolysis Dependent) HSC->CompI Independent ATP ATP Depletion & Oxidative Stress CompI->ATP Inhibition IACS IACS-10759 (Binds ND1 Subunit) IACS->CompI Mub Mubritinib (Binds Ubiquinone Pocket) Mub->CompI Apo Apoptosis / Cell Death ATP->Apo

Mechanism of Complex I inhibition by IACS-10759 and mubritinib in AML.

Mechanism of Action and Target Specificity

IACS-10759: Developed by the MD Anderson Cancer Center, IACS-10759 is a highly potent, orally bioavailable inhibitor that binds specifically to the ND1 subunit of Complex I, located at the entrance to the quinone-binding channel[4]. By halting electron transfer, it rapidly depletes cellular ATP and reduces aspartate production, leading to impaired nucleotide biosynthesis and subsequent apoptosis in OXPHOS-dependent AML cells[4][5].

Mubritinib: Originally characterized and utilized as an ERBB2 (HER2) receptor tyrosine kinase inhibitor, mubritinib was later identified through functional genomic screens as a potent ETC Complex I inhibitor in the context of AML[3][6]. It functions via ubiquinone-dependent inhibition of Complex I[3][6]. Notably, mubritinib selectively eradicates chemotherapy-resistant AMLs with OXPHOS hyperactivity while sparing normal CD34+ hematopoietic cells, which exhibit transcriptomic hallmarks of hypoxia and rely on glycolysis[2][6].

Comparative Efficacy & Pharmacodynamics

To objectively evaluate these two compounds, the following table summarizes their quantitative performance, targeting profiles, and clinical trajectories based on recent preclinical and clinical data[6][7][8].

FeatureIACS-10759Mubritinib
Primary Target ETC Complex I (ND1 Subunit)ETC Complex I (Ubiquinone Pocket)
Original Classification Novel OXPHOS InhibitorERBB2 (HER2) Inhibitor
In Vitro Potency (IC50) ~1.4 – 10 nMNanomolar range
Toxicity to Normal HSCs LowLow (Spares CD34+ cells)
Clinical Status in AML Phase I (Discontinued)Preclinical / Investigational
Dose-Limiting Toxicities Lactic acidosis, Peripheral neuropathyNone observed in murine models

Experimental Methodologies

To objectively compare the metabolic impact and viability reduction of these compounds, the following self-validating experimental workflows are standard in the field.

Workflow Step1 Primary AML Blast Isolation Step2 Compound Treatment (IACS-10759 / Mubritinib) Step1->Step2 Step3 Seahorse XF OCR Measurement Step2->Step3 Metabolic Profiling Step4 Cell Viability Assay (CTG / Flow Cytometry) Step2->Step4 Survival Assessment Step5 Data Analysis (IC50 & Synergy) Step3->Step5 Step4->Step5

Workflow for evaluating OXPHOS inhibitors using Seahorse OCR and viability assays.

Protocol 1: Ex Vivo AML Blast Viability & Metabolic Profiling (Seahorse XF)

Expertise & Causality: Measuring the Oxygen Consumption Rate (OCR) directly quantifies ETC function. Combining this with viability assays confirms whether the observed cell death is mechanistically driven by OXPHOS blockade rather than off-target cytotoxicity.

  • Primary Cell Isolation: Isolate mononuclear cells from primary AML patient bone marrow or peripheral blood using density gradient centrifugation.

  • Compound Treatment: Plate cells in specialized Seahorse XF microplates. Treat with serial dilutions of IACS-10759 (e.g., 0.1–100 nM) or mubritinib (e.g., 1–500 nM) for 2–24 hours[7][9].

  • Metabolic Profiling (Seahorse Assay): Measure basal OCR. Inject oligomycin (ATP synthase inhibitor), FCCP (uncoupler to measure maximal respiration), and rotenone/antimycin A (Complex I/III inhibitors).

    • Self-Validation Step: Rotenone serves as a positive control; if IACS-10759 or mubritinib effectively target Complex I, the OCR drop should mirror or occlude the rotenone response, proving on-target mechanism[9].

  • Viability Assessment: In parallel, assess cell viability at 48–72 hours using a CellTiter-Glo (CTG) luminescent assay to measure ATP depletion, or Annexin V/PI flow cytometry to quantify apoptosis[10].

Protocol 2: In Vivo Efficacy in Syngeneic Mouse Models (MLL-AF9)

Expertise & Causality: In vivo models are critical to evaluate systemic toxicity, particularly the compensatory upregulation of glycolysis (lactic acidosis) and neurotoxicity observed with Complex I inhibitors[4][8].

  • Engraftment: Inject MLL-AF9 tdTomato-positive leukemic cells intravenously into sub-lethally irradiated syngeneic recipient mice[2].

  • Dosing Regimen: Once leukemia is established (confirmed via peripheral blood flow cytometry), administer IACS-10759 (e.g., 7.5 mg/kg p.o.) or mubritinib via oral gavage or intraperitoneal injection[7].

  • Pharmacodynamic Monitoring: Measure plasma lactate levels longitudinally.

    • Causality: Elevated plasma lactate indicates systemic OXPHOS inhibition, as healthy and malignant tissues compensate via anaerobic glycolysis[4].

  • Endpoint Analysis: Assess overall survival, spleen weight, and the percentage of tdTomato-positive cells in the bone marrow. Monitor mice for behavioral signs of peripheral neuropathy (e.g., grip strength reduction), a known on-target toxicity of systemic Complex I blockade[2][8].

Clinical Translation & Challenges

The translation of Complex I inhibitors has faced significant hurdles. IACS-10759 advanced to Phase I clinical trials for relapsed/refractory AML (NCT02882321) and advanced solid tumors[8]. However, the trials were discontinued due to a narrow therapeutic index. Patients experienced dose-limiting toxicities, including severe lactic acidosis (due to compensatory glycolysis) and peripheral neuropathy, preventing the achievement of sustained, efficacious target inhibition[4][8].

Conversely, mubritinib has shown remarkable preclinical selectivity. By exploiting the specific OXPHOS dependency of poor-outcome, chemotherapy-resistant AMLs, it effectively delayed disease progression in murine models without the severe toxic side effects observed with broader ETC inhibitors[2][3]. While its clinical translation for AML is still evolving, the structural and mechanistic insights from mubritinib offer a blueprint for developing next-generation, leukemia-specific mitochondrial therapeutics.

References

  • Molina JR, et al. "An inhibitor of oxidative phosphorylation exploits cancer vulnerability." Nature Medicine (2018).[Link]

  • Baccelli I, et al. "Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia." Cancer Cell (2019).[Link]

  • Yap TA, et al. "Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials." Nature Medicine (2023).[Link]

  • Cole A, et al. "Targeting energy metabolism in cancer stem cells - progress and challenges in leukemia and solid tumors." Stem Cells (2020).[Link]

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Comparative

A Head-to-Head Comparison of IACS-10759 and Phenformin for Targeting Metabolic Vulnerabilities in Tumor Hypoxia

The tumor microenvironment presents a formidable barrier to effective cancer therapy. Among its most challenging features is hypoxia, a state of low oxygen tension that arises when rapid tumor growth outpaces the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

The tumor microenvironment presents a formidable barrier to effective cancer therapy. Among its most challenging features is hypoxia, a state of low oxygen tension that arises when rapid tumor growth outpaces the development of an adequate blood supply[1]. This oxygen-deprived landscape forces cancer cells to undergo significant metabolic reprogramming to survive and proliferate[2][3]. While the classic "Warburg effect" describes a reliance on glycolysis even in the presence of oxygen, a growing body of evidence reveals that many tumors, particularly under hypoxic or nutrient-deprived conditions, remain critically dependent on mitochondrial oxidative phosphorylation (OXPHOS) for energy production and biosynthesis[4][5].

This dependency on OXPHOS represents a key metabolic vulnerability. The mitochondrial electron transport chain (ETC), specifically Complex I (NADH:ubiquinone oxidoreductase), has emerged as a prime therapeutic target. Inhibition of Complex I disrupts ATP production, alters cellular redox balance, and impairs the synthesis of essential building blocks like aspartate, which is crucial for nucleotide production[6][7].

This guide provides an in-depth, objective comparison of two prominent Complex I inhibitors, IACS-10759 and phenformin, within the context of tumor hypoxia models. We will dissect their mechanisms, compare their preclinical efficacy, discuss their translational challenges, and provide actionable experimental protocols for researchers in the field.

The Inhibitors: A Tale of Two Molecules

IACS-10759: A novel, highly potent, and selective small-molecule inhibitor of Complex I, developed through a dedicated drug discovery program at The University of Texas MD Anderson Cancer Center to target OXPHOS-dependent cancers[4][8]. Its design was aimed at achieving high specificity and nanomolar potency.

Phenformin: An oral biguanide antihyperglycemic agent, historically used for type 2 diabetes but largely withdrawn from the market due to the risk of lactic acidosis. It is structurally related to metformin but is significantly more potent in its anticancer effects, owing to a hydrophobic phenethyl group that facilitates its accumulation within mitochondria[9][10][11]. It is now being actively reinvestigated as an anticancer agent, particularly in combination therapies[12][13].

Mechanism of Action: Distinct Interactions with a Common Target

Both IACS-10759 and phenformin exert their primary anticancer effects by inhibiting mitochondrial Complex I, but their binding sites and potencies differ significantly.

IACS-10759 binds with high affinity to the ND1 subunit of Complex I, near the entrance of the quinone binding channel[7][14]. This interaction potently blocks the electron transfer from NADH to ubiquinone, effectively shutting down the first step of the ETC[14]. Research indicates that its binding location and mechanism are distinct from other known quinone-site inhibitors, contributing to its unique pharmacological profile[6][15][16]. The inhibition is exceptionally potent, with IC50 values for oxygen consumption rate (OCR) in the single-digit nanomolar range across various cancer cell lines[5][8][17].

Phenformin , like its analog metformin, also inhibits Complex I. However, it is substantially more lipophilic and potent[11][18]. Its accumulation in the mitochondrial matrix is a key factor in its inhibitory action[19]. While it effectively inhibits Complex I, some studies suggest its mechanism may be more complex, potentially involving the inhibition of mitochondrial glycerol-phosphate dehydrogenase (mGPD) or acting on Complex I in a conformation-dependent manner, showing a preference for the "deactivated" state of the enzyme[20][21]. Its inhibitory effects on OCR are typically observed at micromolar concentrations, making it significantly less potent than IACS-10759[22].

Below is a diagram illustrating the common target of both agents within the mitochondrial electron transport chain.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors NADH NADH NAD NAD+ NADH->NAD Complex_I Complex I NAD->Complex_I e- Q CoQ Complex_I->Q Complex_II Complex II Complex_II->Q Complex_III Complex III Q->Complex_III CytC Cyt c Complex_III->CytC Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase IACS IACS-10759 IACS->Complex_I Potent Inhibition (nM range) Phenformin Phenformin Phenformin->Complex_I Inhibition (µM range)

Caption: Action of IACS-10759 and Phenformin on Complex I of the ETC.

Preclinical Efficacy in Hypoxia Models: A Potency Showdown

The fundamental premise for using Complex I inhibitors in hypoxic tumors is that by reducing the oxygen consumption rate (OCR), they can alleviate hypoxia and simultaneously target the metabolic dependency on OXPHOS.

Inhibition of Oxygen Consumption

The most direct measure of a Complex I inhibitor's activity is its effect on cellular OCR. In this regard, IACS-10759 is orders of magnitude more potent than phenformin.

AgentCell LineIC50 for OCR InhibitionReference
IACS-10759 A375 Melanoma2.1 nM
H460 Lung Cancer1.4 nM[17]
Various AML/Solid Tumor~1-12 nM[8][17][23]
Phenformin Colorectal Cancer CellsEffective at 30 µM
HCT 116 p53-/-Effective at ~10-100 µM[18]

This vast difference in potency is a critical consideration. IACS-10759 achieves near-maximal inhibition of OCR at low nanomolar concentrations, while phenformin requires micromolar concentrations to achieve a similar effect.

Impact on Cell Viability and Tumor Growth

Both compounds have demonstrated efficacy in reducing cell proliferation and inducing apoptosis in cancer models, including those cultured under hypoxic conditions.

  • IACS-10759 was specifically shown to be a potent inhibitor of proliferation in glycolysis-deficient hypoxic tumor cells[6][15][16]. In preclinical mouse models of brain cancer and acute myeloid leukemia (AML), IACS-10759 treatment inhibited tumor growth at well-tolerated doses[6]. Its efficacy extends to models of triple-negative breast cancer, lung cancer, and others reliant on OXPHOS[4][14][17].

  • Phenformin has also been shown to inhibit proliferation and induce apoptosis in ovarian cancer cells under hypoxic conditions, an effect correlated with the inhibition of HIF-1α expression[24]. In vivo, phenformin has demonstrated significant inhibition of tumor growth in breast cancer models, where metformin was less effective[11]. Furthermore, by reducing oxygen consumption, phenformin can radiosensitize hypoxic colorectal cancer cells, enhancing the efficacy of radiation therapy[22].

Reversing Consumptive Hypoxia

A key therapeutic rationale is that inhibiting OCR can increase oxygen availability in the tumor, thereby reversing "consumptive hypoxia." PET imaging studies using the hypoxia tracer [18F]FAZA have provided direct in vivo evidence that IACS-10759 rapidly and robustly relieves tumor hypoxia by inhibiting OCR. This effect provides a strong pharmacodynamic biomarker and suggests potential for combination with therapies hindered by hypoxia, such as radiotherapy. Similar effects on improving tumor oxygenation have been reported for phenformin, contributing to its radiosensitizing properties[25].

Key Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide streamlined protocols for essential assays.

Protocol 1: Measuring Oxygen Consumption Rate (OCR) with a Seahorse XF Analyzer

This protocol allows for the real-time measurement of cellular respiration and is the gold standard for assessing the acute effects of Complex I inhibitors.

cluster_workflow Seahorse XF OCR Assay Workflow A 1. Seed Cells Plate cells in a Seahorse XF cell culture microplate. Allow to adhere overnight. B 2. Prepare Assay Plate Hydrate sensor cartridge. Load compounds (e.g., IACS-10759, Phenformin) into injector ports. A->B C 3. Run Assay Replace growth medium with XF assay medium. Equilibrate plate in a non-CO2 incubator. B->C D 4. Data Acquisition Place plate in Seahorse XF Analyzer. Measure baseline OCR. Inject compound and measure response. C->D E 5. Analysis Normalize OCR data to cell number. Calculate IC50 values. D->E

Caption: Workflow for assessing OCR inhibition using a Seahorse XF Analyzer.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 20,000 cells/well) into a Seahorse XF96 or XF24 cell culture microplate and allow them to attach overnight in a standard CO2 incubator.

  • Cartridge Hydration: One day prior to the assay, hydrate the Seahorse XF sensor cartridge with XF Calibrant at 37°C in a non-CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of IACS-10759 (e.g., 0.1 nM to 1 µM) and phenformin (e.g., 1 µM to 10 mM) in XF assay medium (e.g., DMEM with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Load these into the appropriate injector ports of the hydrated sensor cartridge.

  • Assay Execution:

    • Remove the cell culture plate from the incubator. Wash cells twice with pre-warmed XF assay medium.

    • Add the final volume of XF assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

  • Measurement Cycle:

    • Initiate the assay protocol. Typically, this involves 3-4 baseline OCR measurements.

    • Inject the inhibitors from the cartridge ports.

    • Monitor the subsequent decline in OCR over several measurement cycles.

  • Data Analysis: After the run, normalize the OCR data to cell count (e.g., using a CyQUANT assay). Plot the dose-response curve and calculate the IC50 for each compound.

Protocol 2: Hypoxia-Induced Cell Viability Assay

This protocol assesses the cytotoxic or cytostatic effects of the inhibitors specifically under low-oxygen conditions.

  • Cell Seeding: Plate cells in parallel 96-well plates. Allow cells to adhere for 4-6 hours.

  • Compound Treatment: Add serial dilutions of IACS-10759 or phenformin to the wells.

  • Induce Hypoxia: Place one set of plates in a hypoxic incubator or chamber (e.g., 1% O2, 5% CO2, 94% N2). Place the parallel set of plates in a standard normoxic incubator (21% O2).

  • Incubation: Incubate for 48-72 hours.

  • Assess Viability: Measure cell viability using a suitable assay, such as CellTiter-Glo® (measures ATP) or WST-1/MTT (measures metabolic activity).

  • Analysis: Compare the dose-response curves under hypoxic versus normoxic conditions to determine if the compounds exhibit selective toxicity in hypoxia.

Clinical Translation: A Study in Contrasting Fortunes

The journey from preclinical promise to clinical application has been markedly different for these two molecules.

IACS-10759: Advanced into two Phase I clinical trials for relapsed/refractory AML (NCT02882321) and advanced solid tumors (NCT03291938)[7][26][27][28]. However, both trials were discontinued . The molecule exhibited a narrow therapeutic index, with dose-limiting toxicities including neurotoxicity and elevated blood lactate[7][26]. At tolerated doses, the drug achieved only modest and transient inhibition of OXPHOS, resulting in limited antitumor activity[7]. These findings highlight the significant clinical risks and challenges associated with developing highly potent Complex I inhibitors[7][29].

Phenformin: After its withdrawal as a diabetes drug, phenformin is experiencing a cautious clinical renaissance in oncology. A Phase I trial (NCT03026517) is assessing its safety and efficacy in combination with the targeted therapies dabrafenib and trametinib in patients with BRAF-mutated melanoma[9][12][13]. Results from this trial identified a recommended Phase II dose (50-100 mg twice daily) and showed that the combination was tolerable, with nausea/vomiting and two cases of reversible lactic acidosis being the most common toxicities[13][30]. The trial also confirmed preclinical findings that phenformin can reduce the levels of circulating myeloid-derived suppressor cells (MDSCs), suggesting a beneficial immunomodulatory effect[10][13].

Summary and Concluding Remarks

IACS-10759 and phenformin both validate mitochondrial Complex I as a therapeutic target in cancers reliant on OXPHOS, particularly in hypoxic contexts. However, they represent two very different approaches with distinct outcomes.

FeatureIACS-10759Phenformin
Class Novel, selective small moleculeRepurposed biguanide anti-diabetic drug
Potency (OCR IC50) Extremely High (low nM range)[17]Moderate (µM range)[18]
Mechanism Potent, selective inhibitor of Complex I (ND1 subunit)[7][14]Inhibitor of Complex I; other effects reported[10][20]
Preclinical Efficacy Strong anti-tumor activity in OXPHOS-dependent models[4][6]Anti-tumor and radiosensitizing effects in hypoxic models[11][22]
Clinical Status Discontinued. Phase I trials terminated due to narrow therapeutic index and toxicity[7][26].Active. Phase I/II trials ongoing, primarily in combination therapies[9][13].
Key Challenge Toxicity. On-target toxicity (neurotoxicity, lactic acidosis) at efficacious doses proved unmanageable[7].Toxicity Management. Known risk of lactic acidosis requires careful dosing and patient selection[10][30].

Expert Insight: The story of IACS-10759 and phenformin offers a crucial lesson in therapeutic window. IACS-10759 is a triumph of medicinal chemistry, achieving remarkable potency and selectivity. However, its clinical failure demonstrates that potent, systemic inhibition of a fundamental metabolic pathway like OXPHOS may be untenable due to on-target toxicity in normal tissues.

Phenformin, while less potent, may possess a more favorable therapeutic window, especially when used in combination with other agents that can reduce the required dose[9]. Its pleiotropic effects, including immunomodulation, may also contribute to its clinical activity[10].

For researchers, the choice between these or similar agents depends on the experimental question. IACS-10759 remains an invaluable tool compound for preclinical studies requiring potent and acute inhibition of Complex I to probe metabolic dependencies. Phenformin, on the other hand, represents a more clinically relevant, though mechanistically broader, agent for investigating metabolic therapies, particularly in combination strategies designed to overcome the limitations of monotherapy. The future of targeting Complex I in hypoxic tumors will likely depend on developing strategies—such as tumor-targeted delivery or synergistic drug combinations—that can widen the therapeutic window that proved too narrow for IACS-10759.

References

  • Current time information in Kolk
  • IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Phenformin as an Anticancer Agent: Challenges and Prospects - PMC - NIH. (Source: National Center for Biotechnology Information) [Link]

  • Metabolic adaptation in hypoxia and cancer - PMC - NIH. (Source: National Center for Biotechnology Information) [Link]

  • IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed. (Source: PubMed) [Link]

  • Hypoxia and cellular metabolism in tumour pathophysiology - PMC - NIH. (Source: National Center for Biotechnology Information) [Link]

  • Drug that targets metabolic vulnerability and impairs cancer cell growth and survival ID'd - ecancer. (Source: ecancer) [Link]

  • Mechanism-Specific Pharmacodynamics of a Novel Complex-I Inhibitor Quantified by Imaging Reversal of Consumptive Hypoxia with [18F]FAZA PET In Vivo - MDPI. (Source: MDPI) [Link]

  • Antidiabetic Biguanides Radiosensitize Hypoxic Colorectal Cancer Cells Through a Decrease in Oxygen Consumption - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Cancer Cell Metabolism in Hypoxia: Role of HIF-1 as Key Regulator and Therapeutic Target. (Source: MDPI) [Link]

  • Tumor hypoxia - Wikipedia. (Source: Wikipedia) [Link]

  • Effects of hypoxia on tumor metabolism : Cancer and Metastasis Reviews - Ovid. (Source: Ovid) [Link]

  • Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Progress in antitumor mechanisms and applications of phenformin (Review). (Source: Spandidos Publications) [Link]

  • Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed. (Source: PubMed) [Link]

  • Study Details | NCT03291938 | IACS-010759 in Advanced Cancers | ClinicalTrials.gov. (Source: ClinicalTrials.gov) [Link]

  • IACS-010759 blocks complex-I and promotes reactive oxygen species... - ResearchGate. (Source: ResearchGate) [Link]

  • Diabetes drug shows potential in fighting cancer - ecancer. (Source: ecancer) [Link]

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  • (PDF) IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - ResearchGate. (Source: ResearchGate) [Link]

  • Targeting AMP kinase in melanoma: A phase I trial of phenformin with dabrafenib/trametinib. (Source: American Society of Clinical Oncology) [Link]

  • Abstract 4380: IACS-10759: A novel OXPHOS inhibitor which selectively kill tumors with metabolic vulnerabilities | Cancer Research - AACR Journals. (Source: AACR Publications) [Link]

  • IACS-010759 is a potent inhibitor of mitochondria complex I a, The... - ResearchGate. (Source: ResearchGate) [Link]

  • Phase Ib Trial of Phenformin in Patients with V600-mutated Melanoma Receiving Dabrafenib and Trametinib - PubMed. (Source: PubMed) [Link]

  • Metformin and phenformin inhibit oxygen consumption. The oxygen... - ResearchGate. (Source: ResearchGate) [Link]

  • Phase I trial of IACS-010759 (IACS), a potent, selective inhibitor of complex I of the mitochondrial electron transport chain, in patients (pts) with advanced solid tumors. - ResearchGate. (Source: ResearchGate) [Link]

  • Cytotoxic effects of Phenformin on ovarian cancer cells: expression of HIF-1α and PDK1 in the hypoxic microenvironment - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis - eLife. (Source: eLife) [Link]

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Validation

A Researcher's Guide to Navigating the Landscape of Novel OXPHOS Inhibitors: A Comparative Analysis Centered on IACS-10759

Introduction: The Resurgence of a Metabolic Target in Oncology For decades, the Warburg effect, a phenomenon describing the reliance of cancer cells on aerobic glycolysis, dominated the field of cancer metabolism. This l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Resurgence of a Metabolic Target in Oncology

For decades, the Warburg effect, a phenomenon describing the reliance of cancer cells on aerobic glycolysis, dominated the field of cancer metabolism. This led to a concentrated effort on developing therapeutic strategies to inhibit glycolysis. However, a growing body of evidence has illuminated a critical dependency of many tumor types on oxidative phosphorylation (OXPHOS) for survival, proliferation, and metastasis.[1][2][3] This is particularly true for cancer stem cells and in the context of acquired resistance to conventional therapies.[4][5] This paradigm shift has revitalized interest in targeting mitochondrial respiration as a therapeutic vulnerability.

This guide provides an in-depth, objective comparison of IACS-10759, a potent and selective inhibitor of mitochondrial Complex I, with other novel and clinically relevant OXPHOS inhibitors. We will delve into their distinct mechanisms of action, compare their preclinical and clinical performance, and provide the experimental frameworks necessary for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising, yet challenging, therapeutic space.

The Rise and Fall of a Potent Complex I Inhibitor: IACS-10759

IACS-10759 emerged from an extensive medicinal chemistry campaign as a highly potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[3][6] In preclinical studies, it demonstrated impressive anti-tumor activity across a range of hematological and solid tumor models, including acute myeloid leukemia (AML), lymphoma, and breast cancer.[2][7] It effectively inhibited oxygen consumption and ATP production in the low nanomolar range.[6]

Mechanism of Action of IACS-10759

IACS-10759 binds to Complex I, preventing the oxidation of NADH to NAD+. This blockade of the electron transport chain has several downstream consequences for cancer cells:

  • Inhibition of ATP Synthesis: By halting electron flow, IACS-10759 cripples the primary engine of ATP production in susceptible cells.

  • Disruption of Redox Homeostasis: The block in NADH oxidation leads to an accumulation of NADH and a depletion of NAD+, disrupting numerous cellular redox reactions.

  • Impaired Biosynthesis: The TCA cycle, which provides essential precursors for nucleotide and amino acid synthesis, is throttled due to the lack of NAD+ regeneration.

cluster_0 Mitochondrial Matrix cluster_1 Inner Mitochondrial Membrane cluster_2 Intermembrane Space TCA TCA Cycle NADH NADH TCA->NADH produces NAD NAD+ C1 Complex I NADH->C1 e- Q CoQ C1->Q e- H_out H+ C1->H_out pumps C2 Complex II C2->Q e- C3 Complex III CytC Cyt c C3->CytC e- C3->H_out pumps C4 Complex IV C4->H_out pumps O2 O2 C4->O2 e- C5 Complex V (ATP Synthase) ATP ATP C5->ATP Q->C3 e- CytC->C4 e- H_out->C5 flows through ADP ADP + Pi ADP->C5 IACS IACS-10759 IACS->C1 inhibits

Caption: Mechanism of IACS-10759 action on the electron transport chain.

Clinical Reality: A Narrow Therapeutic Window

Despite its preclinical promise, the clinical development of IACS-10759 was halted. Two Phase I trials in patients with relapsed/refractory AML (NCT02882321) and advanced solid tumors (NCT03291938) were discontinued due to a narrow therapeutic index.[8] Patients experienced dose-limiting toxicities, including neurotoxicity and elevated blood lactate, which prevented the administration of doses high enough to achieve a sustained anti-tumor effect.[9][10] This outcome underscores a critical challenge in targeting a fundamental cellular process like OXPHOS: achieving a therapeutic window that kills cancer cells without causing unacceptable harm to normal tissues.

Comparative Analysis of Novel OXPHOS Inhibitors

The experience with IACS-10759 provides a crucial context for evaluating other OXPHOS inhibitors. Below is a comparison with key alternatives, each with a unique profile.

BAY 87-2243: The Precursor to IACS-10759
  • Mechanism of Action: Similar to its derivative, BAY 87-2243 is a potent inhibitor of mitochondrial Complex I.[11][12] It was initially identified as an inhibitor of hypoxia-inducible factor-1 (HIF-1) activation.[11]

  • Preclinical Performance: BAY 87-2243 demonstrated robust anti-tumor efficacy in various preclinical models, including non-small cell lung cancer and melanoma xenografts.[11][12] It effectively reduced tumor growth and was shown to reoxygenate hypoxic tumors.[13][14] In some models, it showed an IC50 in the low nanomolar range.[12]

  • Clinical Status: A Phase I clinical trial of BAY 87-2243 was also terminated due to drug-related adverse events.[8][15] This suggests that the toxicity profile is a class effect for this particular chemical scaffold.

  • Key Differentiator: As the parent compound of IACS-10759, its similar fate in the clinic reinforces the challenges associated with this class of potent, non-targeted Complex I inhibitors.

Devimistat (CPI-613): Targeting the TCA Cycle
  • Mechanism of Action: Devimistat employs a distinct mechanism from the Complex I inhibitors. It is a lipoate analog that targets two key enzymes in the mitochondrial TCA cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[16][17] By inhibiting these enzymes, Devimistat disrupts the entry of carbon sources into the TCA cycle, thereby crippling both energy production and the synthesis of biosynthetic precursors.

  • Preclinical Performance: Devimistat has shown anti-tumor activity in a wide range of preclinical models, often in combination with chemotherapy.[16]

  • Clinical Status: Devimistat has undergone extensive clinical investigation in numerous trials for both solid tumors and hematological malignancies.[18] While early phase trials showed promising response rates, a Phase III trial (AVENGER 500) in metastatic pancreatic cancer in combination with modified FOLFIRINOX did not meet its primary endpoint of improving overall survival.[10][19] Similarly, a Phase III trial in relapsed/refractory AML was stopped due to lack of efficacy.[19] However, the drug has generally been well-tolerated, with no new toxicity signals reported in the Phase III pancreatic cancer trial.[10] It has received Orphan Drug Designation from the FDA for several cancers.[18]

  • Key Differentiator: Its unique mechanism targeting the TCA cycle and a more favorable safety profile compared to IACS-10759 and BAY 87-2243 are notable. However, its efficacy as a monotherapy or in combination has been challenging to demonstrate in late-stage trials.

Atovaquone: A Repurposed Complex III Inhibitor
  • Mechanism of Action: Atovaquone is an FDA-approved anti-malarial drug that inhibits Complex III (ubiquinone:cytochrome c oxidoreductase) of the electron transport chain.[4][20]

  • Preclinical Performance: Preclinical studies have demonstrated that atovaquone inhibits the proliferation of various cancer cell lines, including those of gynecologic and acute myeloid leukemia origin.[20][21] It effectively reduces the oxygen consumption rate and ATP production in cancer cells.[4][22] A key finding from preclinical and early clinical studies is its ability to reduce tumor hypoxia.[23]

  • Clinical Status: Atovaquone is being investigated in clinical trials as a repurposed anti-cancer agent, often with the goal of alleviating tumor hypoxia to enhance the efficacy of radiotherapy.[23] A clinical study in non-small cell lung cancer patients showed that atovaquone treatment reduced the tumor hypoxic volume.[23] Its established safety profile makes it an attractive candidate for combination therapies.

  • Key Differentiator: As a repurposed drug with a well-established safety profile and a different target within the ETC (Complex III), atovaquone represents a lower-risk approach to OXPHOS inhibition. The focus on its hypoxia-alleviating properties is a distinct therapeutic strategy.

Novel Mitochondria-Targeted Inhibitors

To address the toxicity issues seen with compounds like IACS-10759, a new strategy involves conjugating OXPHOS inhibitors to a triphenylphosphonium (TPP+) cation.[24][25] This lipophilic cation facilitates the accumulation of the drug within the mitochondria of cancer cells, which typically have a higher mitochondrial membrane potential than normal cells.[26]

  • Example: Mito-Atovaquone (Mito-ATO): This compound has shown greater potency in inhibiting tumor cell proliferation compared to unmodified atovaquone in preclinical models.[26]

  • Potential Advantage: This targeted approach aims to widen the therapeutic window by concentrating the drug at its site of action and reducing systemic exposure and off-target toxicity.[9] This strategy is still in the preclinical and early clinical stages of investigation.[9]

Comparative Summary of OXPHOS Inhibitors

FeatureIACS-10759BAY 87-2243Devimistat (CPI-613)AtovaquoneMitochondria-Targeted Inhibitors
Target Mitochondrial Complex IMitochondrial Complex IPDH & α-KGDH (TCA Cycle)Mitochondrial Complex IIIVaries (e.g., Complex I & III)
Potency High (low nM)[6]High (low nM)[12]ModerateModerateHigh (often > parent compound)[24]
Preclinical Efficacy Broad anti-tumor activity[2]Broad anti-tumor activity[11][12]Broad anti-tumor activity[16]Anti-proliferative, reduces hypoxia[20][23]Potent anti-tumor activity[25]
Clinical Status Discontinued (Phase I)[8]Discontinued (Phase I)[15]Phase III trials did not meet primary endpoint[10][19]Under investigation (repurposed)[23]Preclinical/Early Clinical[9]
Key Toxicities Neurotoxicity, lactic acidosis[9]Drug-related adverse events[15]Generally well-tolerated[10]Well-established safety profile[23]Aims to reduce systemic toxicity[9]
Therapeutic Strategy Direct cytotoxicityDirect cytotoxicity, anti-hypoxiaMetabolic disruption, chemosensitizationHypoxia alleviation, direct cytotoxicityTargeted cytotoxicity

Essential Experimental Protocols for Evaluating OXPHOS Inhibitors

To rigorously assess the performance of OXPHOS inhibitors, a series of well-defined experimental workflows are required. As a Senior Application Scientist, I advocate for self-validating systems where each step provides a clear, quantifiable output.

Protocol 1: Measuring Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol allows for the real-time measurement of mitochondrial respiration and is the gold standard for assessing the direct impact of an OXPHOS inhibitor.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Assay Preparation cluster_2 Day 2: Assay Execution s1 Seed cells in Seahorse XF plate s2 Incubate overnight s1->s2 p3 Wash and replace cell medium s2->p3 p1 Hydrate sensor cartridge p2 Prepare assay medium p1->p2 p2->p3 p4 Incubate in non-CO2 incubator p3->p4 e3 Run Mito Stress Test p4->e3 e1 Load cartridge with OXPHOS inhibitor and mitochondrial stressors e2 Calibrate Seahorse Analyzer e1->e2 e2->e3 e4 Analyze OCR data e3->e4

Caption: Workflow for Seahorse XF Mito Stress Test.

Detailed Steps:

  • Cell Seeding (Day 1): a. Seed cancer cells at an optimized density in an Agilent Seahorse XF Cell Culture Microplate. Include wells for background correction (no cells).[27] b. Incubate the plate overnight in a standard cell culture incubator (37°C, 5% CO2).[27]

  • Assay Preparation (Day 2): a. Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[27] b. Prepare Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Warm to 37°C and adjust pH to 7.4.[28] c. Remove the cell culture medium from the plate, wash once with the warmed assay medium, and replace with the final volume of assay medium.[28] d. Place the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.[28]

  • Assay Execution (Day 2): a. Prepare stock solutions of the OXPHOS inhibitor being tested and mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.[29] b. Load the compounds into the appropriate ports of the hydrated sensor cartridge. c. Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. d. Following calibration, replace the calibrant plate with the cell culture plate and initiate the assay. e. The assay will measure basal OCR, and then sequentially inject the test inhibitor and stressors to determine key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and spare respiratory capacity.[29]

  • Data Analysis: a. Analyze the resulting OCR data using Seahorse Wave software. A potent OXPHOS inhibitor like IACS-10759 will cause a rapid and significant decrease in basal OCR.

Protocol 2: Quantifying Cellular ATP Levels

This protocol directly measures the primary output of OXPHOS and provides a quantitative measure of the inhibitor's impact on cellular energy status.

Detailed Steps:

  • Cell Treatment: a. Seed cells in a white, clear-bottom 96-well plate suitable for luminescence assays. b. Treat cells with a dose range of the OXPHOS inhibitor for a specified time course (e.g., 6, 12, 24 hours). Include untreated control wells.

  • ATP Assay: a. Use a commercial ATP luminescence-based assay kit (e.g., from Promega or Dojindo).[30][31] b. Follow the manufacturer's protocol, which typically involves adding a single reagent that lyses the cells and provides the luciferase and luciferin substrate.[1] c. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin in the presence of ATP, generating a luminescent signal that is proportional to the amount of ATP.[1]

  • Measurement and Normalization: a. Read the luminescence on a plate-reading luminometer. b. In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to normalize the ATP levels to the number of viable cells. This is crucial to distinguish between a specific effect on ATP production and general cytotoxicity.[1]

Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol is essential for evaluating the therapeutic efficacy and tolerability of an OXPHOS inhibitor in a living organism.

Detailed Steps:

  • Model Selection and Tumor Implantation: a. Choose an appropriate mouse model (e.g., immunodeficient mice for xenografts or syngeneic models for immuno-oncology studies). b. Implant cancer cells subcutaneously or orthotopically. For example, inject 3 x 10^6 SK-MEL-28 melanoma cells subcutaneously into nude mice.[12]

  • Treatment: a. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.[12][32] b. Administer the OXPHOS inhibitor and vehicle via the appropriate route (e.g., oral gavage) and schedule (e.g., daily).[12]

  • Monitoring and Endpoints: a. Monitor animal body weight and general health daily as an indicator of toxicity.[11] b. Measure tumor volume with calipers 2-3 times per week.[32] c. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, and at the end of the study, tumors can be harvested for pharmacodynamic marker analysis (e.g., Western blot for p-AMPK, immunohistochemistry for HIF-1α).[11][13]

Conclusion and Future Directions

The journey of IACS-10759 from a promising preclinical candidate to a discontinued clinical asset provides invaluable lessons for the field of cancer metabolism. It highlights the immense potency that can be achieved with selective Complex I inhibitors, but also the formidable challenge of uncoupling on-target efficacy from on-target toxicity in normal tissues.

The comparative analysis reveals a landscape of diverse strategies to drug OXPHOS. While potent, non-targeted Complex I inhibitors like IACS-10759 and BAY 87-2243 have struggled with a narrow therapeutic index, alternative approaches are gaining traction. Devimistat, with its unique TCA cycle targets, has shown a better safety profile, though its efficacy remains to be firmly established. The repurposing of drugs like atovaquone offers a low-risk path, particularly for modulating the tumor microenvironment by alleviating hypoxia.

Looking forward, the development of mitochondria-targeted inhibitors represents a rational and promising strategy to enhance the therapeutic index. By concentrating these potent agents within the powerhouses of cancer cells, it may be possible to finally unlock the full therapeutic potential of OXPHOS inhibition. Continued research, guided by rigorous preclinical evaluation using the protocols outlined in this guide, will be essential to identify the next generation of OXPHOS inhibitors that are both potent and tolerable for patients in need.

References

  • Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Intracellular ATP Levels Are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - AACR Journals. (2012, January 2). Retrieved March 27, 2026, from [Link]

  • ATP Assay Kit-Luminescence A550 manual | DOJINDO. (n.d.). Retrieved March 27, 2026, from [Link]

  • OXPHOS-targeting drugs in oncology: New perspectives - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers. (2025, October 14). Retrieved March 27, 2026, from [Link]

  • Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers. (2022, May 5). Retrieved March 27, 2026, from [Link]

  • Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers. (2022, May 5). Retrieved March 27, 2026, from [Link]

  • OXPHOS-targeting drugs in oncology: new perspectives - Taylor & Francis. (2023, September 28). Retrieved March 27, 2026, from [Link]

  • BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Targeting mitochondrial complex I using BAY 87-2243 reduces melanoma tumor growth. (2015, October 20). Retrieved March 27, 2026, from [Link]

  • Abstract CT224: Phase II open-label multi-cohort study evaluating CPI-613 (devimistat) in combination with hydroxychloroquine and 5-fluorouracil or gemcitabine in patients with advanced chemo-refractory solid tumors | Cancer Research - AACR Journals. (2025, April 25). Retrieved March 27, 2026, from [Link]

  • ATP Assay Kit-Luminescence A550 manual | DOJINDO. (n.d.). Retrieved March 27, 2026, from [Link]

  • The Agilent Seahorse XF ATP Real-Time rate assay measures and quantifies the rate of ATP product. (n.d.). Retrieved March 27, 2026, from [Link]

  • Metabolic Profiling of Single Cancer Cells Using Mitochondrial ATP Probes - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Metabolic therapies inhibit tumor growth in vivo and in silico - PMC - NIH. (2019, February 28). Retrieved March 27, 2026, from [Link]

  • A Phase III open-label trial to evaluate efficacy and safety of CPI-613 plus modified FOLFIRINOX (mFFX) versus FOLFIRINOX (FFX) in patients with metastatic adenocarcinoma of the pancreas - PMC. (2019, September 12). Retrieved March 27, 2026, from [Link]

  • Devimistat Falls Flat in Metastatic Pancreatic Cancer and Relapsed/Refractory AML. (2021, October 29). Retrieved March 27, 2026, from [Link]

  • BAY 87–2243, a novel inhibitor of hypoxia-induced gene activation, improves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts - PubMed. (2014, September 19). Retrieved March 27, 2026, from [Link]

  • BAY-87-2243 - Inxight Drugs. (2016, January 29). Retrieved March 27, 2026, from [Link]

  • Atovaquone is active against AML by upregulating the integrated stress pathway and suppressing oxidative phosphorylation | Blood Advances - ASH Publications. (2019, December 19). Retrieved March 27, 2026, from [Link]

  • CPI-613® (devimistat) - Cornerstone Pharmaceuticals. (n.d.). Retrieved March 27, 2026, from [Link]

  • Discovery and optimization of oxidative... : Anti-Cancer Drugs - Ovid. (2025, October). Retrieved March 27, 2026, from [Link]

  • Quantifying Cellular ATP Production Rate Using Agilent Seahorse XF Technology. (n.d.). Retrieved March 27, 2026, from [Link]

  • Metabolic therapies inhibit tumor growth in vivo and in silico - PubMed. (2019, February 28). Retrieved March 27, 2026, from [Link]

  • Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging - PMC. (2024, May 3). Retrieved March 27, 2026, from [Link]

  • Devimistat (CPI-613) With Modified Fluorouarcil, Oxaliplatin, Irinotecan, and Leucovorin (FFX) Versus FFX for Patients With Metastatic Adenocarcinoma of the Pancreas: The Phase III AVENGER 500 Study - PubMed. (2024, November 15). Retrieved March 27, 2026, from [Link]

  • Abstract 4380: IACS-10759: A novel OXPHOS inhibitor which selectively kill tumors with metabolic vulnerabilities | Cancer Research - AACR Journals. (2015, August 1). Retrieved March 27, 2026, from [Link]

  • Abstract PR01: IACS-010759 a novel inhibitor of oxidative phosphorylation advancing into first-in-human studies to exploit metabolic vulnerabilities | Clinical Cancer Research - AACR Journals. (2017, January 2). Retrieved March 27, 2026, from [Link]

  • Abstract PR01: IACS-010759 a novel inhibitor of oxidative phosphorylation advancing into first-in-human studies to exploit metabolic vulnerabilities | Clinical Cancer Research - AACR Journals. (2017, January 2). Retrieved March 27, 2026, from [Link]

  • Seahorse XF96 Protocol – adapted from Agilent. (n.d.). Retrieved March 27, 2026, from [Link]

  • Agilent Seahorse XF Real-Time ATP Rate Assay Kit User Guide. (n.d.). Retrieved March 27, 2026, from [Link]

  • Targeting the bioenergetics of a resistant tumor: clinical insights into OXPHOS inhibition for cancer therapy. (2025, May 15). Retrieved March 27, 2026, from [Link]

  • Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Seahorse XF Glycolytic Rate Assay Kit User Guide - SickKids Research Institute. (n.d.). Retrieved March 27, 2026, from [Link]

  • In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine. (n.d.). Retrieved March 27, 2026, from [Link]

  • Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Mitochondria Targeting of Oxidative Phosphorylation Inhibitors to Alleviate Hypoxia and Enhance Anticancer Treatment Efficacy - AACR Journals. (2025, April 1). Retrieved March 27, 2026, from [Link]

  • IACS-010759 is a Potent Inhibitor of Complex I of OXPHOS - Network of Cancer Research. (2021, October 6). Retrieved March 27, 2026, from [Link]

  • Targeting Mitochondrial OXPHOS and Their Regulatory Signals in Prostate Cancers - MDPI. (n.d.). Retrieved March 27, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of IACS-10759

This guide provides essential safety and logistical information for the proper disposal of IACS-10759, a potent and selective inhibitor of mitochondrial Complex I of the oxidative phosphorylation (OXPHOS) pathway.[1][2][...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of IACS-10759, a potent and selective inhibitor of mitochondrial Complex I of the oxidative phosphorylation (OXPHOS) pathway.[1][2][3][4] As a research tool used to investigate metabolic vulnerabilities in cancer cells, its handling and disposal require a systematic approach to ensure personnel safety and environmental protection.[3][5][6] This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established laboratory safety principles.

Disclaimer: This document offers general guidance. It is not a substitute for the product-specific Safety Data Sheet (SDS) provided by your manufacturer or the established protocols of your institution's Environmental Health and Safety (EHS) department. Always consult your SDS and EHS office before handling or disposing of any chemical waste.

Core Principles: Hazard Assessment and the Precautionary Stance

Before any disposal procedure, a thorough understanding of the compound's characteristics is paramount. IACS-10759 is a complex small molecule designed for high biological activity.[1][2][7]

  • Official Hazard Classification: According to the Safety Data Sheet from at least one major supplier, IACS-10759 is not classified as a hazardous substance under the Globally Harmonized System (GHS). The SDS indicates no hazard pictograms, signal words, or mandatory hazard statements.

  • The Scientist's Precautionary Principle: Despite the lack of a formal hazard classification, the potent biological mechanism of IACS-10759—the inhibition of a fundamental cellular process—warrants a cautious approach.[1][2] The toxicological properties of many research-grade compounds have not been exhaustively investigated.[8] Therefore, it is best practice to handle IACS-10759 and its associated waste as potentially hazardous to mitigate unforeseen risks.

  • The Cardinal Rule of Disposal: Under no circumstances should IACS-10759 or its solutions be released into the environment. The SDS explicitly warns: "Do not allow to enter sewers/ surface or ground water." This is the foundational principle for all subsequent procedures.

Compound Profile and Quantitative Data

A clear understanding of the compound's physical properties is essential for proper handling.

PropertyValueSource
Chemical Name 5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole[9]
Molecular Formula C25H25F3N6O4S[9]
Molecular Weight 562.6 g/mol [1][9]
CAS Number 1570496-34-2[1][9]
Appearance Solid powder[10]
Common Solvent Dimethyl sulfoxide (DMSO)[1][11]

Step-by-Step Disposal Protocols

The cornerstone of effective chemical waste management is the strict segregation of waste streams.[12][13] Never mix incompatible waste types.

Solid Waste Disposal

Solid waste includes any non-sharp item that has come into direct contact with IACS-10759.

  • Types of Solid Waste:

    • Unused or expired neat (powder) compound.

    • Contaminated personal protective equipment (PPE) such as gloves.

    • Contaminated lab supplies: pipette tips, weigh boats, microfuge tubes, etc.

    • Materials used for spill cleanup (e.g., absorbent pads).

  • Disposal Procedure:

    • Designate a Container: Use a dedicated, leak-proof hazardous waste container, clearly labeled "Hazardous Waste."

    • Labeling: The label must include the full chemical name ("IACS-10759"), the solvent if applicable (e.g., "Trace DMSO"), and an approximate quantity.

    • Collection: Carefully place all solid waste into this designated container. For the neat compound, ensure the original vial is tightly sealed before placing it in the container. Avoid generating dust.

    • Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area (SAA) away from heat sources or high-traffic areas, in accordance with your institution's policy.[12][13]

Liquid Waste Disposal

Liquid waste primarily consists of stock solutions and rinsate from cleaning glassware.

  • Types of Liquid Waste:

    • Unused or expired stock solutions (typically in DMSO).

    • Working solutions diluted in cell culture media or other buffers.

    • Initial solvent rinsate from cleaning contaminated, non-disposable glassware.

  • Disposal Procedure:

    • Designate a Container: Use a dedicated, leak-proof, and chemically compatible liquid hazardous waste container (e.g., a high-density polyethylene carboy).

    • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("IACS-10759"), the solvent system (e.g., "DMSO/Culture Media"), and the estimated concentrations and volume.

    • Collection: Carefully pour all liquid waste into the designated container using a funnel.

    • Glassware Rinsing: The first one or two rinses of contaminated glassware with a solvent should be collected as hazardous waste.[13] Subsequent rinses with water may be permissible for drain disposal, but this depends strictly on your institutional EHS policy.

    • Storage: Keep the liquid waste container tightly sealed and stored in secondary containment to prevent spills.

Sharps Waste Disposal

Any sharp object contaminated with IACS-10759 must be handled with extreme care.

  • Types of Sharps Waste:

    • Needles and syringes used for preparing or administering solutions.

    • Contaminated glass Pasteur pipettes.

  • Disposal Procedure:

    • Use the Correct Container: Place all contaminated sharps immediately into a designated, puncture-proof sharps container that is specifically intended for chemically contaminated sharps.[8][13]

    • Labeling: This container must be labeled as "Hazardous Waste - Sharps" and include the chemical name "IACS-10759."

    • Do Not Overfill: Never fill a sharps container more than three-quarters full.

Decontamination and Spill Management

Prompt and correct decontamination is crucial for maintaining a safe workspace.

  • Surface Decontamination: All surfaces and non-disposable equipment that may have come into contact with IACS-10759 should be wiped down with a suitable solvent (e.g., 70% ethanol), followed by a mild detergent solution. Dispose of all cleaning materials (wipes, pads) as solid hazardous waste.[8]

  • Spill Management:

    • Small Solid Spill: Carefully sweep or scoop the material to avoid creating dust. Place it into the designated solid hazardous waste container.[8]

    • Small Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into the sealed solid hazardous waste container.[8]

    • Large Spill: Evacuate the immediate area and contact your institution's EHS office immediately.

IACS-10759 Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from IACS-10759 use.

IACS_Disposal_Workflow start IACS-10759 Waste Generated solid Solid Waste (Gloves, Tips, Vials) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid sharps Sharps Waste (Needles, Syringes) start->sharps solid_container Labeled Solid Hazardous Waste Bin solid->solid_container liquid_container Labeled Liquid Hazardous Waste Carboy liquid->liquid_container sharps_container Labeled Sharps (Chemically Contaminated) Container sharps->sharps_container final_disposal Contact EHS for Pickup & Incineration solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Caption: Decision workflow for segregating IACS-10759 waste streams.

Final Disposal and Institutional Compliance

The procedures outlined above prepare the chemical waste for its final disposition. The ultimate responsibility for disposal lies with your institution, coordinated through the EHS department.

  • EHS Pickup: Once your waste containers are ready (and not overfilled), contact your EHS office to schedule a pickup. Provide them with a complete and accurate inventory of the waste.

  • Incineration: For investigational compounds and potent small molecules like IACS-10759, the standard and most effective method of final destruction is high-temperature incineration by a licensed hazardous waste management vendor.[14][15] This process ensures the complete destruction of the active compound, preventing its release into the ecosystem.

By adhering to these systematic procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility as a steward of environmental health.

References

  • Miyoshi, H., et al. (2020). IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism. Journal of Biological Chemistry. [Link]

  • Lee, H., et al. (2018). Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells. Oncotarget. [Link]

  • Network of Cancer Research. (2021). IACS-010759 is a Potent Inhibitor of Complex I of OXPHOS. [Link]

  • PubChem. Iacs-010759. [Link]

  • American Association for Cancer Research. (2016). Abstract A65: IACS-10759: A novel OXPHOS inhibitor that selectively kills tumors with metabolic vulnerabilities. [Link]

  • American Association for Cancer Research. (2017). Abstract PR01: IACS-010759 a novel inhibitor of oxidative phosphorylation advancing into first-in-human studies to exploit metabolic vulnerabilities. [Link]

  • Labor Security System. (2024). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • LinkedIn. (2024). Proper Disposal Of Investigational Products In Clinical Research. [Link]

  • National Tsing Hua University. Laboratory Waste Management. [Link]

  • National Cheng Kung University. Laboratory Hazardous Waste Management. [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. [Link]

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Handling

Comprehensive Safety &amp; Handling Guide: Personal Protective Equipment for IACS-10759

This guide provides essential safety protocols and operational directives for the handling of IACS-10759, a potent, selective, and orally bioavailable inhibitor of mitochondrial complex I of oxidative phosphorylation (OX...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling of IACS-10759, a potent, selective, and orally bioavailable inhibitor of mitochondrial complex I of oxidative phosphorylation (OXPHOS).[1][2][3] Developed as a potential antineoplastic agent, IACS-10759 has demonstrated robust activity in preclinical models of brain cancer and acute myeloid leukemia (AML) that are reliant on OXPHOS for survival.[3] Its mechanism of action involves inducing energetic stress and apoptosis in cancer cells by blocking cellular respiration.[4][5]

Given its potent cytotoxic potential and observed mechanism-based toxicities in clinical trials, such as elevated blood lactate and neurotoxicity, all handling procedures must treat IACS-10759 as a hazardous cytotoxic compound.[5][6] This guide establishes a self-validating system of protocols designed to minimize exposure risk and ensure the safety of all laboratory personnel.

The Precautionary Principle: Hazard Assessment

While some supplier Safety Data Sheets (SDS) may not classify IACS-10759 under the Globally Harmonized System (GHS) due to a lack of comprehensive public data, this should not be interpreted as an absence of hazard. The compound's potent biological effect as a cytotoxic agent necessitates that it be handled with the same precautions as other hazardous antineoplastic drugs.[7] The primary routes of occupational exposure and associated risks are:

  • Inhalation: Aerosolization of the powdered form poses a significant risk of respiratory tract exposure.

  • Dermal Contact: Direct skin contact with the powder or solutions can lead to absorption.

  • Ocular Contact: Splashes can cause serious eye irritation or damage.

  • Ingestion: Accidental ingestion through contaminated hands or surfaces.

Our safety paradigm is built on a multi-layered defense, prioritizing engineering controls and supplementing them with a robust Personal Protective Equipment (PPE) ensemble.

Foundational Safety: Engineering Controls

Before any PPE is donned, engineering controls must be in place and verified. These are the primary line of defense.

  • Designated Handling Area: All work with IACS-10759 must be conducted in a designated area with restricted access, clearly marked with "Cytotoxic Agent in Use" signage.[7][8]

  • Containment: All manipulations of IACS-10759, especially weighing the solid compound and preparing stock solutions, must be performed within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet that is vented to the outside.[9] This containment is non-negotiable and critical for preventing the release of aerosols and powders into the laboratory environment.

The PPE Ensemble: A Multi-Layered Defense

The following table outlines the minimum required PPE for handling IACS-10759. The selection of this equipment is based on established guidelines for handling cytotoxic drugs to ensure maximum protection.[9][10][11]

TaskGlovesGownRespiratory ProtectionEye/Face Protection
Weighing Powder & Preparing Stock Solutions Two pairs of chemotherapy-rated gloves (ASTM D6978)Disposable, low-permeability gown with solid front and cuffed sleevesN95 respirator (or higher) is recommended inside the fume hood as an added precautionChemical splash goggles and a full-face shield
Diluting Solutions & Cell Culture Treatment Two pairs of chemotherapy-rated gloves (ASTM D6978)Disposable, low-permeability gown with solid front and cuffed sleevesNot required if performed within a certified containment cabinetChemical splash goggles or safety glasses with side shields
Handling Contaminated Waste Two pairs of chemotherapy-rated gloves (ASTM D6978)Disposable, low-permeability gown with solid front and cuffed sleevesNot required unless there is a risk of aerosolizationSafety glasses with side shields
Spill Cleanup Two pairs of chemotherapy-rated gloves (ASTM D6978)Disposable, low-permeability gown with solid front and cuffed sleevesN95 respirator (or higher) is mandatoryChemical splash goggles and a full-face shield
Causality Behind PPE Choices:
  • Double Gloving: The use of two pairs of chemotherapy-rated gloves, compliant with ASTM standard D6978, provides a critical safety buffer.[10] The outer glove absorbs any immediate contamination, and should be changed immediately if compromised. The inner glove provides secondary protection during the removal of the outer glove and other PPE.

  • Low-Permeability Gown: A standard lab coat is insufficient. A disposable, solid-front gown made of a low-permeability fabric prevents saturation from splashes and is discarded after use, eliminating the risk of carrying contamination outside the work area.[9][12]

  • Respiratory Protection: An N95 respirator is crucial when handling the powder form, as fine particles can easily become airborne and bypass the protection of a fume hood's air curtain during manipulation.[8]

  • Full Face Protection: Combining chemical splash goggles with a full-face shield is mandated for tasks with a high splash risk, such as preparing concentrated stock solutions, to protect both the eyes and facial skin.[11]

Procedural Workflow: Safe Handling from Start to Finish

Adherence to a strict, sequential protocol is essential for safety. The following workflow minimizes the risk of cross-contamination at every stage.

Caption: Workflow for Safe Handling of IACS-10759.

Step-by-Step PPE Protocols

Donning (Putting On) PPE:

  • Gown: Don the low-permeability gown, ensuring it is fastened securely in the back. Cuffs should be snug around the wrists.

  • Eye/Face Protection: Put on chemical splash goggles. If required, place the full-face shield over the goggles.

  • Gloves: Don the first pair of chemotherapy-rated gloves, ensuring the cuffs are pulled over the cuffs of the gown. Don the second, outer pair of gloves over the first.

Doffing (Removing) PPE: This process is designed to contain contamination.

  • Outer Gloves: While still in the handling area, remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately into the designated cytotoxic waste container.

  • Gown: Untie the gown. Peel it away from your body, turning it inside-out as you remove it. This contains the contaminated surface. Dispose of it immediately.

  • Face/Eye Protection: Remove the face shield and/or goggles from the back to the front. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface. Dispose of them.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Waste Management & Decontamination

All materials that come into contact with IACS-10759 are considered cytotoxic waste and must be disposed of accordingly.

  • Waste Segregation: Use clearly labeled, sealed, and puncture-proof containers for all cytotoxic waste. Yellow is the most commonly used color for this waste stream.[9]

  • Solid Waste: All contaminated PPE (gloves, gowns), plasticware (pipette tips, tubes), and absorbent pads must be placed in the cytotoxic solid waste container.[9]

  • Liquid Waste: Unused solutions or contaminated media should be collected in a sealed, labeled cytotoxic liquid waste container. Do not pour this waste down the drain.

  • Final Disposal: All cytotoxic waste must be disposed of via incineration by a licensed hazardous waste management company.[13]

  • Surface Decontamination: After each use, wipe down the work surface inside the fume hood with a suitable laboratory detergent, followed by 70% ethanol.

Emergency Procedures

Spill Response:

  • Alert & Isolate: Alert others in the area immediately. Restrict access to the spill zone.

  • Don PPE: If not already wearing it, don the full spill response PPE ensemble (double gloves, gown, goggles, face shield, N95 respirator).[8][11]

  • Contain: For liquid spills, cover with absorbent material from a cytotoxic spill kit. For solid spills, gently wet the material first to prevent dust generation, then cover with absorbent pads.[11]

  • Clean: Working from the outside in, carefully collect all contaminated materials using scoops or forceps and place them in the cytotoxic waste container.

  • Decontaminate: Clean the spill area thoroughly with detergent and water.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eye(s) with an eyewash station for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

In all cases of spills or exposure, seek immediate medical attention and report the incident to your institution's Environmental Health and Safety (EHS) department.

References

  • (Reference not directly cited in text, but provides context on clinical trials)
  • Yaku, K., et al. (2020). IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism. Journal of Biological Chemistry. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: oxidative phosphorylation inhibitor IACS-010759. Retrieved from [Link]

  • Friese, C. R., et al. (2013). Safe handling of cytotoxics: guideline recommendations. Current Oncology. Retrieved from [Link]

  • U.S. Department of Veterans Affairs. (2018). Cytotoxic Agent Use Guidelines. Retrieved from [Link]

  • Patsnap. (2026, March 14). IACS-010759 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • DiNardo, C. D., et al. (2023). Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Clinical Cancer Research. Retrieved from [Link]

  • University of North Texas Health Science Center. (n.d.). SOP for use of cytotoxic agents in Research. Retrieved from [Link]

  • (Reference not directly cited in text, but provides context on glycolysis inhibition)
  • Chemietek. (n.d.). IACS-010759 (IACS-10759). Retrieved from [Link]

  • (Reference not directly cited in text, but provides context on potent formul
  • ClinicalTrials.gov. (n.d.). IACS-010759 in Advanced Cancers (NCT03291938). Retrieved from [Link]

  • (Reference not directly cited in text, but provides context on glycolysis inhibition)
  • (Reference not directly cited in text, but provides context on handling potent substances)
  • El-Ghaiesh, S., et al. (2020). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Journal of Oncology Pharmacy Practice. Retrieved from [Link]

  • Janku, F., et al. (2025, November 18). Phase I trial of IACS-010759 (IACS), a potent, selective inhibitor of complex I of the mitochondrial electron transport chain, in patients (pts) with advanced solid tumors. Annals of Oncology. Retrieved from [Link]

  • (Reference not directly cited in text, but provides context on biological effects)
  • National Cancer Institute. (n.d.). IACS-010759 in Treating Patients with Relapsed or Refractory Lymphoma or Solid Tumors That Are Advanced, Metastatic, or Unresectable. Retrieved from [Link]

  • Wisconsin Department of Natural Resources. (2023). Managing Chemotherapy Waste. Retrieved from [Link]

Sources

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